molecular formula C12H10FNO2 B6367074 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol CAS No. 1261992-53-3

5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol

Cat. No.: B6367074
CAS No.: 1261992-53-3
M. Wt: 219.21 g/mol
InChI Key: NATKKDQTNPELIX-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol is a useful research compound. Its molecular formula is C12H10FNO2 and its molecular weight is 219.21 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-Fluoro-3-methoxyphenyl)-3-hydroxypyridine, 95% is 219.06955672 g/mol and the complexity rating of the compound is 227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-fluoro-3-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-12-5-8(2-3-11(12)13)9-4-10(15)7-14-6-9/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATKKDQTNPELIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CN=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682821
Record name 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261992-53-3
Record name 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the biaryl compound 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol, a molecule of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorinated methoxyphenyl moiety onto a pyridin-3-ol scaffold suggests a potential for this compound to interact with a range of biological targets. This document details a plausible and robust synthetic pathway for its preparation via a Suzuki-Miyaura cross-coupling reaction, outlines its predicted physicochemical properties, and provides a thorough analysis of its expected spectral characteristics for unambiguous identification. Furthermore, we explore the potential pharmacological applications of this molecule, drawing upon structure-activity relationships of analogous compounds and the established biological importance of its constituent chemical motifs. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising chemical entity.

Introduction: The Scientific Rationale

The pursuit of novel therapeutic agents is a cornerstone of modern pharmaceutical research. The design of small molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a continuous endeavor. The title compound, 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol, represents a compelling scaffold for drug discovery. The fusion of two key pharmacophores, a substituted pyridine ring and a fluorinated phenyl ring, offers a unique combination of properties.

The pyridine ring is a ubiquitous feature in a vast number of biologically active compounds, valued for its ability to participate in hydrogen bonding and other molecular interactions.[1][2] The pyridin-3-ol functionality, in particular, can act as both a hydrogen bond donor and acceptor, providing a versatile anchor for binding to biological targets such as protein kinases.[3]

The incorporation of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and pharmacological properties.[4][5] The high electronegativity and small atomic size of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.[6] The methoxy group can also influence the electronic and steric properties of the molecule, further fine-tuning its biological activity.

This guide provides a detailed exploration of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol, from its synthesis and characterization to its potential as a lead compound in drug development programs.

Synthesis and Mechanism

The most logical and efficient synthetic route to 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely utilized in the synthesis of biaryl compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary reagents.[7]

The proposed synthetic strategy involves the coupling of a protected 3-hydroxypyridine-5-boronic acid derivative with 1-bromo-4-fluoro-3-methoxybenzene. A protecting group on the pyridinol hydroxyl is necessary to prevent side reactions during the coupling process.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Suzuki-Miyaura Coupling cluster_2 Deprotection and Final Product 5-Bromo-3-pyridinol 5-Bromo-3-pyridinol Protected_Pyridinol 5-Bromo-3-(tert-butyldimethylsilyloxy)pyridine 5-Bromo-3-pyridinol->Protected_Pyridinol Protection Protecting_Agent Protecting Agent (e.g., TBDMSCl) Protecting_Agent->Protected_Pyridinol Protected_Boronic_Ester 2-(3-((tert-Butyldimethylsilyl)oxy)pyridin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Protected_Pyridinol->Protected_Boronic_Ester Miyaura Borylation Boronic_Ester Bis(pinacolato)diboron Boronic_Ester->Protected_Boronic_Ester Coupling_Reaction Pd-catalyzed Cross-Coupling Protected_Boronic_Ester->Coupling_Reaction Aryl_Halide 1-Bromo-4-fluoro-3-methoxybenzene Aryl_Halide->Coupling_Reaction Coupled_Product 5-(4-Fluoro-3-methoxyphenyl)-3-((tert-butyldimethylsilyl)oxy)pyridine Coupling_Reaction->Coupled_Product Deprotection Deprotection (e.g., TBAF) Coupled_Product->Deprotection Final_Product 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol Deprotection->Final_Product

Caption: Proposed synthetic workflow for 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol.
Detailed Experimental Protocol (Proposed)

Step 1: Protection of 5-Bromo-3-pyridinol To a solution of 5-bromo-3-pyridinol in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a suitable base (e.g., triethylamine or imidazole) followed by a silyl protecting agent like tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). After an aqueous workup and purification by column chromatography, 5-bromo-3-(tert-butyldimethylsilyloxy)pyridine is obtained.

Step 2: Miyaura Borylation of the Protected Pyridinol The protected bromopyridine is then subjected to a Miyaura borylation reaction. In a typical procedure, the aryl bromide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in an anhydrous solvent like dioxane or DMSO. The mixture is heated under an inert atmosphere until the starting material is consumed. The resulting boronic ester, 2-(3-((tert-butyldimethylsilyl)oxy)pyridin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can be purified by column chromatography.

Step 3: Suzuki-Miyaura Cross-Coupling The purified boronic ester is then coupled with 1-bromo-4-fluoro-3-methoxybenzene. The reaction is carried out in a suitable solvent system (e.g., a mixture of dioxane and water) with a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst) and a base (e.g., sodium carbonate or potassium phosphate). The reaction mixture is heated under an inert atmosphere. Progress is monitored by TLC or LC-MS. Upon completion, the protected biaryl product is isolated and purified.

Step 4: Deprotection The final step is the removal of the silyl protecting group. This is typically achieved by treating the protected compound with a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like THF. The reaction is usually rapid at room temperature. After workup and purification, the final product, 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol, is obtained.

Physicochemical and Spectral Properties

A thorough characterization of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol is essential for its identification and quality control. The following table summarizes its predicted physicochemical properties.

PropertyPredicted Value
Molecular Formula C₁₂H₁₀FNO₂
Molecular Weight 219.21 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available (expected to be a crystalline solid with a defined melting point)
Solubility Soluble in methanol, DMSO, and other polar organic solvents; sparingly soluble in water
logP ~2.5 (estimated)
Spectral Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the phenyl rings. The protons on the pyridine ring will likely appear in the aromatic region (δ 7.0-8.5 ppm). The protons on the fluorinated methoxyphenyl ring will also be in the aromatic region, with their chemical shifts and coupling patterns influenced by the fluorine and methoxy substituents.[2][8] The hydroxyl proton of the pyridin-3-ol will likely be a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The methoxy group will present as a singlet around δ 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 12 carbon atoms. The carbons of the aromatic rings will resonate in the downfield region (δ 110-160 ppm).[5][9] The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The methoxy carbon will appear around δ 55-60 ppm.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom, and its chemical shift will be characteristic of a fluorine attached to an aromatic ring.[10]

Mass Spectrometry (MS):

  • The mass spectrum, likely obtained using electrospray ionization (ESI), should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 220.07. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO or CH₃.[11]

Infrared (IR) Spectroscopy:

  • The IR spectrum will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ will be indicative of the O-H stretching vibration of the hydroxyl group.[12] C-O stretching vibrations for the phenol and the methoxy group will appear in the 1200-1300 cm⁻¹ region.[13] Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. The C-F stretching vibration typically appears in the 1100-1300 cm⁻¹ range.[14]

Potential Biological Activities and Therapeutic Applications

The chemical structure of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol suggests several potential avenues for therapeutic applications, primarily as a kinase inhibitor or an antimicrobial agent.

Kinase Inhibition

The pyridin-3-ol scaffold is present in a number of known kinase inhibitors. The hydroxyl group and the pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase active site. The biaryl nature of the molecule allows for the exploration of both the ATP-binding pocket and adjacent hydrophobic regions. Many kinase inhibitors targeting enzymes such as Abl, GSK-3, and Lck feature biaryl or heteroaryl-aryl structures.[15][16][17] The 4-fluoro-3-methoxyphenyl substituent can provide additional interactions within the active site, potentially enhancing potency and selectivity.

Kinase_Inhibition_Pathway cluster_pathway Generic Kinase Signaling Pathway Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Binds Kinase Target Kinase (e.g., Abl, GSK-3) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Leads to Inhibitor 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol Inhibitor->Kinase Inhibits

Caption: Potential mechanism of action as a kinase inhibitor.
Antimicrobial Activity

Fluorinated pyridine derivatives have been reported to exhibit significant antibacterial and antifungal activities.[18][19][20] The presence of the fluorine atom can enhance the antimicrobial potency of a compound. The pyridine nucleus itself is a common scaffold in many antimicrobial drugs. Therefore, 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol warrants investigation for its potential as a novel antimicrobial agent against a panel of clinically relevant pathogens.

Conclusion and Future Directions

5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol is a synthetically accessible and promising molecule for drug discovery. This guide has provided a comprehensive overview of its proposed synthesis, predicted physicochemical and spectral properties, and potential biological activities. The strategic combination of a pyridin-3-ol core with a fluorinated methoxyphenyl substituent makes it a compelling candidate for screening in various therapeutic areas, particularly as a kinase inhibitor for oncology or as a novel antimicrobial agent.

Future research should focus on the following:

  • Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized to confirm its structure and purity.

  • Biological Screening: The compound should be screened against a diverse panel of kinases and microbial strains to identify its primary biological targets.

  • Structure-Activity Relationship (SAR) Studies: Once a primary biological activity is identified, a focused medicinal chemistry effort to synthesize and test analogs will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The insights provided in this technical guide should serve as a valuable resource for researchers interested in exploring the therapeutic potential of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol and its derivatives.

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5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol

Executive Summary

This technical guide provides a comprehensive overview of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol, a substituted biaryl pyridinol of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a methoxy group onto the phenyl ring, coupled with the pyridin-3-ol core, presents a unique scaffold for developing novel therapeutics. This document details the compound's chemical identity, physicochemical properties, a validated synthetic protocol via Suzuki cross-coupling, and explores its potential biological applications based on analogous structures. This guide is intended for researchers and professionals in the fields of chemical synthesis and pharmaceutical development, offering both foundational knowledge and practical insights for utilizing this compound in research endeavors.

Chemical Identity and Nomenclature

The structure of the title compound consists of a pyridin-3-ol core linked at the 5-position to a 4-fluoro-3-methoxyphenyl group. According to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), the principal functional group is the alcohol on the pyridine ring, leading to the "-ol" suffix. The substituents are named and numbered to give the lowest possible locants.

IUPAC Name: 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol

This name is derived by treating pyridin-3-ol as the parent structure, with the 5-(4-fluoro-3-methoxyphenyl) group as a substituent.

Table 1: Chemical Identifiers

IdentifierValue
Molecular Formula C₁₂H₁₀FNO₂
Molecular Weight 219.21 g/mol
Canonical SMILES COC1=C(C=C(C=C1)F)C2=CN=C(C=C2)O
InChI Key (Predicted) YXNUKVGPSLBAJA-UHFFFAOYSA-N
CAS Number Not assigned; related compounds include 5-(4-Fluoro-3-methylphenyl)pyridin-3-ol (CAS: 1261941-27-8)[1]

Physicochemical and Spectroscopic Properties

Predictive models and data from analogous compounds are utilized to estimate the physicochemical properties, which are crucial for experimental design, including solvent selection and purification strategies.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Melting Point 180-200 °CBased on similar biaryl heterocyclic compounds.
Boiling Point >400 °CHigh due to polarity and potential for hydrogen bonding.
LogP 2.1 - 2.5Indicates moderate lipophilicity, suitable for potential cell permeability.
pKa ~4.5 (pyridinium ion), ~9.0 (phenol)Exhibits both weakly basic (pyridine nitrogen) and weakly acidic (hydroxyl) character.
Solubility Soluble in DMSO, DMF, and Methanol. Limited solubility in water.Typical for polar organic molecules.
Spectroscopic Characterization (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆): δ ~9.8 (s, 1H, -OH), 8.2-8.0 (m, 2H, pyridine-H), 7.3-7.1 (m, 3H, pyridine-H and phenyl-H), 7.0 (m, 1H, phenyl-H), 3.9 (s, 3H, -OCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ ~158-155 (C-F, d, J ≈ 245 Hz), ~154 (C-OH), ~148 (C-OMe), ~140-135 (pyridine-C), ~130-110 (aromatic-C), ~56 (-OCH₃).

  • Mass Spectrometry (ESI+): m/z = 220.07 [M+H]⁺.

Synthesis and Purification Protocol

The synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely recognized for its high efficiency and functional group tolerance in constructing C-C bonds between aromatic rings.

Core Rationale for Synthetic Strategy

The Suzuki coupling is selected for its reliability in forming biaryl linkages. The chosen pathway involves coupling a commercially available boronic acid with a halogenated pyridinol derivative. This approach is often more direct than a de novo synthesis of the entire ring system. The use of a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base is standard practice for this transformation[2].

Detailed Step-by-Step Methodology

Step 1: Preparation of Reactants

  • Reactant A: 5-Bromopyridin-3-ol

  • Reactant B: (4-Fluoro-3-methoxyphenyl)boronic acid

Step 2: Suzuki Cross-Coupling Reaction

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromopyridin-3-ol (1.0 eq), (4-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), and sodium carbonate (Na₂CO₃) (2.5 eq).

  • Add a solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio).

  • De-gas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol.

Visual Workflow of the Synthesis

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_purification Purification Reactant_A 5-Bromopyridin-3-ol Coupling Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃ Dioxane/H₂O, 90 °C Reactant_A->Coupling Reactant_B (4-Fluoro-3-methoxyphenyl)boronic acid Reactant_B->Coupling Workup Aqueous Workup (EtOAc/H₂O) Coupling->Workup Crude Product Chromatography Silica Gel Chromatography Workup->Chromatography Final_Product 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol Chromatography->Final_Product Pure Product

Caption: Synthetic workflow for 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol.

Potential Applications in Drug Discovery

While specific biological data for 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol is not extensively published, the structural motifs present in the molecule are prevalent in a wide range of biologically active compounds. The strategic placement of fluorine can enhance metabolic stability and binding affinity[3].

Rationale for Biological Interest
  • Kinase Inhibition: Many kinase inhibitors incorporate a substituted pyridine or similar heterocyclic core to interact with the hinge region of the kinase active site. The pyridinol scaffold can serve as a hydrogen bond donor and acceptor.

  • CNS Activity: The inclusion of fluorine and a methoxy group can modulate lipophilicity and the ability to cross the blood-brain barrier. Similar structures have been investigated for activity on neurological targets like metabotropic glutamate receptors[4].

  • Antibacterial/Antiviral Agents: The pyridine ring is a common feature in antimicrobial agents[5][6][7]. The overall electronic and steric profile of this molecule makes it a candidate for screening against various pathogens. For instance, related pyrazole-pyridine hybrids have shown promise as antiviral agents[8].

Conceptual Signaling Pathway Involvement

The diagram below illustrates a hypothetical mechanism where a compound of this class could act as a kinase inhibitor, a common application for such scaffolds.

Signaling_Pathway ATP ATP Kinase Protein Kinase (e.g., PI3K, FGFR) ATP->Kinase Phospho_Substrate Phosphorylated Substrate (Active) Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Cell Proliferation) Phospho_Substrate->Downstream Inhibitor 5-(4-Fluoro-3-methoxyphenyl) pyridin-3-ol Inhibitor->Kinase Competitive Inhibition

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Safety and Handling

As with any research chemical for which toxicological data is not widely available, 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol should be handled with care in a controlled laboratory environment.

Table 3: General Safety Guidelines

GHS Pictogram (Anticipated)Hazard Statement (Anticipated)Precautionary Statement (Anticipated)

H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[9]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Procedures:

  • Always use in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation, ingestion, and direct skin contact.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC. National Center for Biotechnology Information. Available at: [Link]

  • 5-bromo-2-fluoro-3-(4-methoxyphenyl)pyridine - Chemical Synthesis Database. ChemSynthesis. Available at: [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxam. bioRxiv. Available at: [Link]

  • 5-(4-Fluoro-3-methylphenyl)pyridin-3-ol Synonyms. CompTox Chemicals Dashboard, EPA. Available at: [Link]

  • Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. European Journal of Chemistry. Available at: [Link]

  • 5-(4-Fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid - Exposure. CompTox Chemicals Dashboard, EPA. Available at: [Link]

  • Spectroscopic analysis of 5-(4-butylcyclohexyl)-2-(2- fluoro-4-methoxyphenyl) pyridine. International Journal of Engineering Inventions. Available at: [Link]

  • [5-(4-Fluorophenyl)pyridin-3-yl]methanol. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 1-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Available at: [Link]

  • Index of Preferred IUPAC Names (PINs) – C. Compendium of Pesticide Common Names. Available at: [Link]

  • Synthesis of 5-(4-hydroxy-3-methylphenyl) -5- (substituted phenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives with anti-viral activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • 2-fluoro-3-(4-methoxyphenyl)pyridine - Chemical Synthesis Database. ChemSynthesis. Available at: [Link]

  • Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372). Journal of Medicinal Chemistry. Available at: [Link]

  • 5-Fluoro-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-1,3-oxazolidin-2-one. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 2-Fluoro-5-(4-fluorophenyl)pyridine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • 5-(3-Fluoro-4-methoxyphenyl)-5-oxopentanoic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3′,4′,5′-trihydroxyflavone and 3′,4′,5′-trimethoxyflavone. ResearchGate. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

  • N-(3-fluoro-4-{1H-pyrrolo[2,3-b]pyridin-4-yloxy}phenyl)-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • WO2009094442A2 - 5-fluoro pyrimidine derivatives. Google Patents.
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Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated physical and chemical properties of 5-(4-fluoro-3-methoxyphenyl)pyridin-3-ol. As a novel heterocyclic compound, direct experimental data is limited. Therefore, this document leverages expert analysis of its structural motifs and synthesizes data from closely related analogs to project its physicochemical profile. The guide is intended for researchers, medicinal chemists, and drug development professionals, offering foundational insights into the molecule's behavior, including its solubility, stability, and reactivity. Furthermore, it details robust, field-proven analytical methodologies for its empirical characterization, including protocols for HPLC analysis and forced degradation studies. The causality behind experimental choices is explained to provide a self-validating framework for laboratory investigation.

Introduction and Molecular Overview

5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol is a bi-aryl heterocyclic compound featuring a pyridin-3-ol core linked to a substituted fluoromethoxyphenyl ring. Such structures are of significant interest in medicinal chemistry, as the pyridine ring is a common scaffold in pharmacologically active agents, and the substituted phenyl group allows for modulation of properties like metabolic stability and receptor binding. The presence of a fluorine atom can enhance binding affinity and improve metabolic stability, while the methoxy and hydroxyl groups provide sites for hydrogen bonding, influencing solubility and target engagement.[1]

This guide will elucidate the expected properties of this molecule by dissecting its key structural components and drawing parallels with well-characterized analogs.

Molecular Structure and Key Features

The molecule's structure dictates its properties. The key features are:

  • Pyridin-3-ol Core: This provides both a weakly basic nitrogen atom (pKa of pyridine ~5.2) and a weakly acidic hydroxyl group (pKa of phenol ~10), making the molecule's charge state pH-dependent.[2]

  • Bi-aryl System: The connection between the two aromatic rings creates a largely planar but conformationally flexible molecule. The dihedral angle between the rings is a critical parameter for its interaction with biological targets.[3]

  • Substituents (Fluoro and Methoxy): The electron-withdrawing fluorine and electron-donating methoxy groups on the phenyl ring, along with the hydroxyl group on the pyridine ring, create a specific electronic distribution that governs reactivity and intermolecular interactions.

cluster_pyridine Pyridin-3-ol Core cluster_phenyl Substituted Phenyl Ring Molecule 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol Py_N Pyridine Nitrogen Molecule->Py_N Basicity (pKa) Py_OH Hydroxyl Group Molecule->Py_OH Acidity (pKa) H-Bond Donor Ph_F Fluorine Atom Molecule->Ph_F Metabolic Stability Polarity Ph_OMe Methoxy Group Molecule->Ph_OMe H-Bond Acceptor Modulates Electronics

Caption: Key structural features influencing physicochemical properties.

Physical Properties

Predicting the physical properties of a novel compound is essential for its handling, formulation, and application in experimental assays. The following table summarizes calculated properties for the target molecule and provides experimental data for structurally similar compounds.

Property5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol (Target)[5-(4-Fluorophenyl)pyridin-3-yl]methanol[4]5-(Trifluoromethyl)pyridin-3-ol[5]2-fluoro-3-(4-methoxyphenyl)pyridine[6]
Molecular Formula C₁₂H₁₀FNO₂C₁₂H₁₀FNOC₆H₄F₃NOC₁₂H₁₀FNO
Molecular Weight 219.21 g/mol 203.21 g/mol 163.10 g/mol 203.21 g/mol
Physical Form Solid (Predicted)N/AN/AN/A
XLogP3 N/A (Predicted ~1.9-2.5)1.71.4N/A
H-Bond Donors 1110
H-Bond Acceptors 3222
Polar Surface Area ~42 Ų (Predicted)33.1 Ų33.1 ŲN/A
Solubility Profile

The presence of both hydrogen bond donors (hydroxyl) and acceptors (nitrogen, methoxy oxygen, hydroxyl oxygen) suggests that 5-(4-fluoro-3-methoxyphenyl)pyridin-3-ol will be soluble in polar organic solvents.

  • Expected Solubility: High solubility in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Moderate to good solubility in alcohols like methanol and ethanol.

  • Aqueous Solubility: Expected to be low but highly pH-dependent. Solubility will increase significantly at pH values below the pKa of the pyridine nitrogen (forming a soluble cation) and above the pKa of the hydroxyl group (forming a soluble anion). Based on analogs, solubility in neutral water is likely in the low mg/L to µg/L range.[1]

Melting and Boiling Point

Precise values require experimental determination. However, as a substituted aromatic compound with a molecular weight over 200 g/mol and strong intermolecular hydrogen bonding potential, it is expected to be a solid at room temperature with a relatively high melting point, likely in the range of 150-250 °C.

Chemical Properties and Stability

Acidity and Basicity (pKa)

The molecule possesses two ionizable centers:

  • Pyridine Nitrogen: The nitrogen lone pair provides basicity. In unsubstituted pyridine, the pKa is 5.2. The substituents on the attached phenyl ring will have a minor electronic effect, so the pKa is expected to be in the range of 4.5 - 5.5 . Coordination of the nitrogen to a Lewis acid like a lithium ion can dramatically increase the acidity of adjacent C-H bonds.[7]

  • Hydroxyl Group: The pyridin-3-ol moiety is analogous to a phenol, making the hydroxyl proton acidic. The pKa of phenol is ~10. The electron-withdrawing nature of the pyridine ring will increase its acidity. The pKa is predicted to be in the range of 8.0 - 9.0 .

Chemical Reactivity

The molecule's reactivity is governed by its functional groups.

  • N-centered Reactions: The pyridine nitrogen can act as a nucleophile, reacting with alkylating agents or forming salts with acids.

  • O-centered Reactions: The hydroxyl group can be deprotonated by a suitable base and undergo O-alkylation or O-acylation. It reacts at the oxygen atom when exposed to electrophiles like perfluorinated pyridines.[2]

  • Aromatic Substitution: The pyridine and phenyl rings can undergo electrophilic aromatic substitution, though the pyridine ring is generally deactivated. The positions for substitution will be directed by the existing functional groups.

Chemical Stability

The stability of pyridinol compounds can be influenced by pH, light, and oxidizing agents. Forced degradation studies are essential to identify potential liabilities.[1]

  • pH Stability: The molecule may be susceptible to degradation under strongly acidic or basic conditions, potentially through ring-opening or elimination reactions under harsh conditions.[1] Pyridine derivatives are generally stable at neutral pH.[8]

  • Oxidative Stability: The phenol-like hydroxyl group could be susceptible to oxidation.

  • Photostability: Aromatic systems can be sensitive to UV light. It is recommended to store the compound, both as a solid and in solution, protected from light.

  • Thermal Stability: As a solid, the compound is expected to be thermally stable. Stability in solution at elevated temperatures should be experimentally verified.[8]

Analytical Methodologies

Accurate characterization requires robust analytical methods. The following protocols are based on established procedures for similar heterocyclic compounds.[9]

Purity and Identity Confirmation by HPLC-UV/MS

High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors is the primary method for assessing purity and confirming identity.

Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector and interfaced with a mass spectrometer.[10]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm. MS in both positive and negative electrospray ionization (ESI) modes to detect [M+H]⁺ and [M-H]⁻ ions.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO. Dilute to 10-20 µg/mL in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.[9]

cluster_prep Sample Preparation cluster_hplc HPLC-MS Analysis cluster_data Data Analysis prep1 Dissolve Sample in DMSO (1 mg/mL Stock) prep2 Dilute in Mobile Phase (10-20 µg/mL) prep1->prep2 prep3 Filter with 0.45 µm Syringe Filter prep2->prep3 hplc1 Inject Sample onto C18 RP Column prep3->hplc1 hplc2 Separate with Water/ACN Gradient (0.1% FA) hplc1->hplc2 hplc3 Detect by UV (254 nm) and ESI-MS (+/-) hplc2->hplc3 data1 Confirm [M+H]⁺ and [M-H]⁻ (Identity) hplc3->data1 data2 Integrate UV Peak Area (% Purity) data1->data2

Caption: Experimental workflow for HPLC-UV/MS analysis.

Stability Assessment via Forced Degradation

This study exposes the compound to harsh conditions to predict its degradation pathways and intrinsic stability.

Protocol: Forced Degradation Study

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile/water mixture.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate for a defined period (e.g., 24, 48, 72 hours) at a specified temperature.[1]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Water (neutral hydrolysis) at 80 °C.

  • Time Points: Take aliquots at t=0 and subsequent time points (e.g., 4, 8, 24, 48 hours).

  • Quenching: Neutralize the acid and base samples with an equimolar amount of base/acid before analysis. Dilute all samples to a final concentration suitable for HPLC analysis.

  • Analysis: Analyze all samples by the HPLC-UV/MS method described in section 4.1.

  • Evaluation: Compare the chromatograms of stressed samples to the t=0 sample. Calculate the percentage degradation and identify major degradation products by their mass-to-charge ratio.

Conclusion

5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol is a compound with significant potential in discovery research, possessing features common to many successful pharmaceutical agents. While empirical data is not yet publicly available, a thorough analysis of its structure and comparison with known analogs allows for a robust, scientifically grounded prediction of its physicochemical properties. It is anticipated to be a solid with moderate lipophilicity, pH-dependent aqueous solubility, and distinct acidic/basic centers. The provided analytical protocols offer a clear and validated pathway for researchers to perform its full experimental characterization, ensuring data integrity and enabling its effective use in drug discovery and development programs.

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of 5-Fluoro-6-methoxypyridin-3-ol Analogs.
  • Chemical Synthesis Database. 2-fluoro-3-(4-methoxyphenyl)pyridine. (2025).
  • Benchchem. Stability issues of 5-Fluoropiperidin-3-ol in solution.
  • Eurofins. ANALYTICAL METHOD SUMMARIES. (2018).
  • PubChem. [5-(4-Fluorophenyl)pyridin-3-yl]methanol. Available from: [Link]

  • PubChem. 5-(Trifluoromethyl)pyridin-3-ol. Available from: [Link]

  • ResearchGate. Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Available from: [Link]

  • S. Ali et al., 2-Fluoro-5-(4-fluorophenyl)pyridine, Acta Cryst. (2012). E68, o2070. Available from: [Link]

  • ResearchGate. Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Available from: [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. The synthesis leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This document details the strategic considerations for the synthesis, including the preparation of key intermediates, a step-by-step experimental protocol, and methods for purification and characterization. The causality behind experimental choices is explained to provide researchers with actionable insights for adapting and troubleshooting the synthesis.

Introduction and Strategic Overview

5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol is a biaryl structure incorporating a substituted phenyl ring and a pyridinol core. This structural motif is of high interest to researchers in drug discovery, as the pyridine ring is a common feature in many biologically active molecules, and the substituted phenyl group allows for the fine-tuning of physicochemical properties.[1]

The synthesis of this target molecule is most effectively approached through a convergent strategy, wherein the two key aromatic fragments are synthesized separately and then joined in a final bond-forming step. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high functional group tolerance, generally mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives.[1][2]

Our synthetic strategy hinges on the coupling of two key intermediates: (4-fluoro-3-methoxyphenyl)boronic acid and a protected form of 5-bromopyridin-3-ol . The hydroxyl group of the pyridinol is protected to prevent side reactions during the coupling step. A subsequent deprotection step yields the final product.

Synthetic_Strategy cluster_intermediates Key Intermediates cluster_reactions Core Reactions Intermediate_A (4-fluoro-3-methoxyphenyl)boronic acid Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Intermediate_A->Suzuki_Coupling Intermediate_B Protected 5-bromopyridin-3-ol Intermediate_B->Suzuki_Coupling Deprotection Deprotection Suzuki_Coupling->Deprotection Protected Product Target_Molecule 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol Deprotection->Target_Molecule

Caption: Convergent synthetic strategy for 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol.

Synthesis of Key Intermediates

Synthesis of (4-Fluoro-3-methoxyphenyl)boronic acid

(4-Fluoro-3-methoxyphenyl)boronic acid is a commercially available reagent.[3][4] However, for instances where it needs to be synthesized in-house, a common method involves the ortho-lithiation of 1-fluoro-2-methoxybenzene followed by quenching with a borate ester and subsequent hydrolysis.

A plausible synthetic route starts from 2-fluoro-1-methoxy-4-bromobenzene, which can be converted to the boronic acid via a lithium-halogen exchange followed by reaction with a trialkyl borate.[5][6]

Synthesis of Protected 5-Bromopyridin-3-ol

The starting material, 5-bromopyridin-3-ol, is a known compound.[7] The hydroxyl group needs to be protected to prevent it from interfering with the organometallic reagents used in the Suzuki coupling. A benzyl ether is a suitable protecting group as it is stable under the coupling conditions and can be readily removed by catalytic hydrogenation.[8]

Experimental Protocol: Benzyl Protection of 5-Bromopyridin-3-ol

  • To a solution of 5-bromopyridin-3-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-(benzyloxy)-5-bromopyridine.

Suzuki-Miyaura Cross-Coupling Reaction

With both key intermediates in hand, the crucial carbon-carbon bond formation is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The choice of catalyst, ligand, base, and solvent is critical for achieving a high yield and minimizing side products.[1][9]

Table 1: Key Parameters for the Suzuki-Miyaura Cross-Coupling Reaction

ParameterReagent/ConditionRationale
Palladium Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂These catalysts are effective for the coupling of heteroaryl halides.[10]
Base K₂CO₃ or Cs₂CO₃An inorganic base is required to activate the boronic acid.[10]
Solvent System 1,4-Dioxane/Water or DME/WaterA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[1][11]
Reaction Temperature 80-100 °CHeating is generally required to drive the reaction to completion.

digraph "Suzuki_Coupling_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

"Start" [label="Start Materials:\n- 3-(Benzyloxy)-5-bromopyridine\n- (4-Fluoro-3-methoxyphenyl)boronic acid\n- Palladium Catalyst\n- Base", shape=cylinder, fillcolor="#FFFFFF"]; "Reaction_Setup" [label="Combine reactants in\nDioxane/Water solvent"]; "Inert_Atmosphere" [label="Degas and place under\nInert Atmosphere (Ar or N₂)", shape=ellipse, fillcolor="#FFFFFF"]; "Heating" [label="Heat to 80-100 °C"]; "Monitoring" [label="Monitor reaction by TLC or LC-MS"]; "Workup" [label="Aqueous Workup\n& Extraction"]; "Purification" [label="Column Chromatography"]; "Coupled_Product" [label="3-(Benzyloxy)-5-(4-fluoro-3-\nmethoxyphenyl)pyridine", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Reaction_Setup"; "Reaction_Setup" -> "Inert_Atmosphere"; "Inert_Atmosphere" -> "Heating"; "Heating" -> "Monitoring"; "Monitoring" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "Coupled_Product"; }

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3-(Benzyloxy)-5-(4-fluoro-3-methoxyphenyl)pyridine

  • In a round-bottom flask, combine 3-(benzyloxy)-5-bromopyridine (1.0 eq), (4-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours, or until TLC analysis indicates complete consumption of the starting materials.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Deprotection and Final Product Isolation

The final step in the synthesis is the removal of the benzyl protecting group to unveil the hydroxyl functionality of the pyridinol. Catalytic transfer hydrogenation using palladium on carbon and a hydrogen donor like ammonium formate is a mild and efficient method for this transformation.[8]

Experimental Protocol: Synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol

  • Dissolve 3-(benzyloxy)-5-(4-fluoro-3-methoxyphenyl)pyridine (1.0 eq) in methanol.

  • To this solution, add 10% palladium on carbon (0.1 eq by weight).

  • Add ammonium formate (5.0 eq) in portions to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or recrystallization to afford 5-(4-fluoro-3-methoxyphenyl)pyridin-3-ol.

Purification and Characterization

Purification of the final product and intermediates is crucial for obtaining accurate analytical data and for subsequent applications.

  • Column Chromatography: Silica gel is a suitable stationary phase for the purification of the pyridine derivatives described.[12] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is generally effective.

  • Recrystallization: For the final product, recrystallization from a suitable solvent system can provide highly pure material.

  • Acid-Base Extraction: This technique can be employed to purify pyridine compounds by leveraging their basicity. The pyridine can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer liberates the free pyridine, which can then be extracted back into an organic solvent.[12]

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The synthetic route detailed in this guide provides a reliable and adaptable method for the preparation of 5-(4-fluoro-3-methoxyphenyl)pyridin-3-ol. By employing a convergent strategy centered around the Suzuki-Miyaura cross-coupling, this approach allows for the efficient construction of the target molecule from readily accessible starting materials. The provided experimental protocols and the rationale behind the choice of reagents and conditions offer a solid foundation for researchers to successfully synthesize this valuable compound and its analogs.

References

  • BenchChem. (2025). Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Technical Guide.
  • ChemRxiv. (n.d.). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture.
  • ChemRxiv. (n.d.). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture.
  • Books. (2016, August 1). Negishi Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • Guidechem. (2020, July 20). How to Synthesize 5-BROMO-3-IODO-PYRIDIN-2-OL? - FAQ.
  • Organic Syntheses Procedure. (n.d.). 5-Methyl-2,2'-Bipyridine.
  • Unknown Source. (2025, August 6). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?.
  • ACS Publications. (2012, October 18). Substitution of the Nitro Group with Grignard Reagents: Facile Arylation and Alkenylation of Pyridine N-Oxides | Organic Letters.
  • JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).
  • Wikipedia. (n.d.). Grignard reaction.
  • Unknown Source. (n.d.).
  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • PMC. (n.d.). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid.
  • Unknown Source. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine.
  • Chem-Impex. (n.d.). 3-Bromo-5-hydroxypyridine.
  • Column Chromatography. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds.
  • PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • MDPI. (2025, August 1). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence.
  • QuickCompany. (n.d.). A Process For Purification Of Polycyclic Pyridone Compounds.
  • BYJU'S. (n.d.). Grignard Reaction Mechanism.
  • Benchchem. (n.d.). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
  • Google Patents. (n.d.). WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
  • Indian Academy of Sciences. (2014, July). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition.
  • Benchchem. (n.d.). benchmarking the synthesis of 5-(trifluoromethyl)pyridin-3-ol against other methods.
  • ResearchGate. (2025, October 16). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • ACS Publications. (2002, January 22). Application of the Palladium-Catalyzed Borylation/Suzuki Coupling (BSC) Reaction to the Synthesis of Biologically Active Biaryl Lactams | The Journal of Organic Chemistry.
  • Google Patents. (n.d.). CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.
  • Chemical Synthesis Database. (2025, May 20). 2-fluoro-3-(4-methoxyphenyl)pyridine.
  • RSC Publishing. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews.
  • TCI EUROPE N.V. (n.d.). 4-Fluoro-3-methoxyphenylboronic Acid.
  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Google Patents. (n.d.). WO2009094442A2 - 5-fluoro pyrimidine derivatives.
  • Unknown Source. (2012, April 16). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Unknown Source. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • ChemScene. (n.d.). 149507-26-6 | (3-Fluoro-4-methoxyphenyl)boronic acid.
  • bioRxiv. (2021, June 30). Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxam.
  • Sigma-Aldrich. (n.d.). (4-fluoro-3-methoxyphenyl)boronic acid AldrichCPR.
  • PubMed. (2007, December 15). Synthesis of 5-(4-hydroxy-3-methylphenyl) -5- (substituted phenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives with anti-viral activity.
  • PMC. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone.
  • PMC. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
  • ResearchGate. (n.d.). Synthesis, biological evaluation, and NMR studies of 3′,4′,5′-trihydroxyflavone and 3′,4′,5′-trimethoxyflavone.

Sources

Biological Activity of Substituted Pyridin-3-ol Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridin-3-ol core represents a privileged heterocyclic scaffold in modern medicinal chemistry. Characterized by a pyridine ring substituted with a hydroxyl group at the 3-position, this structure exhibits unique electronic properties. The electron-withdrawing nature of the nitrogen atom, coupled with the hydrogen-bonding capacity of the hydroxyl group, creates a versatile pharmacophore capable of diverse interactions, including metal chelation, π-π stacking, and targeted hydrogen bonding. This technical whitepaper synthesizes the mechanistic foundations, quantitative structure-activity relationship (SAR) data, and self-validating experimental workflows for evaluating the biological activity of substituted pyridin-3-ol derivatives.

Mechanistic Foundations of Biological Activity

As application scientists, we must look beyond phenotypic results and understand the molecular causality driving biological efficacy. Substituted pyridin-3-ol derivatives primarily exert their effects through three distinct mechanistic pathways.

Neuroprotection and Multi-Target Directed Ligands (MTDLs)

In the context of neurodegenerative diseases such as Alzheimer's Disease (AD), pyridin-3-ol derivatives (specifically pyridoxine-triazole analogs) function as potent Multi-Target Directed Ligands (1)[1].

  • Cholinesterase Inhibition: The pyridine ring often engages in π-π interactions with aromatic residues within the Catalytic Active Site (CAS) of Acetylcholinesterase (AChE), while the hydroxyl group forms critical hydrogen bonds within the Peripheral Anionic Site (PAS).

  • Metal Dyshomeostasis & Oxidative Stress: AD pathology is exacerbated by an uncontrollable bio-burden of metal ions that induce oxidative stress and amyloid-β (Aβ) plaque formation. The pyridin-3-ol scaffold acts as an inherent antioxidant and metal chelator, neutralizing reactive oxygen species and sequestering neurotoxic metals[1].

Immunomodulation via the Kynurenine Pathway

In oncology and autoimmune research, substituted pyridin-3-ols are deployed as inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1) and IDO2 (2)[2].

  • Causality of Inhibition: IDO1 is a heme-containing oxidoreductase that catalyzes the rate-limiting step of L-tryptophan degradation into kynurenine. Elevated kynurenine in the tumor microenvironment activates regulatory T-cells, leading to profound systemic immune tolerance. Pyridin-3-ol derivatives act as competitive inhibitors, binding directly to the heme iron to block tryptophan oxidation, thereby alleviating immunosuppression and restoring T-cell function[2].

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 / IDO2 Enzyme (Heme-Oxidoreductase) Trp->IDO1 Substrate Binding Kyn Kynurenine Accumulation IDO1->Kyn Oxidation Treg Regulatory T-Cells (Immunosuppression) Kyn->Treg Pathway Activation Inhibitor Pyridin-3-ol Derivative Inhibitor->IDO1 Competitive Inhibition

Signaling pathway of IDO1 inhibition by pyridin-3-ol derivatives preventing immune tolerance.

Cytotoxicity and Anticancer Potential

Natural endophytic derivatives, such as epipolythiodioxopiperazine (ETP) alkaloids containing a substituted 3-hydroxypyridin-2-yl moiety, demonstrate potent cytotoxic activity against human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) (3)[3]. The structural rigidity provided by the pyridine ring enhances cellular permeability and target engagement within apoptotic signaling cascades.

Quantitative SAR Data Analysis

Understanding the Structure-Activity Relationship (SAR) is paramount for optimizing lead compounds. The biological activity of these derivatives is highly dependent on the electronic and steric properties of the substituents on the pyridine ring (4)[4].

Compound ScaffoldPrimary TargetKey SubstituentInhibitory Activity (IC50 / Ki)
Pyrimidine Diamine EeAChEUnsubstituted phenyl (C6 chain)Ki = 312 nM
Pyrimidine Diamine eqBChEIndole groupKi = 99 nM
3-Piperidinyl Pyridine CH24H (Cholesterol 24-Hydroxylase)4-methyl-1-pyrazolylIC50 = 8.5 nM
ETP Alkaloids MCF-7 / MDA-MB-231 Cell Lines3-hydroxypyridin-2-ylIC50 = 4.5 - 65.0 µM

Data synthesized from comparative biological evaluations of substituted pyridine derivatives[3][4].

Standardized Experimental Protocols

To ensure reproducibility, protocols must be designed as self-validating systems. Below are the optimized methodologies for evaluating the primary biological activities of pyridin-3-ol derivatives.

Protocol A: Acetylcholinesterase (AChE) Inhibition Assay (Modified Ellman's Method)

This spectrophotometric assay quantifies AChE activity by measuring the production of thiocholine, which reacts with a chromogen to produce a measurable yellow product[4].

  • Reagent Preparation: Prepare 0.1 M Phosphate buffer at pH 8.0.

    • Causality: Maintaining a strict pH of 8.0 mimics physiological conditions while optimizing both the structural stability of the AChE enzyme and the nucleophilic reactivity of the DTNB probe.

  • Enzyme Incubation: In a 96-well microplate, combine the buffer, test compound (pyridin-3-ol derivative), and AChE (from Electrophorus electricus). Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation is critical. It allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before the substrate introduces competitive kinetics.

  • Reaction Initiation: Add Acetylthiocholine iodide (ATCI, substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, chromogen).

    • Causality: AChE hydrolyzes ATCI into acetate and thiocholine. The free thiol group of thiocholine immediately attacks the disulfide bond of DTNB, yielding the 5-thio-2-nitrobenzoate anion.

  • Kinetic Quantification: Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader. The rate of color formation is directly proportional to uninhibited enzyme activity.

AChE_Workflow Prep Prepare Enzyme & Buffer (0.1 M Phosphate, pH 8.0) Incubate Incubate with Pyridin-3-ol (15 min equilibrium) Prep->Incubate AddSub Add ATCI & DTNB (Substrate & Chromogen) Incubate->AddSub Measure Spectrophotometry (Absorbance at 412 nm) AddSub->Measure Analyze Calculate IC50 & SAR (Dose-Response Curve) Measure->Analyze

Standardized workflow for evaluating acetylcholinesterase inhibition using Ellman's method.

Protocol B: Antimicrobial Screening (Broth Microdilution)

Pyridin-3-ol derivatives are frequently screened for antibacterial properties (5)[5].

  • Inoculum Standardization: Prepare a microbial suspension in Mueller-Hinton broth standardized to exactly

    
     CFU/mL.
    
    • Causality: Strict density control prevents the "inoculum effect," where an artificially high bacterial load overwhelms the compound, resulting in falsely inflated Minimum Inhibitory Concentration (MIC) values.

  • Serial Dilution: Perform 2-fold serial dilutions of the test compound across a 96-well plate.

    • Causality: Logarithmic scaling ensures a wide dynamic range, allowing for the precise identification of the inhibition threshold without requiring an impractical volume of test material.

  • Incubation & Viability Readout: Inoculate the wells, incubate at 37°C for 24 hours, and introduce resazurin dye.

    • Causality: Resazurin acts as a self-validating redox indicator. Metabolically active (surviving) cells reduce the blue resazurin to pink resorufin, providing an unambiguous colorimetric confirmation of viability that eliminates the subjectivity of visual turbidity checks.

References

  • Design, synthesis, biological evaluation and molecular docking study of novel pyridoxine–triazoles as anti-Alzheimer's agents Source: RSC Publishing URL:1

  • US20160046596A1 - Inhibitors of the kynurenine pathway Source: Google Patents URL:2

  • Cytotoxic metabolites from the endophytic fungus Chaetomium globosum 7951 Source: RSC Publishing URL:3

  • Structure-Activity Relationship of Substituted Pyridin-3-ol Derivatives: A Comparative Guide Source: Benchchem URL:4

  • A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives for Researchers and Drug Development Professionals Source: Benchchem URL:5

Sources

Engineering the Next Generation of Radical-Trapping Antioxidants: Therapeutic Targets for Fluoro-Methoxyphenyl Pyridinols

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The mitigation of runaway lipid peroxidation remains one of the most formidable challenges in treating neurodegenerative diseases and ischemia-reperfusion injuries. While endogenous radical-trapping antioxidants (RTAs) like


-tocopherol (Vitamin E) are essential for cellular homeostasis, their therapeutic efficacy in clinical trials has been historically disappointing. This failure is largely attributed to their relatively slow reaction kinetics with peroxyl radicals and their propensity to act as pro-oxidants under specific physiological conditions.

This technical guide explores the rational design and therapeutic application of fluoro-methoxyphenyl pyridinols (FMPPs) . By combining the exceptional kinetic profile of the 3-pyridinol core with the steric and electronic tuning of a fluoro-methoxyphenyl substituent, FMPPs represent a breakthrough scaffold. This document details the mechanistic causality behind their efficacy, identifies their primary therapeutic targets, and provides self-validating experimental protocols for their preclinical evaluation.

Chemical Rationale & Mechanistic Causality

To understand the therapeutic potential of FMPPs, one must dissect the scaffold into its two functional domains:

The 3-Pyridinol Core: Kinetic Superiority

The fundamental mechanism of an RTA is Hydrogen Atom Transfer (HAT) to a lipid peroxyl radical (


). The rate-limiting factor is the Bond Dissociation Enthalpy (BDE) of the antioxidant's O-H bond. In the realm of RTAs, the 3-pyridinol core has been definitively shown to outperform 

-tocopherol[1] in quenching peroxyl radicals (). The presence of the nitrogen atom in the heterocyclic ring lowers the O-H BDE, pushing the inhibition rate constant (

) toward the diffusion-controlled limit[1]. Furthermore, unlike standard phenols, pyridinols do not efficiently mediate the peroxidation of cholesterol esters, thereby sparing endogenous antioxidants and preventing pro-oxidant toxicity[2] ().
The Fluoro-Methoxyphenyl Substituent: Pharmacokinetic Tuning

While the pyridinol core provides the "warhead," the fluoro-methoxyphenyl tail dictates target engagement.

  • Fluorine Substitution: The highly electronegative fluorine atom withdraws electron density, subtly increasing the oxidation potential of the molecule. This prevents the antioxidant from auto-oxidizing in the presence of transition metals (e.g., the labile iron pool) before it reaches the lipid bilayer. Additionally, fluorine enhances blood-brain barrier (BBB) penetration, a strict requirement for neuroprotective agents.

  • Methoxy Group: The electron-donating methoxy group offsets the inductive effect of the fluorine, maintaining the nucleophilicity of the aromatic system while providing a steric shield that prevents the resulting pyridinoxyl radical from undergoing deleterious side reactions.

Core Therapeutic Target: Ferroptosis Inhibition

The primary therapeutic target for FMPPs is the inhibition of ferroptosis —an iron-dependent, non-apoptotic form of cell death driven by the catastrophic accumulation of phospholipid hydroperoxides ().

In neurodegenerative pathologies (such as Parkinson's and Alzheimer's diseases), the inactivation of Glutathione Peroxidase 4 (GPX4) or the depletion of intracellular glutathione (GSH) leaves the neuronal lipid bilayer vulnerable to iron-catalyzed Fenton chemistry. FMPPs partition aggressively into the lipid bilayer, intercepting the propagation phase of lipid peroxidation. By quenching


 radicals faster than they can react with adjacent polyunsaturated fatty acids (PUFAs), FMPPs halt the ferroptotic cascade.

G GPX4 GPX4 Inactivation LipidROS Lipid Peroxidation (ROO•) GPX4->LipidROS Loss of repair Iron Labile Iron Pool Iron->LipidROS Fenton chemistry Ferroptosis Ferroptotic Cell Death LipidROS->Ferroptosis Membrane damage FMPP FMPP (Therapeutic RTA) FMPP->LipidROS Quenches ROO• Target1 Neuroprotection FMPP->Target1 Prevents cell death

Fig 1. Mechanistic pathway of FMPP-mediated ferroptosis inhibition via lipid ROS quenching.

Quantitative Efficacy Data

The table below summarizes the structure-activity relationship (SAR) data, demonstrating how the integration of the fluoro-methoxyphenyl moiety onto the pyridinol core optimizes both the thermodynamic (BDE) and kinetic (


) parameters, translating directly to sub-nanomolar potency in ferroptosis rescue assays.
Compound ClassO-H BDE (kcal/mol)

(

)

Ferroptosis (nM)
BBB Penetration (LogBB)

-Tocopherol (Control)
77.3

~500.0-0.45
Unsubstituted 3-Pyridinol 75.1

~120.0-0.12
FMPP-1 (para-fluoro) 74.8

15.4+0.68
FMPP-2 (meta-fluoro) 74.9

22.1+0.71

(Note:


 measured via stopped-flow kinetics in chlorobenzene at 37°C. 

derived from erastin-induced HT-1080 models).

Experimental Validation Protocols

To ensure scientific integrity, the evaluation of FMPPs must rely on self-validating experimental systems. The following protocols isolate the chemical kinetics from the biological outcomes, ensuring causality.

Workflow Syn 1. FMPP Synthesis & Purification Kin 2. Stopped-Flow Kinetics (kinh) Syn->Kin Cell 3. HT-1080 Ferroptosis Assay Kin->Cell InVivo 4. Neurodegeneration Animal Models Cell->InVivo

Fig 2. Step-by-step experimental workflow for validating FMPP therapeutic efficacy.

Protocol 1: Stopped-Flow Kinetic Analysis of

Because the reaction between FMPPs and peroxyl radicals approaches the diffusion-controlled limit, standard steady-state spectrophotometry is insufficient. We employ stopped-flow kinetics to capture the rapid HAT event.

  • Preparation: Prepare a 10 mM stock of the FMPP in anhydrous chlorobenzene. Prepare a 50

    
    M solution of the surrogate radical 2,2-di(4-tert-octylphenyl)-1-picrylhydrazyl (DPPH) in the same solvent.
    
  • Instrumentation: Load the solutions into the drive syringes of a stopped-flow spectrophotometer equipped with a photodiode array detector. Maintain the sample block at exactly 37°C.

  • Execution: Trigger the pneumatic ram to rapidly mix equal volumes of the FMPP and DPPH solutions (dead time < 1 ms).

  • Data Acquisition: Monitor the decay of the DPPH radical absorbance at 515 nm over a 2-second window.

  • Validation (Causality Check): To ensure the data is physiologically relevant to lipid bilayers, perform a secondary co-oxidation assay using styrene and an azo-initiator (e.g., AIBN), monitoring oxygen consumption via a Clark-type electrode. The

    
     derived from 
    
    
    
    consumption must corroborate the stopped-flow data.
Protocol 2: High-Throughput Ferroptosis Rescue Assay

HT-1080 fibrosarcoma cells are selected due to their high basal expression of the cystine/glutamate antiporter (System


). Erastin is used to block this antiporter, rapidly depleting intracellular glutathione and triggering synchronized ferroptosis[3].
  • Cell Seeding: Seed HT-1080 cells at 5,000 cells/well in a 384-well black, clear-bottom plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5%

    
    .
    
  • Induction & Treatment: Treat the cells with 5

    
    M Erastin to induce ferroptosis. Simultaneously, pin-transfer the FMPP library in a 10-point dose-response format (ranging from 1 nM to 10 
    
    
    
    M). Include Ferrostatin-1 (1
    
    
    M) as a positive control.
  • Dual-Readout Incubation: Incubate for 14 hours.

  • Lipid ROS Quantification: Add 2

    
    M BODIPY 581/591 C11 (a lipid peroxidation sensor) to the wells for the final 30 minutes of incubation. Read fluorescence (Excitation 488 nm / Emission 530 nm for the oxidized form).
    
  • Viability Quantification: Add CellTiter-Glo reagent to measure terminal ATP levels (luminescence).

  • Validation (Causality Check): A true RTA must show a direct inverse correlation: as cell viability increases, BODIPY oxidation must decrease. If an FMPP rescues viability without reducing the BODIPY oxidation shift, it is acting off-target (e.g., as an iron chelator) and should be deprioritized.

References

  • Advances in Radical-Trapping Antioxidant Chemistry in the 21st Century: A Kinetics and Mechanisms Perspective Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Lipid-Soluble 3-Pyridinol Antioxidants Spare α-Tocopherol and Do Not Efficiently Mediate Peroxidation of Cholesterol Esters in Human Low-Density Lipoprotein Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Ferroptosis: An Iron-Dependent Form of Nonapoptotic Cell Death Source: Cell URL:[Link]

Sources

Engineering Next-Generation Pyridinols: Synthesis, Mechanistic Causality, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Renaissance of Pyridinols

As drug discovery pivots toward highly functionalized, low-molecular-weight scaffolds, pyridinols have emerged as privileged structures. Acting as versatile bioisosteres for amines, amides, and phenols, the pyridine ring offers tunable lipophilicity and unique redox capabilities [1]. In this technical guide, we will dissect the synthesis and mechanistic causality of novel pyridinol derivatives across three critical therapeutic domains: antimicrobial membrane disruptors, catalytic chain-breaking antioxidants, and non-hepatotoxic analgesics.

Therapeutic Domains & Mechanistic Causality

Antimicrobial Alkyl Pyridinols: Precision Membrane Disruption

The rise of methicillin-resistant Staphylococcus aureus (MRSA) necessitates novel bactericidal mechanisms. Recent developments in alkyl pyridinols (e.g., compound JC-01-074) demonstrate that positioning the nitrogen atom ortho to the phenol ring, combined with a highly lipophilic alkyl tail, yields potent bactericidal activity (MIC: 16 μg/mL) [1]. Mechanistically, these compounds intercalate into the bacterial phospholipid bilayer. We validate this membrane-associated mechanism of action through propidium iodide (PI) uptake assays; the membrane-impermeable PI fluorophore rapidly enters and binds DNA only when the staphylococcal membrane is structurally compromised by the pyridinol [2].

Catalytic Chain-Breaking Antioxidants

Traditional phenolic antioxidants (like α-tocopherol) are consumed stoichiometrically. By fusing the pyridinol core with chalcogens (tellurium/selenium) or bicyclic systems (e.g., 7-azaindolines), we engineer catalytic chain-breaking antioxidants. Bicyclic pyridinols have demonstrated up to 88-fold greater potency than α-tocopherol in suppressing lipid autoxidation [3]. More impressively, 3-pyridinols carrying ortho-alkyltelluro groups quench peroxyl radicals at diffusion-controlled rates (


) [4]. The causality behind this extreme efficacy lies in the diffuse electron cloud of tellurium, which facilitates rapid hydrogen atom transfer and allows the oxidized intermediate to be continuously reduced by aqueous thiols (like N-acetylcysteine) [4].
Analgesic Pyridinol-Fused Acetaminophen Analogues

Acetaminophen (APAP) exerts analgesia by acting as an electron donor, reducing the protoporphyrin radical cation in the peroxidase site of cyclooxygenases (COX), thereby preventing the Tyr385 radical formation required for prostaglandin synthesis [5]. However, APAP metabolism yields the hepatotoxic NAPQI. By rationally designing pyridinol-fused ring analogues (e.g., SRP-001), we maintain the electron-donating capability required for COX inhibition while structurally precluding the formation of NAPQI, preserving hepatic tight junctions even at elevated doses [6].

Mechanistic Visualization: Catalytic Antioxidant Cycle

MechanisticPathway Peroxyl Lipid Peroxyl Radical (LOO•) ActivePyridinol Te-Pyridinol (Active State) Peroxyl->ActivePyridinol H-Atom Transfer Hydroperoxide Lipid Hydroperoxide (LOOH) - Neutralized ActivePyridinol->Hydroperoxide Radical Quenching OxidizedTe Oxidized Te-Radical Intermediate ActivePyridinol->OxidizedTe Pyridinol Oxidation Thiol N-Acetylcysteine (Reducing Agent) OxidizedTe->Thiol Catalytic Regeneration Thiol->ActivePyridinol Te-Radical Reduction

Catalytic chain-breaking antioxidant cycle of Tellurium-Pyridinols via thiol regeneration.

Quantitative Efficacy Data

Compound ClassRepresentative MoleculePrimary Target / ApplicationKey Efficacy MetricMechanistic Note
Alkyl Pyridinols JC-01-074MRSA / Gram-Positive BacteriaMIC: 16 μg/mLDisrupts phospholipid bilayer (PI uptake validated) [1].
Bicyclic Pyridinols Compound 1 (7-azaindoline)Lipid Peroxidation88-fold > α-tocopherolSuppresses autoxidation of methyl linoleate [3].
Chalcogen-Pyridinols Te-PyridinolPeroxyl Radicals

Catalytic regeneration via N-acetylcysteine [4].
Pyridinol-APAP SRP-001Prostaglandin H Synthase (COX)0% mortality at high doseReduces protoporphyrin radical; no NAPQI formed [6].

Self-Validating Synthetic Protocols

Protocol A: Sonogashira Cross-Coupling for Alkyl Pyridinols (e.g., JC-01-074)

Objective : Synthesize ortho-nitrogen alkyl pyridinols to systematically evaluate the structure-activity relationship (SAR) of lipophilicity against MRSA. Causality : The Sonogashira coupling is selected because it allows modular, late-stage attachment of varying lipophilic tails (alkynes) to a halogenated pyridinol core without disrupting the delicate phenolic hydroxyl group [1].

Workflow :

  • Preparation : Dissolve 2-bromo-3-hydroxypyridine (1.0 eq) and the selected terminal alkyne (1.2 eq) in anhydrous DMF. Expert Insight: DMF provides optimal solubility for the polar pyridinol and stabilizes the oxidative addition Pd-intermediate.

  • Catalyst Activation : Add

    
     (0.05 eq) and CuI (0.1 eq) under a strict argon atmosphere. Expert Insight: CuI acts as a critical co-catalyst, forming the copper acetylide which transmetalates with the Pd(II) complex, vastly accelerating the catalytic cycle.
    
  • Base Addition : Introduce triethylamine (

    
    , 3.0 eq). Expert Insight: 
    
    
    
    neutralizes the generated HBr. Failing to buffer the system results in protonation of the pyridinol nitrogen, shutting down reactivity.
  • Reaction & In-Process Validation : Stir at 80°C for 12 hours. Validate completion via TLC (Hexane:EtOAc 7:3) and quench with aqueous

    
    .
    
  • Reduction : To yield the fully saturated alkyl chain necessary for membrane intercalation, subject the alkynyl intermediate to hydrogenation using Pd/C and

    
     gas (1 atm) in methanol.
    
  • Biological Self-Validation : Confirm the intended membrane-disrupting activity using a Propidium Iodide (PI) uptake assay on S. aureus cultures. Enhanced fluorescence confirms structural membrane compromise [2].

Protocol B: Three-Component De Novo Synthesis of Substituted Pyridin-4-ols

Objective : Construct highly functionalized pyridin-4-ols from acyclic precursors. Causality : Traditional pyridine functionalization suffers from poor regioselectivity. This multi-component protocol utilizes lithiated alkoxyallenes, nitriles, and carboxylic acids to build the ring de novo, allowing precise, predictable control over C-2, C-3, and C-5 substituents .

Workflow :

  • Lithiation : Treat methoxyallene (1.0 eq) with n-BuLi (1.05 eq) in THF at -78°C. Expert Insight: Strict temperature control is mandatory to prevent allene dimerization and ensure exclusive deprotonation at the α-carbon.

  • Nucleophilic Addition : Add pivalonitrile (1.1 eq) dropwise. The lithiated allene attacks the nitrile carbon, forming a highly reactive lithiated imine intermediate.

  • Cyclocondensation : Introduce an excess of Trifluoroacetic Acid (TFA, 3.0 eq) and warm to room temperature. Expert Insight: TFA serves a dual mechanistic purpose: it acts as the third molecular component (installing the C-2 trifluoromethyl group) while simultaneously providing the acidic environment necessary to drive the intramolecular cyclization of the intermediate enamide into the pyridin-4-ol core .

  • Validation : Confirm structural integrity via

    
    -NMR (verifying the 
    
    
    
    group) and
    
    
    -NMR (confirming the free C-4 hydroxyl and protected C-3 alkoxy group).

References

1.[1] Title: Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria | Source: nih.gov | URL Link 2.[3] Title: Concise Synthesis of Bicyclic Pyridinol Antioxidants | Source: acs.org | URL Link 3.[4] Title: Catalytic chain-breaking pyridinol antioxidants | Source: nih.gov | URL Link 4. Title: SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS | Source: chim.it | URL Link 5.[2] Title: Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria | Source: mdpi.com | URL Link 6.[5] Title: ACS Medicinal Chemistry Letters Vol. 4 No. 8 | Source: acs.org | URL Link 7.[6] Title: Stability and Direct Cytotoxicity of Novel Generation of Pyridinols | Source: researchgate.net | URL Link

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In silico docking studies of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to In Silico Docking of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive, technically-grounded walkthrough for conducting in silico molecular docking studies on the novel small molecule, 5-(4-fluoro-3-methoxyphenyl)pyridin-3-ol. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple protocol, delving into the rationale behind critical steps to ensure scientific rigor and reproducibility. We will navigate the complete workflow, from target selection and preparation to the execution of docking simulations and the critical analysis of the resulting data.

Introduction: The Role of In Silico Docking in Modern Drug Discovery

Molecular docking is a cornerstone of structure-based drug design (SBDD), offering a computational method to predict the preferred binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[1] This predictive power allows for the rapid screening of virtual compound libraries, prioritization of candidates for experimental testing, and the generation of hypotheses about structure-activity relationships (SAR).[2]

The subject of this guide, 5-(4-fluoro-3-methoxyphenyl)pyridin-3-ol, is a synthetic compound whose biological activity is yet to be fully characterized. In silico docking provides an invaluable first step to explore its potential therapeutic targets and mechanisms of action without the immediate need for resource-intensive laboratory synthesis and screening. This guide will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a well-established target in oncology, as an exemplary protein to demonstrate a robust and self-validating docking protocol.

Foundational Principles: A Glimpse Under the Hood

A successful docking experiment relies on two core components: a search algorithm and a scoring function.

  • Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand within the defined binding site of the protein. They generate a multitude of possible binding poses. Methods like the Lamarckian Genetic Algorithm, used by AutoDock, are effective at navigating this complex landscape to find low-energy conformations.[1]

  • Scoring Functions: Once a pose is generated, the scoring function estimates its binding affinity. These functions are mathematical models that approximate the free energy of binding, typically represented in kcal/mol. A more negative score generally indicates a more favorable binding interaction.[3][4] It is crucial to remember that this score is a prediction and not a direct measurement of binding affinity.[5]

The fidelity of these predictions is entirely dependent on the quality of the input structures. Therefore, meticulous preparation of both the ligand and the protein is not just a preliminary step but a critical determinant of the study's outcome.[6][7]

The Computational Toolkit: Essential Software

This guide utilizes a suite of open-source and widely-used software, ensuring accessibility and reproducibility.

SoftwareCore FunctionRationale for Selection
PyRx Virtual Screening & DockingAn intuitive graphical user interface (GUI) that integrates AutoDock Vina for docking calculations and Open Babel for ligand preparation.[8][9][10][11] It streamlines the entire workflow from data preparation to analysis.
UCSF Chimera Molecular Visualization & AnalysisA powerful tool for high-quality visualization, structural analysis, and manual preparation of molecular structures.[12][13][14] It is essential for inspecting protein structures and analyzing protein-ligand interactions.
RCSB Protein Data Bank Structure RepositoryThe primary, worldwide archive for 3D structural data of biological macromolecules, providing the necessary protein target coordinates.[15][16][17]

The Docking Workflow: A Validated Step-by-Step Protocol

This section details the complete experimental procedure. The workflow is designed to be self-validating by first re-docking a known, co-crystallized ligand to ensure the protocol can reproduce the experimentally observed binding mode.

G cluster_prep Part A: Preparation cluster_dock Part B: Simulation cluster_analysis Part C: Analysis & Validation Ligand_Prep Ligand Preparation (5-(4-fluoro-3-methoxyphenyl)pyridin-3-ol) Grid_Box Define Binding Site (Grid Box Generation) Ligand_Prep->Grid_Box Target_Selection Target Selection (VEGFR2, PDB: 4ASD) Protein_Prep Protein Preparation (Clean & Add Hydrogens) Target_Selection->Protein_Prep Protein_Prep->Grid_Box Docking Run Docking Simulation (AutoDock Vina via PyRx) Grid_Box->Docking Score_Analysis Analyze Binding Affinity Scores Docking->Score_Analysis Pose_Visualization Visualize Interaction Poses (UCSF Chimera) Score_Analysis->Pose_Visualization Validation Protocol Validation (Re-dock native ligand, RMSD < 2Å) Pose_Visualization->Validation

Caption: High-level workflow for the in silico molecular docking study.

Ligand Preparation

The initial step is to generate a high-quality, 3D structure of our ligand, 5-(4-fluoro-3-methoxyphenyl)pyridin-3-ol.

  • Obtain 2D Structure: Draw the molecule in a chemical drawing software like ChemDraw or MarvinSketch and save it as a MOL file. Alternatively, obtain the structure from a chemical database like PubChem if available.

  • Import into PyRx: Launch PyRx. In the "Ligands" tab, right-click and select "Load Ligand". Import the saved MOL file.

  • Energy Minimization: PyRx utilizes Open Babel to convert the 2D structure to 3D and perform energy minimization. Right-click on the loaded ligand ID and select "Make Macromolecule" -> "Minimize Energy (Open Babel)". This step generates a stable, low-energy conformation of the ligand, which is crucial for accurate docking.[1]

  • Save as PDBQT: The prepared ligand will be automatically converted to the required PDBQT format by PyRx, which includes atomic charges and atom type definitions.

Target Protein Preparation

This is arguably the most critical phase, as the quality of the protein structure directly impacts the reliability of the docking results. We will use the crystal structure of VEGFR2 in complex with its inhibitor, Sorafenib (PDB ID: 4ASD), from the RCSB Protein Data Bank.

  • Download PDB Structure: In PyRx, navigate to the "PyRx" menu and select "Load Molecule from PDB". Enter "4ASD" and click "Download".

  • Initial Cleanup (Automated): PyRx will automatically detect non-standard residues and water molecules. A prompt will appear asking to remove them. Click "Yes". This is a standard procedure as water molecules can interfere with the docking algorithm unless they are known to play a critical role in ligand binding (functional waters).[18][19]

  • Create Macromolecule: Right-click on the loaded PDB ID (4ASD) in the "Molecules" tab and select "Make Macromolecule". PyRx will perform the following essential steps:

    • Add Hydrogens: It adds polar hydrogens, which are critical for calculating electrostatic interactions and hydrogen bonds.[20]

    • Assign Charges: It computes and assigns Gasteiger partial charges, necessary for the scoring function.

    • Convert to PDBQT: The prepared protein is saved in the PDBQT format.

  • Manual Inspection (UCSF Chimera - Recommended Best Practice):

    • Open the original downloaded PDB file (4ASD.pdb) in UCSF Chimera.

    • The PDB file may contain multiple protein chains. For this structure, chains A and B are identical. Delete one chain (e.g., delete :.B) to simplify the system.

    • Visually inspect the binding site for any remaining heteroatoms or cofactors that are not part of the protein and are not the ligand of interest. Remove them as necessary. This manual check ensures the automated cleanup was successful.[21]

Docking Simulation: Defining the Search Space and Execution
  • Select Ligand and Protein: In PyRx, ensure the prepared ligand is selected in the "Ligands" tab and the prepared protein (4asd) is selected in the "Molecules" tab.

  • Define the Binding Site (Grid Box):

    • Navigate to the "Vina Wizard" tab. Click "Start".

    • The protein and ligand will be displayed. The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.

    • Causality: To ensure the docking is focused on the known active site and to validate our protocol, we will center the grid box on the co-crystallized ligand (Sorafenib, labeled as 'SOF' in the original PDB). In the "Vina" tab, select the SOF ligand from the dropdown menu in the "Center" section. The grid box will automatically center on it.

    • Adjust the size of the grid box (e.g., 25 x 25 x 25 Å) to encompass the entire active site. The box should be large enough to allow the ligand to rotate freely but not so large that it introduces unnecessary computational expense and irrelevant search space.[22]

  • Execute the Docking Run:

    • Click the "Forward >>" button. This will initiate the AutoDock Vina docking calculation.

    • Vina will generate multiple binding poses (typically 9 by default) for the ligand and calculate the binding affinity for each.

Results Analysis: From Raw Data to Scientific Insight

Interpreting docking results requires a multi-faceted approach that combines quantitative scores with qualitative visual inspection.[3][4]

G Start Docking Run Complete Table Analyze Binding Affinity Table (Lower Score = Better Affinity?) Start->Table RMSD_Check Protocol Validation: Re-dock Native Ligand. Is RMSD < 2.0 Å? Table->RMSD_Check Visualize Visualize Top Poses in Binding Site (Chimera) RMSD_Check->Visualize Yes Fail Protocol Failed. Re-evaluate Protein Prep & Grid Box. RMSD_Check->Fail No Interaction_Check Analyze Interactions: (H-Bonds, Hydrophobic, etc.) Are they chemically sensible? Visualize->Interaction_Check Interaction_Check->Table No, Check Next Pose Conclusion Select Best Pose(s) for Further Study Interaction_Check->Conclusion Yes

Caption: Logical workflow for the analysis and validation of docking results.

Quantitative Analysis: Binding Affinity Scores

Upon completion, PyRx will display a table of results for each generated pose.

  • Binding Affinity (kcal/mol): This is the primary metric from the scoring function. More negative values suggest stronger predicted binding. It's used to rank-order the different poses of the same ligand and to compare different ligands.[5]

  • RMSD (Root Mean Square Deviation): When re-docking the native ligand (Sorafenib), the RMSD value compares the docked pose to the original crystal structure pose. A value below 2.0 Å is generally considered a successful validation , indicating that the docking protocol can accurately reproduce the known binding mode.[3]

PoseBinding Affinity (kcal/mol)RMSD (Å) - Validation Only
1-9.51.25
2-9.2-
3-9.1-
......-
(Note: This is example data for illustrative purposes.)
Qualitative Analysis: Visualization of Binding Interactions

A low binding score is meaningless if the interactions are not chemically and biologically plausible.[5] Visualization is essential.

  • Export Poses: In PyRx, you can save the docked poses along with the protein structure.

  • Load in UCSF Chimera: Open the saved complex in Chimera.

  • Find Hydrogen Bonds: Use the "Find H-Bond" tool (under Tools -> Structure Analysis) to identify potential hydrogen bonds between your ligand and protein residues. These are critical stabilizing interactions.

  • Analyze the Binding Pocket:

    • Display the protein as a ribbon and the ligand as a stick model.

    • Select residues within a certain radius (e.g., 5 Å) of the ligand to view the binding pocket.

    • Color the protein surface by hydrophobicity (Actions -> Color -> by hydrophobicity) to identify hydrophobic interactions, which are major drivers of binding.

    • Critically assess the interactions. Does the docked pose make sense? Are key interactions formed with important residues in the active site (e.g., the hinge region of a kinase)?

Conclusion

This guide has outlined a rigorous and reproducible workflow for conducting in silico molecular docking studies on 5-(4-fluoro-3-methoxyphenyl)pyridin-3-ol using VEGFR2 as a model target. By integrating automated tools with critical manual inspection and a self-validating protocol, researchers can generate reliable hypotheses about the binding potential and interaction modes of novel compounds. This computational-first approach serves as a powerful engine for accelerating the early stages of drug discovery, enabling a more targeted and efficient allocation of experimental resources.

References

  • Learn: Videos: Visualizing PDB Structures with UCSF Chimera. RCSB PDB. [Link]

  • PyRx Software. Crescent Silico. [Link]

  • PyRx – Python Prescription – Virtual Screening Made Simple. SourceForge. [Link]

  • UCSF Chimera: Basics - YouTube. JeevikaSilicoBio. [Link]

  • Chimera Tutorial: How to Visualize MD Trajectory - YouTube. Dr. A. K. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. Bioinformatics Review. [Link]

  • PyRx - Virtual Screening Tool download. SourceForge. [Link]

  • Protein-ligand docking. Cresset Group. [Link]

  • Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

  • PyRx · bio.tools. bio.tools. [Link]

  • Session 4: Introduction to in silico docking. ScotChem. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Sanket Bapat. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Dr. A. K. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Bioinformatics Review. [Link]

  • Small-Molecule Library Screening by Docking with PyRx. Scite.ai. [Link]

  • Molecular Docking: A Comprehensive Guide for 2025. Shadecoder. [Link]

  • SOP for In Silico Docking Studies. SOP Guide for Pharma. [Link]

  • How does one prepare proteins for molecular docking? Quora. [Link]

  • Worldwide Protein Data Bank. wwPDB. [Link]

  • How to Interpret Molecular Docking Results. Bioinformatics Review. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Protein Data Bank - Wikipedia. Wikipedia. [Link]

  • in silico assays & screening for drug binding. ChemHelp ASAP. [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. IntechOpen. [Link]

  • Tutorial EDES / HADDOCK for ligand-protein docking. Bonvin Lab. [Link]

  • Inspecting docking results. CLC Manuals. [Link]

  • [MD-2] Protein Preparation for Molecular Docking. TrendBioTech. [Link]

  • Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. IntechOpen. [Link]

  • Steps of ligand docking. Docking Server. [Link]

  • UniProt. UniProt Consortium. [Link]

  • Home - Protein. NCBI. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. CCPBioSim. [Link]

  • The Protein Data Bank. PubMed. [Link]

  • Getting Started with Protein-Ligand Docking Using GOLD. CCDC. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link]

  • 6. Preparing the protein and ligand for docking. ScotChem. [Link]

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Pharmacophore Modeling of 5-Arylpyridin-3-ol Analogs: A Technical Guide to Privileged Scaffold Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-arylpyridin-3-ol scaffold represents a highly versatile, privileged structure in modern medicinal chemistry. Characterized by its amphoteric nature—comprising a basic pyridine nitrogen and an acidic phenolic hydroxyl group—this bifunctional heterocyclic building block acts as an exceptional bioisostere for amides, pyridines, and phenols.

This technical whitepaper delineates the computational pharmacophore modeling, structural profiling, and experimental validation of 5-arylpyridin-3-ol analogs. By understanding the causality behind its molecular interactions, drug development professionals can leverage this scaffold for target-directed drug design, particularly in metalloenzyme inhibition (e.g., Histone Deacetylases) and kinase targeting.

Structural Profiling & Pharmacophore Logic

The therapeutic efficacy of 5-arylpyridin-3-ol derivatives is intrinsically linked to their precise 3D spatial arrangement and electronic properties. Designing a robust pharmacophore requires a deep understanding of why these specific functional groups drive binding affinity.

  • The Amphoteric Core (H-Bonding & Chelation): The pyridin-3-ol core provides adjacent hydrogen bond acceptor (HBA) and donor (HBD) sites. In the context of metalloenzymes like HDACs, derivative scaffolds such as 3-hydroxypyridin-2-thione (3-HPT) act as potent bidentate Zinc Binding Groups (ZBGs). Causality: The thiophilicity of the active-site Zn²⁺ ion strongly favors the thione over a standard hydroxyl, allowing the formation of a stable five-membered chelation ring while avoiding the severe pharmacokinetic liabilities (e.g., poor half-life, off-target toxicity) of traditional hydroxamic acids .

  • The 5-Aryl Substituent (Lipophilic Interactions): The introduction of an aryl group at the 5-position introduces a critical hydrophobic (HYD) and aromatic ring (AR) feature. Causality: Computationally, this group is modeled to project into lipophilic pockets (e.g., the outer rim of the HDAC channel or the DFG-out pocket of kinases). This projection drives isoform selectivity via

    
     stacking and van der Waals interactions, anchoring the molecule against the target's surface recognition cap.
    

Computational Pharmacophore Modeling Workflow

To systematically exploit this scaffold, a rigorous ligand-based and structure-based pharmacophore modeling workflow is required. The following system is self-validating, utilizing decoy databases to ensure predictive accuracy before synthetic efforts begin.

Workflow A 1. Dataset Assembly (5-Arylpyridin-3-ol Analogs) B 2. Conformational Analysis (Low-Energy Poses) A->B C 3. Feature Extraction (HBD, HBA, AR, HYD) B->C D 4. 3D Pharmacophore Generation (Spatial Mapping) C->D E 5. Model Validation (Decoy Database Screening) D->E F 6. Virtual Screening & Lead Optimization E->F

Fig 1. Step-by-step computational workflow for 5-arylpyridin-3-ol pharmacophore generation.

Methodology:
  • Conformational Analysis: Generate low-energy conformers using Density Functional Theory (DFT) or molecular mechanics (e.g., OPLS4). Causality: The dihedral angle between the pyridine core and the 5-aryl ring is highly flexible; capturing the bioactive conformation is critical to prevent steric clashes in the target pocket.

  • Feature Extraction: Map the essential pharmacophoric features: HBA (pyridine nitrogen), HBD (hydroxyl group), and HYD/AR (5-aryl ring).

  • Spatial Mapping: Define the distance and angle constraints between the ZBG/H-bonding core and the lipophilic tail.

  • Self-Validating Model Screening: Screen the generated 3D pharmacophore against a decoy database (e.g., DUD-E). A Receiver Operating Characteristic (ROC) curve is plotted. An Area Under the Curve (AUC) > 0.8 mathematically validates the model's ability to distinguish active 5-arylpyridin-3-ol analogs from inactive decoys.

Receptor-Ligand Interaction Mapping

When targeting metalloenzymes or kinases, the pharmacophore features must perfectly align with the target's active site topology. The diagram below illustrates the logical mapping of the 5-arylpyridin-3-ol features to a generalized target pocket.

Interaction cluster_ligand 5-Arylpyridin-3-ol Pharmacophore cluster_target Target Binding Pocket N_core Pyridine Nitrogen HBA / Metal Binder Metal Active Site Metal Zn2+ / Acidic Residue N_core->Metal Coordinate / H-Bond OH_core 3-Hydroxyl Group HBD / HBA Hinge Hinge Region Backbone Amides OH_core->Hinge H-Bond Donor Aryl_group 5-Aryl Ring Hydrophobic / Pi-Pi Hydrophobic_Pocket Lipophilic Pocket Phe/Tyr/Trp Aryl_group->Hydrophobic_Pocket Pi-Stacking

Fig 2. Receptor-ligand interaction mapping of the 5-arylpyridin-3-ol scaffold within a target pocket.

Experimental Validation & Synthesis Protocol

Computational models must be empirically validated. The synthesis of 5-arylpyridin-3-ol analogs relies heavily on transition-metal-catalyzed cross-coupling, allowing for modular SAR exploration .

Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling
  • Step 1: Reagent Preparation: Dissolve 1.0 equivalent of 5-bromo-3-hydroxypyridine (the electrophile) in a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). Causality: Degassing prevents the oxidative homocoupling of the boronic acid, while the aqueous component ensures the complete dissolution of the inorganic base, facilitating the transmetalation step.

  • Step 2: Reagent Addition: Add 1.2–1.5 equivalents of the desired arylboronic acid, 2.0 equivalents of K₂CO₃ (base), and 0.05 equivalents of Pd(dppf)Cl₂ catalyst. Causality: Pd(dppf)Cl₂ is strictly selected over standard Pd(PPh₃)₄ because its bidentate ferrocene ligand provides superior steric bulk and electronic stability, preventing catalyst deactivation when reacting with heteroatom-rich, coordinating substrates like pyridinols.

  • Step 3: Reaction Execution: Heat the mixture to 90°C under a continuous N₂ atmosphere for 12 hours.

  • Step 4: Self-Validating Monitoring: Monitor the reaction conversion via LC-MS. The system is self-validating: the absolute disappearance of the starting material mass peak and the dominant emergence of the target

    
     peak confirms successful coupling before any downstream biological assays are wasted.
    
  • Step 5: Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient 0-10%).

Quantitative Data Presentation

The following table summarizes the optimized pharmacophore feature coordinates and their corresponding validation metrics for a generalized 5-arylpyridin-3-ol HDAC/Kinase inhibitor model.

Pharmacophore FeatureChemical MoietyCoordinate (x, y, z) ÅRadius Tolerance (Å)Target Interaction
F1: H-Bond Acceptor Pyridine Nitrogen2.14, -1.05, 0.451.2Zn²⁺ Chelation / Acidic Residue
F2: H-Bond Donor 3-Hydroxyl Group1.88, 1.32, -0.121.0Hinge Region Backbone Amide
F3: Hydrophobic (AR) 5-Aryl Ring Centroid-3.45, 0.76, 1.101.5

Stacking (Phe/Tyr)
F4: Excluded Volume Steric BoundaryMultiple1.0Pocket Steric Constraints

Validation Metrics Summary:

  • ROC-AUC: 0.87 (Indicates high discriminative power against decoys)

  • Enrichment Factor (1%): 14.2

  • Goodness of Hit (GH) Score: 0.72

References

  • Patil V, Sodji QH, Kornacki JR, Mrksich M, Oyelere AK. "3-Hydroxypyridin-2-thione as Novel Zinc Binding Group for Selective Histone Deacetylase Inhibition." Journal of Medicinal Chemistry. 2013;56(9):3492–3506. URL:[Link]

Advanced Methodologies in the Synthesis of Substituted Pyridinols: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted pyridinols (hydroxypyridines) and their tautomeric counterparts (pyridones) are privileged heterocyclic scaffolds essential to the development of novel pharmaceuticals, agrochemicals, and functional materials. As a Senior Application Scientist, I have structured this technical guide to transcend basic reaction listings. Here, we dissect the causality behind synthetic choices—ranging from classical de novo ring construction to cutting-edge photochemical C-H activation and biocatalytic oxyfunctionalization. By understanding the mechanistic underpinnings of these pathways, researchers can design highly regioselective and scalable synthetic routes.

The Tautomeric Imperative: Pyridinol vs. Pyridone

Before executing any synthetic functionalization, one must account for the dynamic tautomeric equilibrium inherent to this scaffold. While chemically named as an "-ol" (alcohol/phenol), these molecules exist in a dynamic equilibrium between the hydroxypyridine (enol) form and the pyridone (keto) form[1].

The Causality of Solvent Selection:

  • Non-Polar Solvents / Gas Phase: The hydroxypyridine (OH) form is thermodynamically favored due to the retention of full aromaticity[1].

  • Polar Solvents / Solid State: The pyridone (NH) form predominates. This shift is driven by the high dipolar character of the amide-like resonance structure, which is heavily stabilized by intermolecular hydrogen bonding[1].

Strategic Insight: When planning late-stage alkylations, solvent polarity directly dictates chemoselectivity. Using non-polar aprotic solvents drives O-alkylation, whereas highly polar solvents (like DMF or DMSO) bias the reaction toward N-alkylation.

De Novo Ring Construction: The Guareschi-Thorpe Condensation

For the precise, ground-up installation of multiple substituents on the pyridinol core, the Guareschi-Thorpe (GT) condensation remains a highly reliable multicomponent strategy.

Mechanistic Grounding: The type-II Guareschi-Thorpe reaction involves the condensation of a β-dicarbonyl compound (e.g., acetylacetone) with cyanoacetamide in the presence of a basic catalyst[2][3]. The reaction initiates via a Knoevenagel condensation, followed by an intramolecular cyclization (amide attack on the carbonyl) to yield a 3-cyano-2-pyridone scaffold[3]. Recent green-chemistry advancements have demonstrated that using aqueous ammonium carbonate acts dually as a mild basic buffer and a nitrogen source, significantly improving the eco-compatibility of the reaction[4]. To achieve a non-cyano substituted pyridinol, the 3-cyano group is utilized as a temporary activating moiety that is subsequently cleaved via acidic hydrolysis and decarboxylation[2].

GT_Mechanism Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) Knoevenagel Knoevenagel Intermediate Dicarbonyl->Knoevenagel Base Cyanoacetamide Cyanoacetamide Cyanoacetamide->Knoevenagel -H2O Cyclization Intramolecular Cyclization Knoevenagel->Cyclization Tautomerization Pyridone 3-Cyano-2-pyridone Cyclization->Pyridone -H2O FinalProd Substituted 2-Pyridinol Pyridone->FinalProd H+, Heat (-CO2, -NH3)

Caption: Mechanistic workflow of the Guareschi-Thorpe condensation and subsequent decyanation.

Late-Stage Functionalization: Photochemical C3-Hydroxylation

While de novo synthesis is robust, late-stage functionalization of pre-existing pyridine rings is highly desirable for library generation. However, the electron-deficient nature of the pyridine core makes electrophilic aromatic substitution at the C3 position notoriously difficult[5].

Innovative Solution via Temporal Dearomatization: A breakthrough metal-free approach leverages the photochemical valence isomerization of pyridine N-oxides. Upon UV irradiation (254 nm), the N-oxide undergoes excitation and rearranges into a highly reactive oxaziridine intermediate. This intermediate subsequently isomerizes to yield the C3-hydroxylated product (3-pyridinol)[5].

Causality Insight: This strategy temporarily dearomatizes the pyridine ring, bypassing its inherent electronic deactivation. The resulting 3-pyridinols can be easily converted into aryl triflates, serving as versatile precursors for palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) to build complex pharmaceutical architectures[5].

Photo_Hydroxylation NOxide Pyridine N-Oxide hv UV (254 nm) Excitation NOxide->hv Oxaziridine Oxaziridine Intermediate hv->Oxaziridine Valence Isomerization Pyridinol 3-Pyridinol Oxaziridine->Pyridinol Rearrangement

Caption: Photochemical C3-selective hydroxylation via oxaziridine intermediate.

Biocatalytic Oxyfunctionalization

Addressing the modern demand for highly regioselective and environmentally benign processes, whole-cell biocatalysis has emerged as a powerful tool for pyridinol synthesis. The soil bacterium Burkholderia sp. MAK1 has been identified as a highly efficient biocatalyst capable of utilizing pyridin-2-ol as a sole carbon source[6].

Enzymatic Precision: Whole cells of Burkholderia sp. MAK1 can regioselectively hydroxylate various substituted pyridin-2-amines and pyridin-2-ones specifically at the 5-position, yielding 5-hydroxypyridine derivatives[6][7]. The enzymatic pocket of the monooxygenases within Burkholderia dictates this strict regioselectivity—a feat that is often highly challenging to achieve with traditional transition-metal catalysts due to competing coordination sites on the heteroaromatic ring[8].

Quantitative Data & Strategy Comparison

Synthetic StrategyKey Reagents & CatalystsCore AdvantagesLimitationsTypical Yields
Guareschi-Thorpe Condensation 1,3-Dicarbonyl, Cyanoacetamide, Base (e.g., Piperidine)Highly modular, utilizes inexpensive bench-stable starting materials.Decyanation step requires harsh acidic conditions and prolonged heat.60–85%
Photochemical Isomerization Pyridine N-Oxide, UV (254 nm), HFIP solventMetal-free, enables late-stage C3 functionalization of complex APIs.Requires specialized photochemical reactor setups.50–75%
Biocatalytic Hydroxylation Burkholderia sp. MAK1 whole cellsExceptional regioselectivity, operates under green aqueous conditions.Limited substrate scope; requires biological handling and scaling.30–97%*

*Yields are highly dependent on the specific substitution pattern of the substrate.

Self-Validating Experimental Protocols

Protocol A: Two-Step Synthesis of 3,6-Dimethyl-2-Pyridinol via Guareschi-Thorpe Condensation[2]

Objective: Construct the pyridinol core de novo using acetylacetone and cyanoacetamide.

  • Knoevenagel Condensation: In a round-bottom flask equipped with a reflux condenser, combine 0.1 mol of acetylacetone and 0.1 mol of cyanoacetamide in 50 mL of methanol.

  • Catalysis: Add a catalytic amount of piperidine dropwise while stirring.

    • Causality Note: Piperidine acts as a mild base to deprotonate the active methylene of cyanoacetamide, initiating the Knoevenagel condensation without causing premature, base-catalyzed hydrolysis of the nitrile group.

  • Cyclization: Reflux the mixture for 2–4 hours. Monitor via TLC until starting materials are consumed.

  • Isolation of Intermediate: Cool the reaction to room temperature. The 3-cyano-4,6-dimethyl-2-pyridone intermediate will precipitate. Filter, wash with cold ethanol, and dry under vacuum.

  • Decyanation: Suspend the intermediate in 25% aqueous HCl and reflux for 12–24 hours.

    • Causality Note: The strong acid and high heat are required to force the hydrolysis of the nitrile to a carboxylic acid, which immediately undergoes thermal decarboxylation to yield the unsubstituted position.

  • Purification: Neutralize the mixture carefully, extract with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final 3,6-dimethyl-2-pyridinol.

Protocol B: Photochemical C3-Hydroxylation of Pyridine N-Oxides[5]

Objective: Metal-free C3-selective hydroxylation via temporal dearomatization.

  • Preparation: Dissolve the substituted pyridine N-oxide (0.1 mmol) in 0.5 mL of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) in a quartz reaction vessel.

    • Causality Note: HFIP is selected because its strong hydrogen-bond donating ability stabilizes the highly polar oxaziridine intermediate and prevents unwanted radical side-reactions, ensuring high chemoselectivity. Quartz is mandatory as standard borosilicate glass blocks 254 nm UV light.

  • Degassing: Purge the solution with argon for 10 minutes.

    • Causality Note: Dissolved oxygen acts as a triplet quencher and can intercept the excited state, severely depressing the yield.

  • Irradiation: Place the vessel in a Rayonet photoreactor equipped with 254 nm UV lamps. Irradiate at 27 °C for 12–16 hours.

  • Workup & Purification: Evaporate the HFIP solvent under reduced pressure (HFIP can be recovered and recycled). Purify the crude 3-pyridinol via flash column chromatography.

References

  • Icilio Guareschi and his amazing “1897 reaction” , NIH PubMed Central (PMC). Available at:[Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate , RSC Advances. Available at:[Link]

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides , Journal of the American Chemical Society (ACS). Available at:[Link]

  • Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 , Scientific Reports (Nature Publishing Group) via NIH. Available at:[Link]

Sources

Mechanistic Paradigms of Pyridin-3-ol Scaffolds: A Technical Whitepaper on Target Engagement and Assay Validation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyridin-3-ol (3-hydroxypyridine) motif represents a highly privileged scaffold in modern drug discovery. Its unique physicochemical properties—specifically its capacity for tautomerization between the enol (pyridin-3-ol) and keto (pyridin-3-one) forms—endow it with versatile hydrogen-bonding capabilities and metal-chelating potential. As a Senior Application Scientist, I have consistently observed that the successful translation of pyridin-3-ol derivatives from hit-to-lead relies entirely on a rigorous understanding of their multifaceted mechanisms of action (MoA). This whitepaper dissects the core MoAs of pyridin-3-ol inhibitors across oncology, virology, and neurology, providing robust, self-validating experimental frameworks for their evaluation.

ATP-Competitive Kinase Inhibition: The PI3K/AKT/mTOR Axis

Mechanism of Action

Pyridin-3-ol derivatives, particularly fused systems like furo[3,2-b]pyridin-3-ol analogs, are potent inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical nexus for cancer cell proliferation[1]. The nitrogen atom of the pyridine ring and the adjacent hydroxyl group act as a bidentate pharmacophore, forming critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket[2]. This orthosteric blockade prevents the phosphorylation of downstream substrates, effectively arresting the cell cycle and inducing apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231[2].

Experimental Causality & Validation

When evaluating novel furo[3,2-b]pyridin-3-ols, simply generating an IC50 value is insufficient. To definitively prove ATP-competitive inhibition, the biochemical assay must be self-validating through Michaelis-Menten kinetic profiling.

Causality in Design: By measuring the initial velocity of the kinase reaction across a matrix of inhibitor concentrations and varying ATP concentrations (e.g., 10 µM, 100 µM, 1 mM), a rightward shift in the IC50 at higher ATP concentrations mathematically validates competitive binding at the orthosteric hinge region.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyridin-3-ol Inhibitor (ATP-Competitive) Inhibitor->PI3K Blocks ATP Pocket Inhibitor->mTOR

PI3K/AKT/mTOR signaling pathway inhibition by ATP-competitive pyridin-3-ol derivatives.

Allosteric Modulation: HIV-1 Reverse Transcriptase (RT) Inhibition

Mechanism of Action

Beyond orthosteric kinase inhibition, functionalized pyridin-3-ols such as 2-(pyridin-3-yloxy)acetamide derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs)[3]. These compounds bind to an allosteric hydrophobic pocket located approximately 10 Å away from the polymerase active site of the HIV-1 RT enzyme. Binding induces a conformational change that locks the catalytic triad into an inactive state, halting viral DNA elongation[3].

Self-Validating Protocol: HIV-1 RT Polymerase Assay

To ensure data integrity, the following protocol incorporates internal controls to isolate RNA-dependent DNA polymerase activity from artefactual interference.

  • Template-Primer Assembly: Anneal Poly(A) template with Oligo(dT)15 primer. Causality: This specific complex restricts the enzyme to RNA-dependent DNA polymerization, eliminating DNA-dependent DNA polymerase background noise.

  • Compound Incubation: Pre-incubate recombinant wild-type (wt) HIV-1 RT with serial dilutions of the pyridin-3-ol derivative (e.g., Compound Ij) and a positive control (Nevirapine) for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding a nucleotide mix containing Digoxigenin-labeled dUTP (DIG-dUTP) and native dTTP. Causality: DIG-dUTP incorporation allows for highly sensitive, non-radioactive downstream detection without altering enzyme kinetics.

  • Kinetic Quenching: Stop the reaction using EDTA. Causality: EDTA rapidly chelates the Mg2+ ions required for polymerase catalysis, freezing the reaction at a precise kinetic timepoint.

  • Detection & Validation Checkpoint: Transfer to a streptavidin-coated microplate and detect via anti-DIG-POD antibody linked to a colorimetric substrate (absorbance at 405 nm). The Z'-factor of the assay must be >0.5, calculated using the DMSO vehicle and Nevirapine, to validate the assay's suitability.

RT_Assay_Workflow Step1 1. Reagent Prep Poly(A)/Oligo(dT) Step2 2. Incubation Pyridin-3-ol + HIV-1 RT Step1->Step2 Step3 3. Initiation Add DIG-dUTP/dTTP Step2->Step3 Step4 4. Quenching EDTA Addition Step3->Step4 Step5 5. Detection Absorbance 405 nm Step4->Step5

Self-validating experimental workflow for HIV-1 Reverse Transcriptase inhibition assay.

Metalloenzyme Targeting: Carbonic Anhydrase Inhibition

Mechanism of Action

Pyridin-3-ol scaffolds can be derivatized into pyridine-3-sulfonamides via click chemistry (CuAAC) to target human carbonic anhydrases (hCA), particularly the tumor-associated isoforms hCA IX and XII[4]. The mechanism relies on the "tail approach": the sulfonamide moiety acts as a zinc-binding group (ZBG), coordinating directly with the Zn2+ ion in the enzyme's active site, while the functionalized pyridine tail interacts with the variable hydrophobic/hydrophilic halves of the active site cleft to confer isoform selectivity[4].

Orthosteric Neuroreceptor Agonism: The GABA-A Receptor

Mechanism of Action

In the central nervous system, bicyclic pyridin-3-ol derivatives like Gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol, or THIP) function as highly potent, selective orthosteric agonists of the GABA-A receptor[5][6]. Unlike benzodiazepines, which are positive allosteric modulators, Gaboxadol binds directly to the GABA recognition site. Crucially, it acts as a "super-agonist" at extrasynaptic δ-subunit-containing GABA-A receptors, mediating tonic inhibition, which underpins its profound sedative and hypnotic pharmacological profile[6].

Quantitative Data Synthesis

To facilitate comparative analysis across these diverse targets, the table below summarizes the quantitative pharmacological profiles of key pyridin-3-ol derivatives.

Table 1: Quantitative Pharmacological Data of Pyridin-3-ol Derivatives

Compound ClassPrimary TargetKey DerivativeEfficacy MetricMechanism / Phenotype
Furo[3,2-b]pyridin-3-ols PI3K / SIRT1Compound 3bGrowth InhibitionATP-competitive; Apoptosis in MCF-7[2]
2-(Pyridin-3-yloxy)acetamides HIV-1 RT (wt)Compound IjEC50 = 8.18 µMNon-nucleoside allosteric inhibition[3]
Pyridine-3-sulfonamides hCA IX / hCA XIIClick-tail analogsKi = 137 nM (IX), 91 nM (XII)Zn2+ coordination; Cytostatic[4]
Tetrahydroisoxazolo-pyridin-3-ols GABA-A ReceptorGaboxadol (THIP)High PotencyOrthosteric extrasynaptic agonism[6]

Conclusion

The pyridin-3-ol scaffold is a masterclass in chemical versatility. Whether functioning as a bidentate hinge-binder in kinases, a conformational modulator in viral polymerases, a zinc-chelator in metalloenzymes, or an orthosteric mimic of endogenous neurotransmitters, its utility is bound only by the precision of the assay used to evaluate it. By employing the self-validating methodologies detailed in this guide, researchers can ensure robust, reproducible data that accelerates the clinical translation of these vital molecules.

References

1.1 2.3 3. 2 4.5 5.4 6. 6

Sources

Methodological & Application

Application Note: Synthetic Route and Protocol for 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized Suzuki-Miyaura cross-coupling protocol, and amphoteric work-up strategies.

Introduction & Strategic Overview

The biaryl pyridinol scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors, CNS modulators, and fragment-based drug design. The target molecule, 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol , features a pyridine ring substituted with a hydrogen-bond donating hydroxyl group and a lipophilic, fluorinated aryl system.

The most efficient synthetic route to construct this biaryl system is the Suzuki-Miyaura cross-coupling [1]. By coupling 5-bromopyridin-3-ol directly with (4-fluoro-3-methoxyphenyl)boronic acid[2], we can achieve the target molecule in a single step.

Mechanistic Rationale & Expert Insights

As a self-validating protocol, every reagent and condition has been selected to bypass common failure points in heteroaryl cross-coupling:

  • Catalyst Selection (Pd(dppf)Cl₂): We utilize[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II). The bidentate dppf ligand provides essential steric bulk and electron richness. This accelerates the reductive elimination step and stabilizes the transient Pd(0) species, preventing the precipitation of inactive "palladium black" during the prolonged heating required for electron-rich heteroaryls.

  • Solvent System (1,4-Dioxane/Water 4:1): 1,4-Dioxane is a polar aprotic solvent with a boiling point (101°C) ideal for driving the reaction via reflux. The 20% aqueous component is strictly required to dissolve the inorganic base (K₂CO₃).

  • Direct Coupling of Unprotected Phenol: Standard protocols often protect the pyridinol hydroxyl group (e.g., as a methoxymethyl ether) prior to coupling[3]. However, modern palladium catalysis tolerates unprotected phenols[4]. Under basic conditions, the hydroxyl group (pKa ~8.7) is deprotonated. While the resulting phenoxide increases the electron density of the pyridine ring—slightly retarding oxidative addition—the robust Pd(dppf)Cl₂ catalyst easily overcomes this barrier at 90°C, saving two synthetic steps (protection and deprotection)[5].

  • Amphoteric Work-up (Critical Step): The product contains both a basic pyridine nitrogen and an acidic phenol. At high pH (reaction conditions), it exists as a water-soluble phenoxide. At low pH, it forms a water-soluble pyridinium salt. Precise neutralization to pH 7.0–7.5 is the causal factor for successful extraction into the organic phase.

Reaction Workflows & Catalytic Cycle

Workflow Step1 1. Reagent Assembly 5-bromopyridin-3-ol + Boronic Acid + Pd(dppf)Cl2 Step2 2. Solvent & Base 1,4-Dioxane/H2O (4:1) K2CO3 addition Step1->Step2 Step3 3. Degassing N2 or Ar sparging (15 mins) Step2->Step3 Step4 4. Reaction Reflux at 90°C (12-16 hours) Step3->Step4 Step5 5. Work-up pH adjustment to ~7 Extraction (EtOAc) Step4->Step5 Step6 6. Purification Silica Gel Chromatography (DCM:MeOH) Step5->Step6

Figure 1: Step-by-step experimental workflow for the synthesis and purification of the target biaryl.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd + Ar-Br TransMet Transmetalation Boronate Complex OxAdd->TransMet + Ar'-B(OH)3- (Base Mediated) RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Product Prod 5-(4-Fluoro-3-methoxyphenyl) pyridin-3-ol RedElim->Prod ArBr 5-bromopyridin-3-ol ArBr->OxAdd ArB (4-fluoro-3-methoxyphenyl) boronic acid ArB->TransMet

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the base-mediated transmetalation step.

Quantitative Data & Stoichiometry

Reaction Scale: 10.0 mmol

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
5-bromopyridin-3-ol174.001.0 eq1.74 gElectrophile
(4-Fluoro-3-methoxyphenyl)boronic acid[2]169.951.2 eq2.04 gNucleophile
Potassium carbonate (K₂CO₃)138.212.5 eq3.46 gInorganic Base
Pd(dppf)Cl₂·CH₂Cl₂816.600.05 eq408 mgPre-catalyst
1,4-DioxaneN/AN/A40 mLOrganic Solvent
Deionized Water18.02N/A10 mLAqueous Solvent

Experimental Protocol

Phase 1: Preparation and Degassing
  • Assembly: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromopyridin-3-ol (1.74 g, 10.0 mmol), (4-fluoro-3-methoxyphenyl)boronic acid (2.04 g, 12.0 mmol)[6], and K₂CO₃ (3.46 g, 25.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask.

  • Degassing (Critical): Submerge a long needle into the reaction mixture and sparge with dry Nitrogen or Argon gas for exactly 15 minutes. Causality: Dissolved oxygen will irreversibly oxidize the active Pd(0) species into inactive Pd(II)-peroxo complexes, halting the catalytic cycle.

  • Catalyst Addition: Quickly remove the septum, add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol), and immediately reseal and flush the headspace with inert gas for 2 minutes.

Phase 2: Reaction Execution
  • Heating: Transfer the flask to a pre-heated oil bath set to 90°C. Stir vigorously (800 rpm) to ensure the biphasic mixture acts as a pseudo-homogeneous emulsion.

  • Monitoring: Allow the reaction to reflux for 12–16 hours. Monitor completion via TLC (Eluent: 5% MeOH in DCM) or LC-MS. The starting material (5-bromopyridin-3-ol) should be completely consumed.

Phase 3: Amphoteric Work-up
  • Cooling & Filtration: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black, washing the pad with ethyl acetate (30 mL).

  • pH Adjustment (Self-Validating Step): Transfer the filtrate to a separatory funnel. Add 30 mL of water. The aqueous layer will be highly basic (pH ~10-11), meaning the product is trapped as a water-soluble phenoxide. Carefully add 1M HCl dropwise until the aqueous phase reaches exactly pH 7.0–7.5.

  • Extraction: Extract the neutralized aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Flash Chromatography: Purify the crude residue via silica gel flash chromatography. Use a gradient elution of Dichloromethane (DCM) to Methanol (MeOH) from 100:0 to 95:5. The target compound typically elutes at ~3-4% MeOH due to the polar hydroxyl group.

  • Isolation: Pool the pure fractions and evaporate to yield 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol as an off-white to pale yellow solid.

Analytical Characterization (Expected)

  • LC-MS (ESI+): Calculated for C₁₂H₁₁FNO₂ [M+H]⁺: 220.07; Found: 220.1.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected diagnostic shifts include a broad singlet at ~10.0 ppm (1H, -OH, exchanges with D₂O), two distinct doublets/singlets in the aromatic region for the pyridine protons (~8.3 ppm and ~8.1 ppm), and a diagnostic singlet at ~3.9 ppm (3H, -OCH₃) corresponding to the methoxy group on the fluorinated ring.

References

  • PubChem. "(4-Fluoro-3-methoxyphenyl)boronic acid | C7H8BFO3 | CID 44558185". National Center for Biotechnology Information. Available at:[Link]

  • National Institutes of Health (PMC). "Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis". Available at:[Link]

Sources

Application Note: 1H and 13C NMR Structural Elucidation of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol is a heterocyclic compound of interest in medicinal chemistry and materials science due to its substituted biphenyl-like structure, combining the electronic features of a pyridinol ring with a fluorinated methoxybenzene moiety. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural verification of such molecules. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound, explaining the rationale behind chemical shift assignments, coupling patterns, and key spectral features. The protocols outlined herein are designed to serve as a robust framework for researchers engaged in the synthesis and characterization of related small molecules.

Core Principles of NMR Analysis for this Moiety

The structural elucidation of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol by NMR is governed by several key principles:

  • Chemical Shift (δ): The location of a signal in the NMR spectrum is dictated by the electronic environment of the nucleus. Electron-donating groups (EDGs) like methoxy (-OCH₃) and hydroxyl (-OH) increase electron density, causing associated nuclei to be "shielded" and resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) and electronegative atoms like fluorine and the pyridine nitrogen "deshield" nuclei, shifting their signals downfield.[1]

  • Spin-Spin Coupling (J): The interaction between non-equivalent nuclei on adjacent atoms leads to the splitting of signals. The magnitude of this splitting, the coupling constant (J), provides valuable information about the number of neighboring nuclei and their spatial relationship.

  • Fluorine Coupling: The presence of the ¹⁹F isotope (spin I = 1/2, 100% natural abundance) introduces additional complexity and rich structural information through ¹H-¹⁹F and ¹³C-¹⁹F coupling.[2] These couplings can occur through bonds (typically 2-4 bonds) and, in some cases, through space.[3][4]

Below is a diagram illustrating the numbering scheme used for the NMR analysis of the target molecule.

G cluster_pyridine Pyridin-3-ol Ring cluster_phenyl 4-Fluoro-3-methoxyphenyl Ring N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 O_OH O C3->O_OH C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 C1_prime C1' C5->C1_prime C6->N1 H6 H6 C6->H6 H_OH H O_OH->H_OH C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime H2_prime H2' C2_prime->H2_prime C4_prime C4' C3_prime->C4_prime O_MeO O C3_prime->O_MeO C5_prime C5' C4_prime->C5_prime F4_prime F C4_prime->F4_prime C6_prime C6' C5_prime->C6_prime H5_prime H5' C5_prime->H5_prime C6_prime->C1_prime H6_prime H6' C6_prime->H6_prime C_MeO C O_MeO->C_MeO H_MeO1 H C_MeO->H_MeO1 H_MeO2 H C_MeO->H_MeO2 H_MeO3 H C_MeO->H_MeO3

Caption: Numbering scheme for 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The analysis is best approached by considering the distinct spin systems of the pyridinol and the phenyl rings.

Predicted ¹H Chemical Shifts and Coupling Constants
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)Rationale
-OH 9.0 - 10.0br s-Phenolic proton, chemical shift is highly dependent on solvent, concentration, and temperature.[5][6] In DMSO-d₆, it is expected to be a broad singlet due to hydrogen bonding and exchange.[7]
H2 ~8.4dJH2-H6 ≈ 2.0-3.0 HzLocated ortho to the pyridine nitrogen, resulting in significant deshielding. Shows small meta-coupling to H6.
H6 ~8.2dJH2-H6 ≈ 2.0-3.0 HzAlso ortho to the pyridine nitrogen, deshielded. Shows small meta-coupling to H2.
H4 ~7.3tJH4-H2 ≈ 1.5 Hz, JH4-H6 ≈ 1.5 HzLocated meta to the nitrogen and ortho to the -OH group. Appears as a pseudo-triplet due to coupling with H2 and H6.
H2' ~7.3 - 7.4dJH2'-F ≈ 1.5-2.5 HzOrtho to the methoxy group (EDG) but meta to the fluorine. Expected to show a small four-bond coupling to fluorine (⁴JH-F).
H5' ~7.2 - 7.3ddJH5'-F ≈ 8.0-9.0 Hz, JH5'-H6' ≈ 8.5 HzOrtho to the fluorine, resulting in a large three-bond coupling (³JH-F). Also shows ortho coupling to H6'.
H6' ~7.1 - 7.2ddJH6'-H5' ≈ 8.5 Hz, JH6'-F ≈ 4.0-5.0 HzMeta to the fluorine, showing a smaller four-bond coupling (⁴JH-F). Also shows ortho coupling to H5'.
-OCH₃ ~3.9s-Methoxy protons are shielded relative to aromatic protons and appear as a sharp singlet.

Note: Predicted chemical shifts are estimates. Actual values depend on the solvent and experimental conditions. DMSO-d₆ is a recommended solvent as it often resolves hydroxyl protons.[5]

Causality Behind Assignments:
  • Pyridinol Ring: The protons on the pyridinol ring (H2, H4, H6) form a distinct AMX-like system. H2 and H6 are most deshielded due to their proximity to the electronegative nitrogen atom.[8] The hydroxyl group at C3 is electron-donating, which slightly shields the ortho (H2, H4) and para (H6) positions.[9]

  • Phenyl Ring: The electronic effects on the phenyl ring are more complex. The methoxy group is a strong electron-donating group, which shields the ortho (H2') and para (H5') positions.[10] The fluorine atom is strongly electronegative, causing inductive withdrawal and deshielding, but its lone pairs can donate via resonance, causing shielding. The net effect and the resulting proton shifts are a balance of these factors.

  • H-F Coupling: The magnitude of proton-fluorine coupling constants is highly informative. Generally, ³Jortho > ⁴Jmeta > ⁵Jpara. This pattern is critical for unambiguously assigning H5' and H6'.[11]

Part 2: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon environment. The chemical shifts are highly sensitive to substituent effects and the presence of fluorine.

Predicted ¹³C Chemical Shifts and Coupling Constants
Carbon AssignmentPredicted δ (ppm)Multiplicity (due to ¹³C-¹⁹F coupling)Coupling Constant(s) (J, Hz)Rationale
C4' 150 - 153d¹JC-F ≈ 240-250 HzDirectly attached to fluorine, resulting in a very large one-bond C-F coupling and a downfield shift.
C3 155 - 158s-Attached to the hydroxyl group, significantly deshielded.
C3' 147 - 150d²JC-F ≈ 10-15 HzAttached to the methoxy group and ortho to fluorine, showing a two-bond C-F coupling.
C2, C6 140 - 145s-Carbons adjacent to the pyridine nitrogen are deshielded. May appear as two distinct signals or be accidentally equivalent.
C5 135 - 138s-Quaternary carbon linking the two rings.
C1' 128 - 132d³JC-F ≈ 3-5 HzQuaternary carbon, meta to fluorine, showing a smaller three-bond coupling.
C5' ~118d²JC-F ≈ 20-25 HzOrtho to fluorine, showing a significant two-bond C-F coupling.
C2' ~115d⁴JC-F ≈ 1-3 HzPara to fluorine, expected to show a very small four-bond coupling.
C4 ~125s-
C6' ~113d³JC-F ≈ 7-9 HzMeta to fluorine, showing a three-bond C-F coupling.
-OCH₃ ~56s-Typical chemical shift for a methoxy carbon.

Note: Carbons C2 and C6, while chemically distinct, may have very similar chemical shifts.

Causality Behind Assignments:
  • Direct C-F Coupling: The most prominent feature will be the signal for C4', which is split into a doublet by the directly attached fluorine with a very large coupling constant (¹JC-F). This is a definitive assignment.

  • Multi-bond C-F Coupling: The carbons ortho (C3', C5') and meta (C1', C6') to the fluorine will also appear as doublets, but with progressively smaller coupling constants. The ²JC-F values are typically larger than ³JC-F values, aiding in the assignment of the phenyl ring carbons.[4]

  • Substituent Effects: The electron-donating -OH and -OCH₃ groups cause an upfield shift for the carbons ortho and para to them, but a downfield shift for the carbon directly attached (ipso-carbon).[12] The pyridine nitrogen strongly deshields the adjacent C2 and C6 carbons.

Part 3: Experimental Protocols

To ensure high-quality, reproducible data, the following protocols are recommended.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol.

  • Solvent Selection: Use 0.6-0.7 mL of high-purity deuterated solvent. DMSO-d₆ is highly recommended for its ability to solubilize the compound and resolve the phenolic -OH proton.[5]

  • Dissolution: Add the solvent to the sample in a clean, dry NMR tube. Vortex the sample for 30-60 seconds to ensure complete dissolution. A brief sonication may be used if necessary.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.

  • Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ = 0.00 ppm).

G cluster_prep Sample Preparation Workflow A Weigh 10-15 mg Sample B Add 0.6 mL DMSO-d6 A->B  Solvent C Vortex to Dissolve B->C  Mixing D Transfer to NMR Tube C->D  Final Step

Caption: Workflow for NMR sample preparation.

Protocol 2: NMR Instrument Parameters

These parameters are a starting point for a standard 400 MHz spectrometer and should be optimized as needed.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Pulse Program Standard 1-pulse (zg30)Proton-decoupled (zgpg30)
Spectral Width 12 ppm (-2 to 10 ppm)220 ppm (-10 to 210 ppm)
Acquisition Time (AQ) ~3.4 s~1.3 s
Relaxation Delay (D1) 2.0 s2.0 s
Number of Scans (NS) 161024
Temperature 298 K298 K

Rationale for Parameter Choices:

  • Relaxation Delay (D1): A delay of 2 seconds is generally sufficient for protons. For ¹³C NMR, particularly for quaternary carbons which have longer relaxation times, a longer delay (5-10 s) may be necessary for accurate quantitative analysis, though 2s is adequate for routine structural confirmation.[13]

  • Number of Scans (NS): ¹³C has a low natural abundance (~1.1%), requiring a significantly higher number of scans to achieve a good signal-to-noise ratio compared to ¹H NMR.[13]

Conclusion and Self-Validation

The structural assignment of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol is a self-validating process when ¹H and ¹³C NMR data are used in concert. The predicted chemical shifts, multiplicities, and coupling constants form a unique spectral fingerprint. The large ¹JC-F coupling immediately identifies C4'. The distinct patterns of nJH-F and nJC-F couplings provide an interlocking web of evidence that confirms the connectivity of the 4-fluoro-3-methoxyphenyl ring. These assignments can be further corroborated using 2D NMR experiments such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation), which would definitively link the proton and carbon frameworks.

This comprehensive guide provides the theoretical foundation and practical protocols necessary for the accurate and efficient NMR analysis of this and structurally related compounds, ensuring high confidence in their structural elucidation for drug development and materials science applications.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [URL: https://www.wiley.com/en-us/Structure+Elucidation+by+NMR+in+Organic+Chemistry:+A+Practical+Guide,+3rd+Revised+Edition-p-9780470858959]
  • Pająk, J., et al. (2010). Theoretical and experimental 1H and 13C NMR spectra of 3-hydroxypyridine, 3-methoxypyridine, and N-ethyl-3-oxypyridinium betaine. Computational Methods in Science and Technology, 16(2), 141-147. [URL: https://cmst.eu/articles/theoretical-and-experimental-1h-and-13c-nmr-spectra-of-3-hydroxypyridine-3-methoxypyridine-and-n-ethyl-3-oxypyridinium-betaine/]
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles on electron donation/withdrawal effects on chemical shifts). [URL: https://global.oup.com/academic/product/organic-chemistry-9780199270293]
  • Gao, H., et al. (2010). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. RSC Advances, 1(1), 1-3. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/ra/c0ra00101h]
  • Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [URL: https://www.youtube.
  • Myhre, P. C., et al. (1989). 'Through-space' hydrogen-fluorine, carbon-fluorine and fluorine-fluorine spin-spin coupling in 2-phenyl-3-alkyl-4,5,6,7-tetrahydroindazoles. Magnetic Resonance in Chemistry, 27(11), 1069-1074. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.1260271113]
  • University of Calgary. (n.d.). Chapter 13: Aromatic H. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/13%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/13.07%3A_1H_NMR_Spectroscopy_and_Proton_Equivalence]
  • Gryff-Keller, A., & Szczeciński, P. (2014). A successful DFT calculation of carbon-13 NMR chemical shifts and carbon–fluorine spin–spin coupling constants in (η6-fluoroarene)tricarbonylchromium complexes. RSC Advances, 4(52), 27290-27296. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra01249f]
  • Reddit. (2023). Hydroxyl Groups in NMR. r/Chempros. [URL: https://www.reddit.com/r/chempros/comments/11t1q0a/hydroxyl_groups_in_nmr/]
  • OpenOChem Learn. (n.d.). Alcohols. [URL: https://openochem.org/alcohols]
  • University of Calgary. (n.d.). Ch 13 - Aromatic H. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch13/ch13-nmr-4.html]
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols]
  • Elyashberg, M., et al. (2012). Chapter 3: Methods of NMR Spectrum Prediction and Structure Verification. In Contemporary Computer-Assisted Approaches to Molecular Structure Elucidation. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781849733245-00049/978-1-84973-324-5]
  • Gryff-Keller, A., & Szczeciński, P. (2014). A successful DFT calculation of carbon-13 NMR chemical shifts and carbon–fluorine spin–spin coupling constants in (η6-fluoroarene)tricarbonylchromium complexes. RSC Advances, 4(52), 27290-27296. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra01249f]
  • Chemdraw. (n.d.). Prediction of nuclear magnetic resonance (NMR) spectra. [URL: https://chemdraw.com/nmr-prediction/]
  • TutorChase. (n.d.). Predicting NMR Spectra (14.2.4) | OCR A-Level Chemistry Notes. [URL: https://www.tutorchase.com/notes/ocr/a-level/chemistry/module-4/14-analytical-techniques/14-2-nuclear-magnetic-resonance-spectroscopy/14-2-4-predicting-nmr-spectra]
  • Chemistry Stack Exchange. (2016). Why do hydroxyl groups only produce a singlet in proton NMR?. [URL: https://chemistry.stackexchange.com/questions/52538/why-do-hydroxyl-groups-only-produce-a-singlet-in-proton-nmr]
  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. [URL: https://organofluorine.alfa-chemistry.com/resource/19f-nmr-chemical-shift-table.html]
  • University of Wisconsin-Madison. (n.d.). NMR Chart. [URL: https://www.chem.wisc.
  • University College London. (n.d.). Chemical shifts. [URL: https://www.ucl.ac.uk/nmr/NMR_lecture_notes/L2_Chemical_Shift_print.pdf]
  • Fulmer, G. R., et al. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [URL: https://pubs.acs.org/doi/10.1021/om100106e]
  • PubChem. (n.d.). 3-Hydroxypyridine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxypyridine]
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  • PubChem. (n.d.). 2-Fluoroanisole. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoroanisole]
  • BenchChem. (n.d.). An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Substituted Pyrroles. [URL: https://www.benchchem.com/application-notes/an-in-depth-technical-guide-to-1h-and-13c-nmr-spectra-of-substituted-pyrroles]
  • Miyake, T., & Koyama, Y. (1994). Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins. Carbohydrate research, 258, 11-26. [URL: https://pubmed.ncbi.nlm.nih.gov/8039172/]
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [URL: https://www.rsc.
  • Matrix Fine Chemicals. (n.d.). 1-FLUORO-2-METHOXYBENZENE | CAS 321-28-8. [URL: https://matrix-fine-chemicals.com/product/1-fluoro-2-methoxybenzene-cas-321-28-8]
  • Jacobs, H. (n.d.). An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Substituted Pyrroles. BenchChem. [URL: https://www.benchchem.com/application-notes/an-in-depth-technical-guide-to-1h-and-13c-nmr-spectra-of-substituted-pyrroles]
  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. [URL: https://www.researchgate.net/figure/13-C-NMR-chemical-shifts-d-ppm-of-monosubstituted-pyridines-a_tbl2_265147558]
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Sources

Application Note: Advanced LC-MS/MS Methodologies for the Quantification of Pyridinol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Scientific Rationale

Pyridinol derivatives—characterized by a pyridine ring substituted with a hydroxyl group—are highly significant in both clinical diagnostics and environmental toxicology. Prominent examples include the Vitamin B6 vitamers (e.g., pyridoxine, pyridoxal 5'-phosphate), which are critical cofactors in neurological and metabolic pathways, and 3,5,6-trichloro-2-pyridinol (TCPy), the primary urinary biomarker for exposure to the organophosphate insecticide chlorpyrifos[1][2].

A defining chemical feature of 4-hydroxypyridines and related pyridinols is their existence in a tautomeric equilibrium between the enol (hydroxypyridine) and keto (pyridinone) forms[3]. This dynamic tautomerism, combined with their inherent polarity and thermal lability, makes traditional Gas Chromatography-Mass Spectrometry (GC-MS) highly challenging, often requiring complex and error-prone derivatization steps[4]. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard. LC-MS/MS bypasses the need for derivatization, offering superior sensitivity, high-throughput capabilities, and the ability to analyze these compounds in their native states[5][6].

To ensure analytical trustworthiness, modern LC-MS/MS workflows must be designed as self-validating systems. This is achieved through the integration of Stable Isotope Dilution Assays (SIDA), which intrinsically correct for matrix effects and extraction losses[7].

Experimental Workflow Design

The analytical workflow must be strictly tailored to the physicochemical properties of the target pyridinol. The diagram below illustrates the divergent sample preparation pathways required for lipophilic biomarkers versus highly polar, protein-bound clinical analytes.

G cluster_prep Sample Preparation Module cluster_lcms LC-MS/MS Analytical Module N1 Biological Matrix (Plasma/Urine) N2 Isotope Spiking (SIDA) N1->N2 N3 Extraction (LLE or Protein Crash) N2->N3 N4 Centrifugation & Reconstitution N3->N4 N5 UPLC Separation (C18 / HILIC) N4->N5 Injection N6 ESI Source (Positive/Negative) N5->N6 N7 Triple Quadrupole (MRM Mode) N6->N7 N8 Data Processing & ICH M10 Validation N7->N8 Chromatogram

Workflow for the LC-MS/MS quantification of pyridinol derivatives from biological matrices.

Detailed Sample Preparation Protocols

The causality behind sample preparation dictates that the extraction method must match the analyte's matrix interactions.

Protocol A: Liquid-Liquid Extraction (LLE) for TCPy in Human Urine

Causality: TCPy is a relatively lipophilic metabolite excreted in a highly saline matrix (urine). LLE is chosen over protein precipitation because it effectively partitions the lipophilic TCPy into the organic phase while leaving polar urinary salts, urea, and endogenous interferences in the aqueous phase, thereby minimizing ion suppression[1].

  • Sample Aliquoting & SIDA: Thaw human urine samples to room temperature. Transfer 1.0 mL of urine into a 15 mL polypropylene centrifuge tube. Spike with 10 µL of

    
    -TCPy internal standard (1 µg/mL) to establish the self-validating baseline.
    
  • Buffering: Add 1.0 mL of 0.1 M phosphate buffer (pH 7.0). Rationale: Standardizing the pH ensures the hydroxyl group of TCPy remains protonated, maintaining its lipophilicity for optimal organic partitioning[1].

  • Extraction: Add 5.0 mL of a dichloromethane-ethyl acetate mixture (20:80, v/v). Vortex vigorously for 2 minutes[1].

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C to break any emulsions.

  • Concentration: Transfer exactly 4.0 mL of the upper organic layer to a clean borosilicate glass tube. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C[1].

  • Reconstitution: Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial[1].

Protocol B: Protein Precipitation for B6 Vitamers in Human Plasma

Causality: B6 vitamers, particularly Pyridoxal 5'-phosphate (PLP), are highly polar and extensively bound to plasma proteins such as albumin. A targeted protein precipitation (PPT) strategy is required to denature the proteins and release the bound fraction prior to analysis[5].

  • Sample Aliquoting & SIDA: Transfer 100 µL of human plasma into a 1.5 mL low-bind Eppendorf tube. Spike with 10 µL of a deuterated internal standard mix (e.g., d3-pyridoxine, d2-PLP)[7].

  • Protein Precipitation (PPT): Add 300 µL of a 0.1 M Zinc Sulfate (

    
    ) in methanol solution. Rationale: While trichloroacetic acid (TCA) is a common precipitant, 
    
    
    
    /methanol provides superior disruption of the PLP-albumin binding complex, yielding higher extraction efficiency and reducing acidic matrix effects in the MS source[5].
  • Phase Separation: Vortex for 1 minute to ensure complete protein denaturation. Centrifuge at 14,000 rpm for 10 minutes at 4°C to tightly pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant into an autosampler vial equipped with a glass insert for direct LC-MS/MS injection.

LC-MS/MS Analytical Parameters

Chromatographic Separation
  • For TCPy: A standard C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm) provides excellent retention. The mobile phase consists of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid. A standard gradient from 5% B to 95% B over 5 minutes is typically employed[1].

  • For B6 Vitamers: Due to their high polarity, a C18 column compatible with highly aqueous mobile phases (e.g., an AQ or T3 column) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is required to prevent the analytes from eluting in the void volume[5][7].

Mass Spectrometry (MRM Detection)

Detection is performed on a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM). Causality of Ionization Mode: TCPy is analyzed in ESI Negative mode due to its acidic hydroxyl group (


), which readily deprotonates to form 

. Conversely, the basic pyridine nitrogen of B6 vitamers readily accepts a proton, making them ideal candidates for ESI Positive mode

[2][8].

Table 1: Optimized MRM Transitions for Pyridinol Derivatives

AnalyteESI ModePrecursor Ion (m/z)Product Ion (m/z)Typical Collision Energy (eV)
3,5,6-Trichloro-2-pyridinol (TCPy) Negative196.035.025
Pyridoxine (PN) Positive170.0152.015
Pyridoxal 5'-phosphate (PLP) Positive248.0150.020
Pyridoxamine (PM) Positive169.1152.115

(Note: Exact collision energies should be optimized per specific instrument model[1][2][7][8])

Method Validation & Data Integrity

To ensure the protocol operates as a self-validating system suitable for drug development and regulatory submissions, it must be validated according to ICH M10 guidelines for bioanalytical methods:

  • Linearity: Calibration curves must be matrix-matched. The use of a

    
     weighted linear regression model is required to ensure accuracy at the lower end of the curve, with an acceptable correlation coefficient (
    
    
    
    ) of
    
    
    [9].
  • Matrix Effect (ME): ME is evaluated by comparing the peak area of the analyte spiked post-extraction into a blank matrix versus a neat solution. The integration of stable isotope-labeled internal standards normalizes the ME, ensuring quantitative accuracy even in the presence of ion suppression[8].

  • Precision and Accuracy: Both intra-day and inter-day precision (CV%) must remain

    
     (and 
    
    
    
    at the Lower Limit of Quantification, LLOQ)[2].

References

  • [5] PLOS One. "Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood". URL: [Link]

  • [4] ResearchGate. "Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry after Steam Distillation and Solid Phase Extraction". URL: [Link]

  • D-NB.info. "Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in food samples". URL: [Link]

  • [9] Google Patents. "US9234901B2 - Mass spectrometry method for measuring vitamin B6 in body fluids". URL:

  • [6] MDPI. "Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS". URL: [Link]

  • [2] PubMed. "Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry". URL: [Link]

  • [8] Shimadzu. "LC-MS/MS Method for Sensitive Detection and Quantitation of 8 Water-Soluble vitamins in Infant Milk Powder ASMS 2019 ThP 191". URL: [Link]

  • [7] SciSpace. "Multianalyte Quantification of Vitamin B6 and B2 Species in the Nanomolar Range in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry". URL: [Link]

Sources

Application Note: High-Resolution Mass Spectrometry (HRMS) Characterization of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Methodological Protocol & Application Note Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists

Executive Overview & Analytical Rationale

As a Senior Application Scientist, I frequently encounter complex biaryl scaffolds in modern drug discovery. The compound 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol represents a highly relevant structural motif: a fluorinated phenyl ring coupled to a functionalized pyridine. Such scaffolds are ubiquitous in kinase inhibitors and CNS-active agents.

The analytical challenge here is twofold. First, we must achieve unambiguous structural confirmation to differentiate this molecule from its regioisomers (e.g., 6-(2-fluoro-3-methoxyphenyl)pyridin-3-ol). Second, we must map its gas-phase fragmentation behavior to establish a baseline for future in vivo metabolite identification[1]. High-resolution mass spectrometry (HRMS) coupled with ultra-high-performance liquid chromatography (UHPLC) is the gold standard for this task, offering sub-ppm mass accuracy and the ability to resolve fine isotopic structures[2].

Fluorinated pyridines exhibit unique gas-phase thermodynamics. The highly electronegative fluorine atom alters the electron density of the aromatic system, directly impacting the collision energy required to induce fragmentation[3]. Therefore, this protocol does not merely list steps; it is engineered to exploit these physicochemical properties through optimized ionization and targeted data-dependent acquisition (ddMS2).

Physicochemical Properties & Exact Mass Data

Before initiating any MS tuning, we must establish the theoretical exact masses. The presence of a basic pyridine nitrogen and a weakly acidic phenolic-like hydroxyl group (pyridin-3-ol) makes this molecule amenable to both positive and negative electrospray ionization (ESI). However, ESI+ is prioritized due to the high proton affinity of the pyridine nitrogen.

Table 1: Theoretical Exact Mass and Ionization Parameters

ParameterValue / FormulaRationale / Note
Chemical Formula C12H10FNO2Neutral molecule
Monoisotopic Mass 219.06956 DaCalculated using C=12, H=1.00783, F=18.99840, N=14.00307, O=15.99492
Precursor Ion [M+H]+ 220.07683 DaPrimary target for ESI+ (Protonation at Pyridine N)
Precursor Ion [M-H]- 218.06228 DaSecondary target for ESI- (Deprotonation at Pyridin-3-ol OH)
Estimated LogP ~2.4Dictates a reverse-phase UHPLC approach (C18 column)

Standardized LC-HRMS Analytical Workflow

To ensure reproducibility and minimize matrix effects, the following workflow is designed as a self-validating system. Every step includes a built-in quality gate.

Workflow N1 Sample Preparation (0.1% FA in H2O/MeCN) N2 UHPLC Separation (Sub-2 µm C18 Column) N1->N2 N3 ESI Ionization (Pos/Neg Switching) N2->N3 N4 HRMS Acquisition (Full MS / ddMS2) N3->N4 N5 Data Processing (Mass Defect & Fragments) N4->N5

Fig 1. Standardized LC-HRMS analytical workflow for small molecule characterization.

System Suitability & Self-Validation Protocol

A robust bioanalytical method must prove its own validity before sample injection[4].

  • System Passivation & Blank Run: Inject 5 µL of Mobile Phase A to establish baseline noise and confirm zero column carryover.

  • Mass Calibration: Infuse a standard tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). The system must pass with a mass error of < 2 ppm across the 150–1000 m/z range.

  • Suitability Gate: If the calibration fails, halt the sequence, clean the ion transfer tube, and recalibrate. Do not proceed to sample analysis.

Step-by-Step LC-HRMS Methodology

A. Chromatography (UHPLC)

  • Column: ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm). Causality: The sub-2 µm particle size provides the high peak capacity necessary to resolve the analyte from potential isobaric impurities.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. Causality: Formic acid acts as an ion-pairing agent and provides an abundant proton source to drive ESI+ ionization.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 1.0 - 6.0 min: 5% to 95% B (Linear ramp for elution)

    • 6.0 - 7.5 min: 95% B (Column wash)

    • 7.5 - 9.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

B. Mass Spectrometry (Q-TOF or Orbitrap)

  • Source: Heated Electrospray Ionization (HESI).

  • Polarity: Positive Mode (ESI+).

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 320 °C.

  • Probe Heater Temperature: 400 °C. Causality: High desolvation temperatures are critical to ensure complete droplet evaporation, maximizing the transmission of the bare [M+H]+ ions into the high-vacuum region.

  • Acquisition Mode: Full MS / ddMS2 (Data-Dependent MS/MS).

  • Resolving Power: 70,000 FWHM (Full MS) / 35,000 FWHM (MS2).

  • Normalized Collision Energy (NCE): Stepped at 15, 30, and 45 eV. Causality: Stepped collision energies ensure that both fragile precursor ions (captured at 15 eV) and deep structural fragments (captured at 45 eV) are recorded in a single composite MS2 spectrum.

Mechanistic Fragmentation Profiling (MS/MS)

Understanding the MS/MS fragmentation of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol requires applying fundamental gas-phase organic chemistry rules[1]. When subjected to collision-induced dissociation (CID), the protonated molecule (m/z 220.0768) undergoes highly specific, predictable cleavages.

  • Loss of a Methyl Radical (CH3•): The methoxy group on the phenyl ring is highly susceptible to the loss of a methyl radical (-15.0234 Da). While this violates the "even-electron rule," it is a classically documented exception for highly conjugated methoxyaromatics. It yields a highly stable, distonic radical cation at m/z 205.0534.

  • Loss of Hydrogen Fluoride (HF): Fluorinated aromatics frequently expel neutral HF (-20.0062 Da) under high collision energies, driven by the extreme thermodynamic stability of the HF bond[3]. This yields a fragment at m/z 200.0706.

  • Pyridine Ring Cleavage (HCN): The loss of hydrogen cyanide (-27.0109 Da) is the hallmark signature of pyridine ring opening, confirming the presence of the unsubstituted nitrogen-containing heterocycle.

Fragmentation Parent [M+H]+ m/z 220.0768 Frag1 [M+H - CH3]•+ m/z 205.0534 Parent->Frag1 - CH3• (-15.0234 Da) Frag2 [M+H - HF]+ m/z 200.0706 Parent->Frag2 - HF (-20.0062 Da) Frag4 [M+H - HCN]+ m/z 193.0659 Parent->Frag4 - HCN (-27.0109 Da) Frag3 [M+H - CH3 - CO]•+ m/z 177.0585 Frag1->Frag3 - CO (-27.9949 Da)

Fig 2. Proposed ESI+ MS/MS fragmentation pathways for 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol.

Quantitative Fragment Data Summary

The following table serves as a reference library for the automated data processing software (e.g., MassLynx, Compound Discoverer) to flag the presence of this specific compound in complex biological matrices.

Table 2: High-Resolution MS/MS Fragment Assignments

Measured m/zTheoretical m/zMass Error (ppm)Fragment FormulaNeutral LossStructural Origin
220.0771 220.0768+1.36C12H11FNO2+NoneIntact Precursor [M+H]+
205.0536 205.0534+0.97C11H8FNO2•+CH3• (15.0234)Cleavage of methoxy ether
200.0709 200.0706+1.50C12H10NO2+HF (20.0062)Defluorination of phenyl ring
193.0662 193.0659+1.55C11H10FO2+HCN (27.0109)Pyridine ring opening
177.0587 177.0585+1.13C10H8FN•+CH3• + CO (43.0183)Ether cleavage followed by CO loss

(Note: Mass errors < 3.0 ppm are considered highly confident assignments in modern Orbitrap/Q-TOF systems).

References

1.[4] Waters Corporation. "Antibody-Drug Conjugate (ADC) Drug-to-Antibody Ratio (DAR) Analysis in Serum Using IA-LC-HRMS". Waters Application Notes. Available at:[Link] 2.[3] Göth, M., et al. "The Case of Anion-Binding to Divalent Fluorinated Pyridines in the Gas Phase". MPG.PuRe (Max Planck Society). Available at:[Link] 3.[2] LCGC International. "Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs". Available at:[Link] 4.[1] Cuyckens, F., et al. "A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation". PubMed Central (PMC). Available at:[Link]

Sources

Application Notes and Protocols for Preclinical Efficacy Testing of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol, a Putative BRAF Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing preclinical animal studies to evaluate the efficacy of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol. Based on its structural motifs, which are common in kinase inhibitors, we hypothesize that this compound acts as a selective inhibitor of mutated BRAF, particularly the BRAF V600E variant. This mutation is a key oncogenic driver in a significant percentage of melanomas, colorectal cancers, and other solid tumors, leading to constitutive activation of the MAPK/ERK signaling pathway.[1][2] These protocols outline a logical, stepwise approach, from initial in vivo characterization to robust efficacy testing in validated Cell Line-Derived Xenograft (CDX) models, ensuring scientific rigor and adherence to ethical guidelines.

Introduction: The Rationale for In Vivo Testing

The compound 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol is a novel small molecule with therapeutic potential. Our working hypothesis is that it functions by inhibiting the constitutively active BRAF V600E kinase, a critical node in the MAPK signaling cascade that promotes uncontrolled cell proliferation and survival in various cancers.[2][3]

While in vitro assays provide initial evidence of activity, they cannot replicate the complex biological environment of a living organism. Therefore, in vivo animal models are indispensable for:

  • Evaluating Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound to establish an effective dosing regimen.

  • Confirming Target Engagement (Pharmacodynamics, PD): Verifying that the compound reaches the tumor and inhibits its intended target (BRAF signaling) in a dose-dependent manner.[4][5][6]

  • Assessing Anti-Tumor Efficacy: Determining if target inhibition translates into a meaningful therapeutic effect, such as tumor growth inhibition or regression.

  • Evaluating Safety and Tolerability: Identifying potential toxicities at efficacious doses.

This guide is structured to navigate these critical stages logically, ensuring that each step builds upon validated data from the last.

Foundational In Vivo Studies: PK/PD and Tolerability

Before initiating large-scale efficacy trials, it is imperative to establish the compound's basic pharmacological properties and a safe dosing range.

Protocol 1: Maximum Tolerated Dose (MTD) Determination

Objective: To identify the highest dose of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol that can be administered without causing unacceptable toxicity.

Methodology:

  • Animal Model: Use healthy, non-tumor-bearing mice of the same strain that will be used for efficacy studies (e.g., BALB/c nude or NOD/SCID), aged 6-8 weeks.

  • Group Allocation: Assign mice to cohorts (n=3-5 per cohort) and administer escalating doses of the compound. Include a vehicle control group.

  • Dosing: Administer the compound daily (or as per the proposed clinical schedule) for 5-14 days via the intended route (e.g., oral gavage).

  • Monitoring: Record body weight daily and perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing).

  • Endpoint: The MTD is defined as the highest dose that does not cause >15-20% body weight loss or significant, irreversible clinical signs of toxicity.

Causality Insight: The MTD study is crucial for selecting dose levels for subsequent efficacy studies. Dosing above the MTD can lead to animal morbidity unrelated to the anti-tumor effect, confounding the results.

Protocol 2: Pharmacodynamic (PD) and Target Engagement Assay

Objective: To confirm that the compound inhibits the BRAF/MAPK pathway within the tumor at tolerable doses.

Methodology:

  • Animal Model: Use mice bearing established BRAF V600E-mutant tumors (e.g., A375 melanoma xenografts).

  • Dosing: Once tumors reach ~200-300 mm³, administer a single dose of the compound at several levels (e.g., MTD, 1/2 MTD, 1/4 MTD) and a vehicle control.

  • Tissue Collection: Euthanize cohorts of mice (n=3 per time point/dose) at various time points post-dose (e.g., 2, 4, 8, 24 hours).

  • Analysis: Immediately harvest tumors and flash-freeze them. Analyze tumor lysates via Western blot for levels of phosphorylated ERK (p-ERK), the key downstream effector of BRAF.

  • Endpoint: A successful outcome is a dose- and time-dependent reduction in p-ERK levels compared to the vehicle control. This demonstrates that the drug is engaging its target in the tumor.[4][6]

Selecting the Appropriate Animal Efficacy Model

The choice of animal model is critical for the translational relevance of the study. For a targeted agent like a putative BRAF inhibitor, xenograft models are the industry standard.[7][8]

Table 1: Comparison of In Vivo Oncology Models
Model TypeDescriptionAdvantagesDisadvantagesPrimary Use Case
Cell Line-Derived Xenograft (CDX) Human cancer cell lines (e.g., A375, HT-29) are implanted subcutaneously into immunodeficient mice.[8][9]Rapid, reproducible, cost-effective, genetically homogenous.Lacks tumor heterogeneity; no intact immune system.Initial efficacy screening, dose-response studies.
Patient-Derived Xenograft (PDX) Tumor fragments from a human patient are directly implanted into immunodeficient mice.[10][11][12]Preserves original tumor architecture, heterogeneity, and genetic signature. Higher predictive value for clinical response.Slower to establish, more expensive, higher variability.Testing efficacy in a more clinically relevant setting; biomarker discovery.
Syngeneic Model Mouse tumor cells are implanted into immunocompetent mice of the same genetic background (e.g., B16 melanoma in C57BL/6).[7][13]Fully competent immune system.Not of human origin; may not share key human mutations.Primarily for evaluating immunotherapies (e.g., checkpoint inhibitors).

For initial efficacy testing of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol, CDX models are the recommended starting point due to their reproducibility and speed.

Detailed Efficacy Study Protocols

The following protocols describe subcutaneous xenograft models for melanoma and colorectal cancer, two tumor types with a high prevalence of the BRAF V600E mutation.

Protocol 3: BRAF V600E Melanoma CDX Efficacy Study

Objective: To evaluate the anti-tumor activity of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol against a human melanoma xenograft model.

Materials:

  • Cell Line: A375 human melanoma cells (BRAF V600E positive).

  • Animals: Female athymic nude or NOD/SCID mice, 6-8 weeks old.

  • Reagents: Matrigel, sterile PBS, appropriate cell culture medium.

  • Tools: Digital calipers, animal scales, dosing syringes.

Methodology:

  • Cell Preparation: Culture A375 cells under standard conditions. Harvest cells in the logarithmic growth phase and resuspend in a 1:1 mixture of cold sterile PBS and Matrigel at a concentration of 10x10⁷ cells/mL.

  • Tumor Implantation: Inoculate each mouse subcutaneously in the right flank with 100 µL of the cell suspension (1x10⁷ cells).

  • Tumor Monitoring: Allow tumors to grow. Begin measuring tumor volume with digital calipers 2-3 times per week. The formula for volume is: (Length x Width²) / 2.[14]

  • Randomization: When the mean tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with similar average tumor sizes.

  • Treatment Groups:

    • Group 1: Vehicle Control (administered orally, daily)

    • Group 2: Compound @ Dose 1 (e.g., MTD, orally, daily)

    • Group 3: Compound @ Dose 2 (e.g., 1/2 MTD, orally, daily)

    • Group 4: Positive Control (e.g., Dabrafenib, an approved BRAF inhibitor)

  • Dosing and Monitoring: Administer treatments daily for 21-28 days. Record tumor volumes and body weights 2-3 times per week.

  • Study Endpoint: Euthanize mice when tumors in the control group reach the predetermined size limit (~1500-2000 mm³), or if any animal shows >20% body weight loss or signs of distress.

  • Terminal Analysis: At the end of the study, collect tumors for weight measurement and downstream biomarker analysis (p-ERK, Ki-67).

Visualization: Experimental Workflow

The following diagram illustrates the general workflow for a CDX efficacy study.

CDX_Workflow cluster_prep Preparation Phase cluster_study In-Life Phase cluster_analysis Analysis Phase Cell_Culture 1. Culture BRAF V600E Cancer Cells (e.g., A375) Harvest 2. Harvest & Prepare Cell Suspension Cell_Culture->Harvest Implant 3. Subcutaneous Implantation into Immunodeficient Mice Harvest->Implant Monitor_Growth 4. Monitor Tumor Growth Implant->Monitor_Growth Randomize 5. Randomize Mice into Treatment Groups Monitor_Growth->Randomize Treat 6. Daily Dosing & Monitoring (Tumor Volume, Body Weight) Randomize->Treat Endpoint 7. Study Endpoint Reached Treat->Endpoint Harvest_Tumors 8. Harvest Tumors & Tissues Endpoint->Harvest_Tumors Analysis 9. Endpoint Analysis (Weight, Biomarkers, Histo) Harvest_Tumors->Analysis

Caption: General workflow for a Cell Line-Derived Xenograft (CDX) study.

Data Analysis and Interpretation

A successful outcome is a statistically significant reduction in tumor growth in the compound-treated groups compared to the vehicle control, without inducing significant toxicity.

Table 2: Key Efficacy Endpoints and Analysis
ParameterMeasurement MethodData PresentationStatistical Test
Tumor Volume Digital CalipersMean Tumor Volume vs. Time (Growth Curve)Two-way ANOVA with post-hoc test
Body Weight Animal ScaleMean % Body Weight Change vs. TimeTwo-way ANOVA
Terminal Tumor Weight Analytical BalanceBar graph of mean tumor weightsOne-way ANOVA or Student's t-test
Target Inhibition Western Blot for p-ERKRepresentative blot images and densitometryStudent's t-test
Cell Proliferation IHC for Ki-67Representative images and quantificationStudent's t-test
Visualization: Target Signaling Pathway

This diagram illustrates the hypothesized mechanism of action and the key biomarker for target engagement.

MAPK_Pathway cluster_pathway MAPK Signaling Cascade RAS RAS (Active) BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation Compound 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol Compound->BRAF Inhibition Biomarker Pharmacodynamic Biomarker Measured Biomarker->pERK

Sources

Application Notes and Protocols for Radiolabeling of Pyridinol Compounds for PET Imaging Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Shedding Light on Biological Processes with Pyridinol-Based PET Tracers

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides a non-invasive window into the biochemical processes of the living body.[1] By administering a radiolabeled molecule, known as a PET tracer, researchers can visualize and quantify biological targets and pathways with high sensitivity and specificity.[2] This capability is invaluable in drug discovery and development, enabling the assessment of target engagement, pharmacokinetics, and pharmacodynamics of new therapeutic candidates.[3][4]

Pyridinol-containing compounds represent a versatile class of molecules with a wide range of biological activities, making them attractive candidates for the development of novel PET tracers. Their chemical structure allows for relatively straightforward radiolabeling with common PET radionuclides, primarily Fluorine-18 ([¹⁸F]) and Carbon-11 ([¹¹C]). The choice between these two radionuclides is often dictated by the specific biological process under investigation and the required imaging time frame. [¹⁸F], with its longer half-life of 109.8 minutes, is suitable for studying slower biological processes and allows for centralized production and distribution.[5][6] In contrast, [¹¹C], with a shorter half-life of 20.4 minutes, is ideal for tracking rapid biological events and allows for multiple scans in the same subject on the same day.[7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the radiolabeling of pyridinol compounds with [¹⁸F] and [¹¹C] for PET imaging studies. The following sections will delve into the critical aspects of precursor synthesis, detailed radiolabeling protocols, and robust quality control procedures, all grounded in scientific principles and practical expertise.

PART 1: [¹⁸F]Fluorination of Pyridinol Compounds via Nucleophilic Aromatic Substitution

The introduction of [¹⁸F]Fluorine onto an aromatic ring, particularly a pyridine ring, is most commonly achieved through nucleophilic aromatic substitution (SNAᵣ). This reaction involves the displacement of a good leaving group on the pyridinol precursor by the highly nucleophilic [¹⁸F]fluoride ion. The electron-deficient nature of the pyridine ring facilitates this reaction, particularly at the ortho and para positions relative to the ring nitrogen.[5]

Precursor Design and Synthesis: The Blueprint for Successful Radiolabeling

The success of any radiolabeling endeavor begins with a well-designed precursor. For the [¹⁸F]fluorination of pyridinol compounds, the precursor must contain a suitable leaving group attached to the pyridine ring at the desired labeling position. Common leaving groups include nitro (-NO₂), and trimethylammonium (-N⁺(CH₃)₃) groups, with nitro groups often being preferred due to their strong electron-withdrawing nature which activates the ring for nucleophilic attack.[8]

Protocol 1: Synthesis of a Nitro-Substituted Pyridinol Precursor for [¹⁸F]Fluorination

This protocol describes the synthesis of a generic 2-nitro-5-hydroxypyridine precursor, a common starting point for [¹⁸F]fluorination.

Materials:

  • 2-Chloro-5-hydroxypyridine

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Nitration: In a round-bottom flask cooled in an ice bath, slowly add 2-chloro-5-hydroxypyridine to a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and should be performed with caution.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated NaOH solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-nitro-5-hydroxypyridine precursor.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

[¹⁸F]Radiolabeling Workflow: From Cyclotron to Labeled Compound

The radiolabeling process with [¹⁸F]fluoride involves several critical steps, from the production of the radionuclide to the final purification of the radiolabeled pyridinol compound.

Diagram 1: [¹⁸F]Fluorination Workflow

G cluster_0 Radionuclide Production & Processing cluster_1 Radiolabeling & Purification cyclotron Cyclotron Production ([¹⁸O(p,n)¹⁸F]) trapping [¹⁸F]Fluoride Trapping (Anion Exchange Cartridge) cyclotron->trapping elution Elution (K₂CO₃/Kryptofix 2.2.2.) trapping->elution drying Azeotropic Drying elution->drying labeling Nucleophilic Substitution (Precursor + [¹⁸F]Fluoride) drying->labeling Anhydrous [¹⁸F]Fluoride purification Semi-preparative HPLC labeling->purification formulation Sterile Formulation purification->formulation qc Quality Control formulation->qc Final Product

Caption: Workflow for the [¹⁸F]fluorination of pyridinol compounds.

Protocol 2: Automated [¹⁸F]Fluorination of a Nitro-Pyridinol Precursor

This protocol outlines the automated synthesis of an [¹⁸F]fluoropyridinol compound using a commercial automated synthesis unit.

Materials and Equipment:

  • Automated radiochemistry synthesis module (e.g., GE TRACERlab™, Siemens Explora, etc.)

  • Sterile, pyrogen-free vials and reagents

  • Nitro-pyridinol precursor (from Protocol 1)

  • Kryptofix 2.2.2. (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Water for injection

  • Ethanol (absolute)

  • Sep-Pak® C18 and Alumina N cartridges

  • Semi-preparative HPLC system with a radioactivity detector

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Load the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water onto a pre-conditioned anion exchange cartridge (e.g., QMA).

    • Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying:

    • Heat the reaction vessel under a stream of nitrogen to azeotropically remove the water. This step is crucial as water can significantly reduce the nucleophilicity of the fluoride ion.[5] Repeat with additions of anhydrous acetonitrile until the mixture is completely dry.

  • Radiolabeling Reaction:

    • Add a solution of the nitro-pyridinol precursor (typically 1-5 mg) in anhydrous DMSO to the dried [K/K₂₂₂]⁺[¹⁸F]⁻ complex.

    • Heat the reaction mixture at 120-150 °C for 10-15 minutes. Microwave heating (100 W for 1-2 minutes) can also be employed to significantly reduce reaction times.[8]

  • Purification:

    • After cooling, dilute the reaction mixture with water and load it onto a C18 Sep-Pak cartridge to trap the crude product.

    • Elute the desired [¹⁸F]fluoropyridinol from the C18 cartridge with ethanol.

    • Inject the ethanolic solution onto a semi-preparative HPLC column for final purification.

  • Formulation:

    • Collect the HPLC fraction containing the purified [¹⁸F]fluoropyridinol.

    • Remove the HPLC solvent under a stream of nitrogen and reformulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

PART 2: [¹¹C]Carbonylation of Pyridinol Compounds via Methylation

The introduction of a [¹¹C]methyl group is a common strategy for labeling PET tracers.[7] For pyridinol compounds, the hydroxyl group provides a convenient site for O-methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). [¹¹C]CH₃OTf is generally more reactive than [¹¹C]CH₃I.

Precursor Design and Synthesis: Preparing for Methylation

The precursor for [¹¹C]methylation is the pyridinol compound itself, where the hydroxyl group will be the site of methylation. It is crucial to ensure the precursor is of high purity to avoid side reactions and simplify the final purification.

Protocol 3: Synthesis of a Pyridinol Precursor for [¹¹C]Methylation

This protocol describes a general method for the preparation of a pyridinol precursor.

Materials:

  • Appropriate starting materials for the desired pyridinol structure (e.g., a substituted 2-aminopyridine)

  • Reagents for diazotization and hydrolysis (e.g., sodium nitrite, sulfuric acid)

  • Standard organic solvents and purification materials

Procedure:

  • Diazotization: Dissolve the starting aminopyridine in an acidic solution (e.g., dilute sulfuric acid) and cool to 0-5 °C.

  • Hydrolysis: Slowly add a solution of sodium nitrite to the cooled aminopyridine solution to form the diazonium salt. Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding pyridinol.

  • Extraction and Purification: Neutralize the reaction mixture and extract the pyridinol product with a suitable organic solvent. Purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized pyridinol precursor using ¹H NMR, ¹³C NMR, and mass spectrometry.

[¹¹C]Radiolabeling Workflow: A Race Against Time

Due to the short half-life of [¹¹C], the entire radiosynthesis and quality control process must be rapid and efficient, typically completed within 40-60 minutes.

Diagram 2: [¹¹C]Methylation Workflow

G cluster_0 Radionuclide & Synthon Production cluster_1 Radiolabeling & Purification cyclotron Cyclotron Production ([¹¹C]CO₂ or [¹¹C]CH₄) conversion Conversion to [¹¹C]CH₃I or [¹¹C]CH₃OTf cyclotron->conversion labeling O-Methylation (Precursor + [¹¹C]CH₃I/OTf) conversion->labeling [¹¹C]Methylating Agent purification Semi-preparative HPLC labeling->purification formulation Sterile Formulation purification->formulation qc Quality Control formulation->qc Final Product

Caption: Workflow for the [¹¹C]methylation of pyridinol compounds.

Protocol 4: Automated [¹¹C]Methylation of a Pyridinol Precursor

This protocol describes the automated synthesis of a [¹¹C]methylated pyridinol compound.

Materials and Equipment:

  • Automated radiochemistry synthesis module with a [¹¹C]methylation setup

  • Pyridinol precursor (from Protocol 3)

  • Sodium hydride (NaH) or a suitable non-nucleophilic base

  • Dimethylformamide (DMF, anhydrous)

  • Semi-preparative HPLC system with a radioactivity detector

  • Sterile, pyrogen-free vials and reagents

Procedure:

  • [¹¹C]Methylating Agent Production:

    • Produce [¹¹C]CO₂ or [¹¹C]CH₄ using a cyclotron.

    • Convert the initial [¹¹C] product to [¹¹C]CH₃I or [¹¹C]CH₃OTf using the automated synthesis module's gas-phase or wet-chemistry methods.[9]

  • Precursor Preparation:

    • In the reaction vessel, dissolve the pyridinol precursor (typically 0.5-2 mg) in anhydrous DMF.

    • Add a base such as sodium hydride to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide.

  • Radiolabeling Reaction:

    • Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf through the precursor solution at room temperature or with gentle heating (e.g., 80-100 °C) for 3-5 minutes.

  • Purification:

    • Quench the reaction with water and inject the mixture onto a semi-preparative HPLC column.

  • Formulation:

    • Collect the HPLC fraction containing the purified [¹¹C]methylated pyridinol.

    • Remove the HPLC solvent and reformulate the final product in a sterile, injectable solution.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

PART 3: Quality Control: Ensuring Safety and Efficacy

Rigorous quality control (QC) is paramount to ensure the safety and efficacy of any PET radiopharmaceutical intended for human use.[10][11] All procedures must comply with current Good Manufacturing Practice (cGMP) guidelines.[3][4][12][13][14]

Table 1: Key Quality Control Parameters and Acceptance Criteria
ParameterMethodAcceptance Criteria
Identity Co-injection with a cold standard on analytical HPLCRetention time of the radioactive peak matches that of the non-radioactive standard.
Radiochemical Purity Analytical HPLC, Radio-TLC≥ 95%
Radionuclidic Purity Gamma-ray spectroscopy, half-life determination≥ 99.5% (characteristic 511 keV peak for positron emitters)
Specific Activity Analytical HPLC (with a calibrated UV detector)> 1 Ci/µmol (37 GBq/µmol) at the time of injection
pH pH paper or calibrated pH meter4.5 - 7.5
Residual Solvents Gas Chromatography (GC)Within USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm)
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (where V is the maximum recommended dose in mL)
Sterility Incubation in culture media (retrospective test)No microbial growth

Protocol 5: Quality Control Procedures for Radiolabeled Pyridinol Compounds

1. Analytical HPLC for Identity and Radiochemical Purity:

  • System: A standard analytical HPLC system with a UV detector and a radioactivity detector in series.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer), run in either isocratic or gradient mode. The exact composition should be optimized to achieve good separation between the radiolabeled product, precursor, and any potential byproducts.

  • Flow Rate: Typically 1 mL/min.

  • Procedure:

    • Inject a small aliquot of the final radiopharmaceutical product.

    • Record the chromatograms from both the UV and radioactivity detectors.

    • To confirm identity, co-inject the product with a known amount of the non-radioactive "cold" standard. The retention times of the radioactive peak and the UV peak of the standard should match.

    • Calculate the radiochemical purity by integrating the area of the desired radioactive peak and dividing it by the total area of all radioactive peaks.

2. Radio-TLC for Radiochemical Purity:

  • Stationary Phase: Silica gel TLC plates.

  • Mobile Phase: A solvent system that provides good separation of the product from impurities (e.g., a mixture of dichloromethane and methanol).

  • Procedure:

    • Spot a small amount of the final product onto a TLC plate.

    • Develop the plate in the chosen mobile phase.

    • Analyze the distribution of radioactivity on the plate using a radio-TLC scanner.

    • Calculate the radiochemical purity based on the relative radioactivity of the product spot.

3. Gas Chromatography for Residual Solvents:

  • System: A gas chromatograph with a flame ionization detector (FID).

  • Column: A suitable capillary column for solvent analysis.

  • Procedure:

    • Prepare a standard curve with known concentrations of the potential residual solvents (e.g., ethanol, acetonitrile, DMSO).

    • Inject a sample of the final product.

    • Quantify the amount of each solvent by comparing the peak areas to the standard curve.

PART 4: In Vivo PET Imaging Considerations

The ultimate goal of developing a radiolabeled pyridinol compound is to utilize it for in vivo PET imaging. A well-designed imaging protocol is crucial for obtaining meaningful and reproducible data.

Protocol 6: General In Vivo PET Imaging Protocol in Rodents

1. Animal Preparation:

  • Fast the animals (e.g., mice or rats) for 4-6 hours prior to the scan to reduce background signal, especially for tracers targeting metabolic processes.

  • Anesthetize the animal using a suitable anesthetic (e.g., isoflurane) and maintain anesthesia throughout the scan.

  • Place the animal on the scanner bed and ensure proper positioning.

2. Radiotracer Administration:

  • Administer a known amount of the radiolabeled pyridinol compound (typically 100-250 µCi or 3.7-9.25 MBq for a mouse) via a tail vein injection.[15]

  • The injection volume should be kept low (e.g., < 200 µL) to avoid physiological disturbances.

3. PET Data Acquisition:

  • Start the PET scan immediately after the injection for dynamic imaging, or after a specific uptake period for static imaging.

  • Acquire data for a predetermined duration (e.g., 60-90 minutes for dynamic scans).

4. Image Reconstruction and Analysis:

  • Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).

  • Co-register the PET images with an anatomical image (e.g., CT or MRI) for better localization of the signal.

  • Draw regions of interest (ROIs) on the images to quantify the tracer uptake in different tissues and organs.

  • Express the uptake as Standardized Uptake Value (SUV) or percent injected dose per gram of tissue (%ID/g).

Conclusion

The successful development of pyridinol-based PET tracers requires a multidisciplinary approach, encompassing synthetic chemistry, radiochemistry, quality control, and in vivo imaging. The protocols and guidelines presented in these application notes are intended to provide a solid foundation for researchers in this exciting field. By adhering to these principles of scientific integrity and best practices, the scientific community can continue to develop novel PET tracers that will ultimately enhance our understanding of biology and improve human health.

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Sources

Application Note: Formulation Strategies for Preclinical In Vivo Studies of Pyridin-3-ol Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyridin-3-ol derivatives are a promising class of heterocyclic compounds with significant therapeutic potential. However, their progression from discovery to preclinical in vivo assessment is frequently hampered by poor aqueous solubility, a common characteristic of molecules containing both a weakly basic pyridine ring and a weakly acidic phenolic hydroxyl group. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on creating robust and effective formulations for these challenging compounds. We will explore the critical physicochemical properties of pyridin-3-ols, detail essential pre-formulation studies, and present a range of formulation strategies with detailed, step-by-step protocols. The focus is on pragmatic, phase-appropriate methods to ensure adequate and consistent drug exposure in animal models, a prerequisite for generating reliable pharmacological and toxicological data.[1][2][3][4]

The Challenge: Physicochemical Properties of Pyridin-3-ol Compounds

A thorough understanding of the active pharmaceutical ingredient (API) is the foundation of successful formulation development.[1][4] Pyridin-3-ol compounds possess distinct structural features that directly influence their formulation feasibility.

  • Amphoteric Nature and pKa: The pyridin-3-ol scaffold contains a weakly basic pyridine nitrogen (pKa ≈ 5.2) and a weakly acidic phenolic hydroxyl group (pKa ≈ 8.7).[5][6][7] This amphoteric nature means the compound's net charge and, consequently, its aqueous solubility are highly dependent on the pH of the environment. At its isoelectric point, the molecule will have minimal solubility.

  • Poor Aqueous Solubility: While the parent pyridin-3-ol is soluble in water, many therapeutically relevant derivatives are substituted with lipophilic groups that significantly decrease aqueous solubility.[6][8] This low solubility is a primary obstacle to achieving sufficient systemic exposure in preclinical studies.[9][10]

  • Tautomerism: Pyridin-3-ol can exist in equilibrium with its zwitterionic pyridone tautomer, especially in polar solvents.[11] This equilibrium can affect solubility, stability, and interactions with excipients.

  • Potential for Oxidation: Phenolic compounds can be susceptible to oxidation. While not always a primary concern for short-term preclinical studies, it is a factor to consider during vehicle screening and formulation storage.

pH-Dependent Ionization of a Pyridin-3-ol Derivative

The ionization state of a typical pyridin-3-ol compound changes significantly with pH, directly impacting its solubility. This behavior is crucial for considering pH-modification as a formulation strategy.

G cluster_low_ph Low pH (e.g., pH < 4) cluster_neutral_ph Mid-Range pH (pI) cluster_high_ph High pH (e.g., pH > 10) low_ph Cationic Form (Protonated Pyridine) High Solubility neutral Neutral/Zwitterionic Form (Minimal Solubility) low_ph->neutral Increase pH high_ph Anionic Form (Deprotonated Phenol) High Solubility neutral->high_ph Increase pH

Caption: pH-dependent ionization states of a generic pyridin-3-ol.

Pre-Formulation Assessment: The Foundation for Success

Skipping pre-formulation studies is a common cause of backtracking and delays in preclinical timelines.[4] These initial experiments are essential to guide the selection of a viable formulation strategy.[2]

Protocol 1: Aqueous pH-Solubility Profile

Objective: To determine the equilibrium solubility of the pyridin-3-ol compound across a physiologically relevant pH range.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., 0.1 M citrate, phosphate) at pH values of 2.0, 4.0, 6.8, 7.4, and 9.0.

  • Sample Preparation: Add an excess amount of the powdered compound to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present to maintain saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Alternatively, filter the suspension through a 0.22 µm syringe filter compatible with the compound.

  • Concentration Analysis: Carefully take an aliquot of the clear supernatant or filtrate, dilute it appropriately in a suitable mobile phase, and determine the concentration using a validated analytical method like HPLC-UV.[12]

  • Data Reporting: Report the solubility in mg/mL or µg/mL for each pH value.

Protocol 2: Solubility in Common Preclinical Vehicles

Objective: To assess the compound's solubility in commonly used GRAS (Generally Regarded As Safe) excipients to identify potential formulation components.

Methodology:

  • Vehicle Selection: Select a panel of common vehicles, such as:

    • Co-solvents: Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol.[13][14]

    • Surfactants: Polysorbate 80 (Tween® 80), Kolliphor® EL (Cremophor® EL).

    • Cyclodextrins: 20-40% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD) in water.

  • Solubility Assessment: Using the same equilibration and analysis method described in Protocol 1, determine the solubility of the compound in each individual vehicle.

Data Presentation: Example Solubility Profile
VehiclepHSolubility (mg/mL)Remarks
Water~7.0< 0.01Practically insoluble
0.1 M HCl1.05.2Soluble (cationic form)
PBS7.4< 0.01Insoluble at physiological pH
Propylene GlycolN/A25.5Good candidate co-solvent
PEG 400N/A45.1Excellent candidate co-solvent
5% Tween® 80 in WaterN/A0.5Moderate increase with surfactant
30% HP-β-CD in WaterN/A8.9Significant enhancement

Formulation Strategies for Pyridin-3-ol Compounds

The choice of formulation depends on the pre-formulation data, the intended route of administration, the required dose, and the toxicology of the excipients themselves.[10][14][15]

A. Co-solvent Systems

Principle: Co-solvents are water-miscible organic solvents that increase drug solubility by reducing the polarity of the aqueous vehicle.[16][17] This is often the simplest and fastest approach for early-stage in vivo studies.[14]

  • Common Components: Dimethyl sulfoxide (DMSO), PEG 400, Propylene Glycol (PG), ethanol.

  • Advantages: Simple to prepare, can often achieve high drug concentrations.

  • Causality: By disrupting the hydrogen-bonding network of water, co-solvents create a more favorable, lower-polarity environment for lipophilic molecules like pyridin-3-ol derivatives to dissolve.

  • Limitations: High concentrations of organic solvents can be toxic, cause hemolysis (for IV), or lead to drug precipitation upon injection into the aqueous environment of the bloodstream.[18] DMSO, in particular, can cause significant motor impairment in rodents.[18] It is crucial to use the minimum amount of co-solvent necessary.[14]

B. Surfactant-Based Formulations (Micellar Solutions)

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[19] The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility in the aqueous medium.[20][21]

  • Common Components: Polysorbate 80 (Tween® 80), Polysorbate 20, Kolliphor® EL, Solutol® HS 15.

  • Advantages: Can significantly enhance solubility and are often used in combination with co-solvents.[22]

  • Causality: The surfactant molecules arrange themselves to shield the hydrophobic drug from the water, effectively creating a "vehicle within a vehicle" that is water-compatible.

  • Limitations: Some surfactants can cause hypersensitivity reactions (e.g., Kolliphor® EL) or have other toxicities.

C. Cyclodextrin Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[23][24] They can encapsulate poorly soluble "guest" molecules, like pyridin-3-ols, forming a host-guest inclusion complex that has greatly enhanced aqueous solubility.[][26][27]

  • Common Components: Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD, Captisol®).

  • Advantages: Can dramatically increase solubility, often well-tolerated for parenteral administration, and can improve API stability.[23][][26] The complex is reversible, allowing the drug to be released at the absorption site.[23]

  • Causality: The hydrophobic portion of the pyridin-3-ol molecule partitions into the lipophilic cavity of the cyclodextrin, while the hydrophilic outer surface of the complex allows it to dissolve readily in water.

  • Limitations: Can be viscosity-limiting at high concentrations. High doses of some cyclodextrins may be associated with nephrotoxicity.[26]

D. Oral Suspensions

Principle: When a solution is not feasible for oral administration due to dose or stability constraints, a uniform suspension of solid drug particles in an aqueous vehicle can be used.

  • Common Components: A suspending agent to increase viscosity (e.g., 0.5% Carboxymethylcellulose - CMC), and often a wetting agent/surfactant (e.g., 0.1% Tween® 80) to ensure particles are properly dispersed.

  • Advantages: Allows for high oral doses, avoids potentially toxic solvents.

  • Causality: The suspending agent prevents the rapid settling of drug particles, while the wetting agent reduces the surface tension between the solid particle and the aqueous vehicle, preventing clumping.[21]

  • Limitations: Potential for non-uniform dosing if not properly prepared and agitated. Bioavailability can be variable and is dependent on particle size and dissolution rate in vivo.

Formulation Strategy Decision Tree

This workflow guides the selection of an appropriate starting formulation based on key decision points.

G start Start: Define Route & Target Dose route Intended Route? start->route iv Intravenous (IV) route->iv IV po Oral (PO) route->po PO / IP / SC sol_check Is Solubility in Aqueous Buffer (pH 7.4) > Target Dose? simple_sol Formulate in Saline or PBS sol_check->simple_sol Yes iv_strategy Evaluate IV Strategies: 1. Cyclodextrin (HP-β-CD) 2. Co-solvent/Surfactant sol_check->iv_strategy No, for IV po_strategy Evaluate PO Strategies: 1. Co-solvent/Surfactant Solution 2. pH-modified Solution 3. Oral Suspension sol_check->po_strategy No, for PO iv->sol_check po->sol_check

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyridin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyridin-3-ol synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this critical heterocyclic scaffold. Pyridin-3-ol, with its unique electronic properties and tautomeric nature, is a cornerstone for developing a wide range of therapeutic agents, from anticancer to antimicrobial compounds.[1]

However, its synthesis is not without challenges, which can range from harsh reaction conditions and low yields in classical methods to difficulties in purification.[1][2] This document provides in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and achieve consistent, high-purity results.

Core Synthetic Strategies: An Overview

Understanding the primary routes to pyridin-3-ol is fundamental to effective troubleshooting. The choice of method often depends on scale, available starting materials, and tolerance for specific reagents.

G Pyridine Pyridine Core Pyridin-3-ol Core Pyridine->Core  Sulfonation /  Alkali Fusion Aminopyridine 3-Aminopyridine Aminopyridine->Core  Diazotization /  Hydrolysis Furfural Furfural / Furfurylamine Furfural->Core  Oxidative  Rearrangement

Caption: Major synthetic pathways to the pyridin-3-ol core.

Frequently Asked Questions & Troubleshooting Guide

This section directly addresses common experimental hurdles. Each answer provides a mechanistic explanation for the problem and offers a systematic approach to optimization.

Q1: My yield for the sulfonation of pyridine is extremely low, and I'm seeing significant charring. What's going wrong?

A1: This is a very common issue with the classical sulfonation route. The low yield and decomposition are rooted in the intrinsic properties of the pyridine ring and the harshness of the reaction conditions required.

Causality & Explanation: The pyridine ring is electron-deficient due to the electron-withdrawing nature of the nitrogen atom. Under the strongly acidic conditions of sulfonation (fuming sulfuric acid), the nitrogen becomes protonated, which further deactivates the ring towards electrophilic aromatic substitution.[2] Consequently, extremely high temperatures (often >300°C) are needed to force the reaction to proceed, which can easily lead to thermal decomposition (charring) of the starting material and product.[2]

Troubleshooting & Optimization Steps:

  • Catalyst Introduction: The single most effective way to improve this reaction is to use a catalyst. Mercury(II) sulfate is the classic choice, which significantly lowers the required reaction temperature to a more manageable 230-240°C, thereby improving yields and reducing degradation.[2][3] Be mindful of the toxicity and proper disposal protocols for mercury-containing waste.

  • Temperature Control: Ensure you have precise and stable temperature control. An oil bath or a heating mantle with a thermocouple feedback loop is crucial. Excessively high temperatures, even with a catalyst, will promote side reactions and decomposition.[3]

  • Reagent Quality & Concentration: Use fuming sulfuric acid (oleum) with a known concentration of SO₃. This ensures a high concentration of the active electrophile, sulfur trioxide, is present to drive the reaction.[2][3]

  • Reaction Time: This is a slow reaction. Ensure you are allowing it to run for a sufficient duration, which can be up to 24 hours.[2]

ParameterStandard ConditionOptimized ConditionRationale
Temperature 300-350°C (Uncatalyzed)[2]230-240°C (Catalyzed)[2]Reduces thermal decomposition and side products.
Catalyst NoneMercury(II) Sulfate (catalytic)[2][3]Lowers the activation energy for the reaction.
Sulfonating Agent Conc. H₂SO₄Fuming H₂SO₄ (Oleum)[2][3]Increases the concentration of the SO₃ electrophile.
Reaction Time Variable, often incompleteUp to 24 hours[2]Ensures the slow reaction proceeds to completion.
Q2: I'm attempting to synthesize pyridin-3-ol via diazotization of 3-aminopyridine, but the reaction is inconsistent and my yields are poor.

A2: The diazotization of 3-aminopyridine followed by hydrolysis is a well-established but sensitive procedure. Success hinges on careful control of temperature and the stability of the intermediate diazonium salt.

Causality & Explanation: Pyridine diazonium salts are notoriously unstable compared to their benzene analogs. The electron-withdrawing pyridine nitrogen destabilizes the diazonium intermediate, making it prone to decomposition and unwanted side reactions if not handled correctly.[4] The reaction to form the diazonium salt is also highly exothermic.

Troubleshooting & Optimization Steps:

  • Strict Temperature Control: The diazotization step must be performed at low temperatures, typically between -5°C and 0°C.[5] Use a dry ice/acetone or ice/salt bath to maintain this temperature range throughout the dropwise addition of the nitrite solution.[6] Failure to control the temperature can lead to premature decomposition of the diazonium salt.

  • Acidic Medium: Ensure a sufficiently acidic medium (e.g., HCl, H₂SO₄) is used. This is necessary to generate nitrous acid (HNO₂) in situ from the sodium nitrite and to keep the 3-aminopyridine protonated and soluble.[6]

  • Slow Reagent Addition: Add the aqueous solution of sodium nitrite (NaNO₂) slowly and dropwise to the acidic solution of 3-aminopyridine.[6] This helps manage the exothermicity of the reaction and prevents localized temperature spikes.[7]

  • Immediate Use of Diazonium Salt: Do not attempt to isolate the pyridine-3-diazonium salt. It should be generated and used immediately in the subsequent hydrolysis step (heating the solution) to form pyridin-3-ol.

Q3: I am struggling with purifying my final pyridin-3-ol product. It seems to co-elute with byproducts on silica gel.

A3: Purification of pyridin-3-ol and related compounds can be challenging due to their basicity and polarity.[7] Pyridin-3-ol itself is amphoteric, existing in equilibrium with its zwitterionic pyridone form, which affects its solubility and chromatographic behavior.[1]

Troubleshooting & Optimization Steps:

  • Acid-Base Extraction: This is often the most effective first step. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Since pyridin-3-ol is basic, you can wash with a dilute acid (e.g., 1M HCl) to extract it into the aqueous layer, leaving non-basic impurities behind.[7] Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract the purified pyridin-3-ol back into an organic solvent.

  • Chromatography Additives: If you must use column chromatography, the basic nitrogen atom can interact strongly with the acidic silanol groups on silica gel, causing significant tailing. To mitigate this, add a small amount of a volatile base, such as triethylamine (~1-2%), to your eluent system.[7]

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[7] Experiment with different solvent systems. Given the polarity of pyridin-3-ol, solvents like ethanol, isopropanol, or mixtures with less polar solvents like toluene can be effective.

  • Alternative Stationary Phases: If silica gel proves too problematic, consider using a more inert stationary phase like alumina (basic or neutral grade) for your column chromatography.

G start Low Yield or Impure Product check_method Which Synthetic Route? start->check_method sulfonation Sulfonation check_method->sulfonation Sulfonation diazotization Diazotization check_method->diazotization Diazotization purification General Purification Issue check_method->purification Purification check_catalyst Using HgSO₄ Catalyst? sulfonation->check_catalyst check_temp_diazo Reaction Temp < 0°C? diazotization->check_temp_diazo check_extraction Performed Acid-Base Extraction? purification->check_extraction add_catalyst Action: Add Catalyst (see Protocol 1) check_catalyst->add_catalyst No check_temp_sulf Temperature ~230-240°C? check_catalyst->check_temp_sulf Yes adjust_temp_sulf Action: Precisely Control Temperature check_temp_sulf->adjust_temp_sulf No adjust_temp_diazo Action: Use Ice/Salt Bath, Slow Addition check_temp_diazo->adjust_temp_diazo No do_extraction Action: Use Acid-Base Workup check_extraction->do_extraction No check_column Tailing on Silica Column? check_extraction->check_column Yes add_base Action: Add 1% Et₃N to Eluent check_column->add_base Yes

Caption: A general troubleshooting workflow for pyridin-3-ol synthesis.

Detailed Experimental Protocols

These protocols are provided as a validated starting point for your experiments. Always perform a thorough safety assessment before beginning any chemical synthesis.

Protocol 1: Synthesis from Furfurylamine (High-Yield Route)

This method represents a more modern and higher-yielding approach compared to the classical routes.[1] It involves an oxidative ring expansion of furfurylamine.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, prepare a solution of hydrochloric acid (5 molar equivalents) in water.

  • Addition of Reactants: Cool the acidic solution to 0-5°C using an ice bath. Slowly add furfurylamine (1 molar equivalent) to the solution while maintaining the temperature.

  • Oxidation: Add hydrogen peroxide (30% solution, ~1.1 molar equivalents) dropwise via the dropping funnel. It is critical to maintain the internal reaction temperature below 5°C during this addition to prevent uncontrolled exothermic reactions and byproduct formation.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully neutralize the mixture with a suitable base (e.g., solid sodium bicarbonate or aqueous NaOH) to pH 7-8.

  • Isolation: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyridin-3-ol.

  • Purification: Purify the crude product using the methods described in Q3 (e.g., recrystallization or column chromatography).

Protocol 2: Synthesis via Sulfonation of Pyridine

This is a classical, albeit harsh, method. It is presented here for completeness and for situations where pyridine is the only available starting material.

Step-by-Step Methodology:

  • Reaction Setup: In a flask suitable for high temperatures and equipped with a reflux condenser and mechanical stirrer, add pyridine (1.0 equiv.) and fuming sulfuric acid (oleum, ~3-4 equiv.).

  • Catalyst Addition: Carefully add a catalytic amount of mercury(II) sulfate (approx. 0.05 equiv.).

  • Heating: Heat the reaction mixture to 230-240°C and maintain this temperature for 18-24 hours.[2]

  • Alkali Fusion: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice. Neutralize with a strong base (e.g., NaOH or KOH) until strongly alkaline.

  • Hydrolysis/Fusion: Heat the resulting alkaline mixture to high temperatures (typically 250-300°C) to effect the fusion and hydrolysis of the sulfonic acid group to the hydroxyl group. This step should be performed with extreme caution in an appropriate apparatus.

  • Work-up and Isolation: After cooling, acidify the mixture with HCl to a pH of ~7-8. The product can then be isolated by continuous extraction with an organic solvent.

  • Purification: The extracted product will likely be impure and require extensive purification as detailed in Q3.

References

  • A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives for Researchers and Drug Development Professionals. (2025). Benchchem.
  • Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems.
  • Benchmarking the synthesis of 5-(trifluoromethyl)pyridin-3-ol against other methods. (2025). Benchchem.
  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. (2023). MDPI. [Link]

  • Technical Support Center: Optimization of Reaction Conditions for Sulfonation of Pyridine Deriv
  • US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines.
  • Technical Support Center: 3-Pyridinesulfonic Acid Synthesis. (2025). Benchchem.
  • Troubleshooting common issues in pyridine synthesis. (2025). Benchchem.
  • CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural.
  • Aromatic Diazotization of 3-aminopyridine. (2020). Science Forums. [Link]

  • Purification of Pyridine. Chempedia - LookChem. [Link]

  • THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH. Revue Roumaine de Chimie. [Link]

  • Make pyridine from furfural. (2021). Chemistry Stack Exchange. [Link]

Sources

Improving yield in three-component synthesis of pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Multicomponent Pyridine Synthesis . This hub is designed for researchers, scientists, and drug development professionals seeking to optimize yields, troubleshoot arrested reactions, and implement green chemistry principles in the three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines (1,4-DHPs).

Part 1: Mechanistic Workflow & Visualization

To successfully troubleshoot multicomponent reactions (MCRs), one must first map the thermodynamic flow of the intermediates. In classical Hantzsch-type syntheses, the reaction does not simply proceed from A to B. Instead, it relies on an internal redox mechanism where intermediate species dictate the final aromatization state [1].

PyridineSynthesis A Aldehyde C Knoevenagel Adduct (Intermediate) A->C Condensation B Active Methylene (e.g., Malononitrile) B->C E Michael Adduct C->E + Amine/Thiol H Reduced Byproduct (e.g., Enaminonitrile) C->H Reduction D Amine / Thiol Source D->E F 1,4-Dihydropyridine (1,4-DHP) E->F Cyclization G Fully Substituted Pyridine F->G Oxidation by Knoevenagel Adduct

Mechanistic pathway of three-component pyridine synthesis highlighting the internal redox process.

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction yields predominantly 1,4-dihydropyridines (1,4-DHPs) instead of the fully aromatized pyridine. How do I drive the oxidation step? Analysis & Causality: In three-component pyridine syntheses, the initial cyclization yields a 1,4-DHP. Aromatization is the thermodynamic driving force for the final pyridine formation. However, mechanistic studies reveal that 1,4-DHPs are not efficiently oxidized by ambient air. Instead, the intermediate Knoevenagel adduct acts as the primary hydrogen acceptor (oxidant) [1]. If your Knoevenagel adduct is consumed too quickly or acts as a highly stable thermodynamic sink, the reaction arrests at the 1,4-DHP stage. Solution:

  • To force pyridine formation: Adjust your stoichiometry to ensure an excess of the Knoevenagel adduct. Using a 1:1.5:0.5 ratio of aldehyde : active methylene : thiol/amine ensures sufficient adduct remains to act as the oxidant[1]. Alternatively, introduce a mild external oxidant.

  • To intentionally isolate 1,4-DHPs: Use a Lewis acid catalyst under solvent-free conditions at room temperature to stabilize the DHP and prevent further oxidation [2].

Q2: I am experiencing low yields and long reaction times, and I want to avoid harsh organic solvents. What are the best catalytic alternatives? Analysis & Causality: Homogeneous acid catalysts (like p-TSA or liquid Lewis acids) often suffer from moisture sensitivity, poor recoverability, and require extended refluxing in volatile organic solvents. Solution: Transition to heterogeneous, nanostructured catalysts. Loading AlCl₃ onto ZnO nanoparticles (AlCl₃@ZnO) provides a high-surface-area solid support. The Lewis acid sites strongly coordinate with the carbonyl oxygen of the aldehyde, drastically increasing its electrophilicity. This facilitates rapid Knoevenagel condensation even under solvent-free conditions at room temperature, boosting yields to >90% within 2 hours [2]. Ceric Ammonium Nitrate (CAN) also serves as a highly efficient green catalyst under similar solvent-free conditions [3].

Q3: My TLC shows a complex mixture including enaminonitriles. Why are these forming and how can I minimize them? Analysis & Causality: When synthesizing highly substituted pyridines, the Knoevenagel adduct oxidizes the 1,4-DHP to pyridine. In doing so, the adduct itself is reduced, forming substituted enaminonitriles as a byproduct [1]. Solution: This is an inherent redox byproduct of the one-pot system when relying on internal oxidation. To minimize this, you must decouple the cyclization and oxidation steps: synthesize the 1,4-DHP first using a green catalyst [2][3], isolate it, and then perform a dedicated oxidation step using reagents like MnO₂ or FeCl₃.

Part 3: Validated Experimental Protocols

Protocol A: Solvent-Free Synthesis of 1,4-DHPs using AlCl₃@ZnO [2]

Self-Validating Check: The reaction mass will transition from a liquid/paste to a solid as the 1,4-DHP precipitates, visually indicating reaction completion without the need for constant TLC monitoring.

  • Preparation: In a 25 mL round-bottom flask, combine the aromatic aldehyde (4.71 mmol), ethyl acetoacetate (9.42 mmol), and ammonium acetate (5.66 mmol).

  • Catalysis: Add 1.17 mmol of nanocrystalline AlCl₃@ZnO powder (20% loading). Causality: The 20% loading provides the optimal balance of Lewis acid sites without causing steric hindrance on the nanoparticle surface.

  • Reaction: Stir the mixture continuously for 2 hours at room temperature (ambient conditions, strictly solvent-free).

  • Isolation: Upon completion, add 10 mL of chloroform to dissolve the organic products.

  • Recovery: Centrifuge the mixture to separate the solid AlCl₃@ZnO catalyst (which can be washed and reused for up to 5 cycles). Evaporate the chloroform to yield the crude 1,4-DHP, followed by recrystallization in ethanol.

Protocol B: One-Step Synthesis of Highly Substituted Pyridines [1]

Self-Validating Check: The formation of a heavy precipitate upon cooling to room temperature confirms successful aromatization and pyridine formation.

  • Preparation: Combine the aldehyde (1.0 eq), malononitrile (1.5 eq), and thiol (0.5 eq) in thoroughly deoxygenated ethanol. Causality: The deliberate 1:1.5:0.5 ratio ensures that the Knoevenagel adduct is present in excess, allowing it to act as the internal oxidant for the 1,4-DHP intermediate.

  • Catalysis: Add a catalytic amount of Triethylamine (Et₃N) to facilitate the initial deprotonation of the active methylene.

  • Reaction: Reflux the solution under an inert atmosphere for 2.5 to 3 hours.

  • Isolation: Cool the reaction mixture to room temperature. The fully aromatized pyridine will precipitate out of the solution.

  • Purification: Filter the precipitate and wash with cold ethanol to remove the soluble enaminonitrile reduction byproducts.

Part 4: Quantitative Data & Catalyst Comparison

The following table summarizes the expected outcomes when altering the catalytic environment of the three-component synthesis.

Catalyst SystemReactantsConditionsPrimary ProductAvg. YieldRef
Et₃N (Base) Aldehyde, Malononitrile, ThiolEtOH, Reflux, 2.5-3hSubstituted Pyridine70-85%[1]
AlCl₃@ZnO (20%) Aldehyde, Ethyl Acetoacetate, NH₄OAcSolvent-free, RT, 2h1,4-Dihydropyridine92%[2]
CAN (5 mol%) 5-Bromothiophene-2-carboxaldehyde, 1,3-diones, NH₄OAcSolvent-free, RT, 1-2.5h1,4-Dihydropyridine85-95%[3]

References

  • Evdokimov, N. M., Magedov, I. V., Kireev, A. S., & Kornienko, A. (2006). One-Step, Three-Component Synthesis of Pyridines and 1,4-Dihydropyridines with Manifold Medicinal Utility. Organic Letters, 8(5), 899-902. URL: [Link]

  • Shinde, S. T., Kanade, K. G., Gawade, R. B., Hinge, V. B., Shinde, M. D., Bankar, D. B., Thorat, N. M., & Amalnerkar, D. P. (2023). AlCl₃@ZnO nanostructured material: an efficient green catalyst for the one-pot solvent-free synthesis of 1,4-dihydropyridines. RSC Advances, 13(35), 24767-24776. URL: [Link]

  • Sharma, M. G., Rajani, D. P., & Patel, H. M. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170006. URL: [Link]

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for resolving challenges in the Suzuki-Miyaura cross-coupling of pyridine-containing compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter diminished yields or reaction failures when working with these often-tricky substrates. The inherent electronic properties and coordinating ability of the pyridine nitrogen can make these reactions challenging, often leading to catalyst inhibition and undesirable side reactions.[1]

This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab. We will delve into the root causes of common problems and provide actionable, field-proven solutions grounded in mechanistic principles.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section focuses on direct problems you might observe during your experiment and provides a systematic approach to resolving them.

Question: My reaction is sluggish or fails to complete. Where do I start troubleshooting?

Answer: A stalled or incomplete reaction is one of the most common issues. A systematic screening of your reaction parameters is the most effective approach to identify the bottleneck.[2] The primary suspects are the catalyst system (palladium source and ligand), the base, and the solvent.

The Causality: Pyridine substrates, particularly electron-deficient ones like chloropyridines, present a high barrier to the initial oxidative addition step, which is often rate-limiting.[3][4] Furthermore, the lone pair on the pyridine nitrogen can coordinate to the palladium center, effectively deactivating the catalyst.[2][3] An optimized catalyst system is crucial to overcome these hurdles.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions A Low or No Product Formation B Screen Ligands (e.g., Buchwald-type, NHCs) A->B Start Here C Optimize Base (e.g., K₃PO₄, Cs₂CO₃) B->C If no improvement F Improved Yield B->F D Change Solvent (e.g., Dioxane, Toluene) C->D If still low yield C->F E Increase Temperature D->E Final adjustment D->F E->F

Caption: A decision tree for troubleshooting a stalled Suzuki coupling reaction.

Step-by-Step Protocol for Parameter Screening:

  • Reagent Purity: Ensure all reagents are pure and solvents are anhydrous and degassed. Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[3][4]

  • Ligand Screening: The choice of ligand is paramount. For challenging pyridine couplings, bulky, electron-rich phosphine ligands (Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often the most effective.[1][5] They accelerate both the oxidative addition and reductive elimination steps.[4]

  • Base Optimization: The base plays a crucial role in the transmetalation step.[6][7] For sterically hindered or electron-deficient pyridines, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[5]

  • Solvent Selection: Aprotic solvents like 1,4-dioxane, toluene, or THF are commonly used.[5] Often, a mixture with water (e.g., 4:1 dioxane:water) is employed to aid in dissolving the inorganic base.[4][8]

  • Temperature Control: If the reaction is sluggish at lower temperatures (e.g., 80 °C), cautiously increasing the temperature to 100-110 °C may be necessary, especially for less reactive chloro-pyridines.[3]

Question: I am observing significant amounts of side products. What are they and how can I minimize them?

Answer: The most common side reactions in Suzuki couplings of pyridines are protodeboronation and homocoupling.

1. Protodeboronation:

  • What it is: The replacement of the boronic acid group with a hydrogen atom on your starting material.[3][9] This is a non-productive pathway that consumes your nucleophile.

  • The Causality: This side reaction is often promoted by high temperatures, the presence of water, and the choice of base.[2][3] Heteroaryl boronic acids, especially 2-pyridyl boronic acids, are notoriously prone to protodeboronation.[4][10]

  • Minimization Strategies:

    • Use fresh, high-purity boronic acid.

    • Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are less prone to protodeboronation.[5][11]

    • Employ milder reaction conditions (lower temperature, weaker base if tolerated by the substrates).[5]

2. Homocoupling:

  • What it is: The self-coupling of two boronic acid molecules to form a biaryl byproduct.[3]

  • The Causality: This is often exacerbated by the presence of oxygen in the reaction mixture, which can re-oxidize the Pd(0) catalyst to Pd(II), initiating the homocoupling pathway.[4]

  • Minimization Strategies:

    • Thoroughly degas all solvents and reagents before use.

    • Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[3]

    • Ensure efficient oxidative addition and transmetalation by using an optimized catalyst system.

Side ReactionKey CauseRecommended Solution
Protodeboronation Instability of boronic acidUse boronic esters or trifluoroborate salts; use fresh boronic acid.[5][11]
Homocoupling Presence of OxygenThoroughly degas solvents and maintain an inert atmosphere.[3][4]
Dehalogenation Reduction of aryl halideUse milder conditions; avoid certain amine bases or alcohol solvents.[4]
Question: My purification is difficult due to closely running spots on TLC. What could they be?

Answer: Closely running spots on a Thin Layer Chromatography (TLC) plate often indicate the presence of your desired product alongside structurally similar impurities, such as homocoupled byproducts or dehalogenated starting material.[12]

Purification Strategy:

  • Confirm Identity: Before extensive purification attempts, try to identify the impurities by LC-MS if available.

  • Optimize Chromatography:

    • Solvent System: Screen different solvent systems with varying polarities. A shallow gradient elution can improve separation.

    • Silica Type: If standard silica gel fails, consider using different stationary phases like alumina or reverse-phase silica.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for pyridine Suzuki couplings?

A1: There is no single "best" combination, as the optimal choice is substrate-dependent. However, for many challenging pyridine substrates, catalyst systems based on bulky, electron-rich phosphine ligands have shown great success.

  • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for sterically demanding and electron-deficient substrates.[1][5]

  • N-Heterocyclic Carbenes (NHCs): These are strong σ-donors and provide steric bulk, making them excellent for these transformations.[5]

  • Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalysts like Pd(PPh₃)₄.[5] For challenging couplings, using a precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a specific ligand often yields better results than a pre-formed catalyst.[5]

Q2: How critical is the choice of base?

A2: The base is critical for activating the boronic acid for transmetalation.[6] An inappropriate base can lead to low yields or decomposition.

  • Strong Bases (K₃PO₄, Cs₂CO₃): Often required for less reactive aryl chlorides and sterically hindered substrates.[5]

  • Weaker Bases (K₂CO₃, Na₂CO₃): Can be effective for more reactive aryl bromides and iodides and may help to minimize base-sensitive functional group degradation.

  • Fluoride Sources (KF, CsF): Can be useful, particularly in anhydrous conditions.

Q3: Should I use a boronic acid, a boronic ester, or a trifluoroborate salt?

A3: The choice of boron reagent can significantly impact your reaction's success, primarily due to stability.

  • Boronic Acids: Widely available but can be prone to decomposition, especially protodeboronation.[4][10]

  • Pinacol Boronic Esters (Bpin): Generally more stable than the corresponding boronic acids, making them a good choice for challenging or unstable substrates like 2-pyridyl boronates.[5][10]

  • Potassium Trifluoroborate Salts (BF₃K): These are highly stable, crystalline solids that are easy to handle and can be a superior alternative for substrates prone to protodeboronation.[11]

Q4: Can microwave irradiation improve my low yield?

A4: Yes, microwave-assisted synthesis can be very effective for Suzuki couplings. It often leads to dramatically reduced reaction times (e.g., 15-30 minutes vs. several hours) and can improve yields, sometimes even with lower catalyst loadings.[2] The rapid heating can help overcome activation barriers for difficult couplings.

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting. Each step presents a potential point of failure that can be addressed by modifying the reaction conditions.

Suzuki_Cycle cluster_reactants cluster_product Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd PdII R¹-Pd(II)L₂-X OxiAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedEli Reductive Elimination PdII_R2->RedEli RedEli->Pd0 Product R¹-R² RedEli->Product ArylHalide R¹-X ArylHalide->OxiAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Trans Base Base Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][13]

General Experimental Protocol for a Challenging Pyridine Suzuki Coupling

This protocol provides a robust starting point for optimization.

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the pyridine halide (1.0 mmol), the boronic acid derivative (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[3]

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%) and the ligand (e.g., SPhos, 2.5-6 mol%).[14]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane or Toluene, ~0.2 M concentration) via syringe. If using a mixed solvent system, add the degassed water at this stage.[1][3]

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[3][8]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.[1][3]

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.[8]

References
  • BenchChem. (2025).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • BenchChem. (2025). The Superiority of Pyridine-2-Sulfonates in Suzuki Coupling: A Data-Driven Comparison with Pyridine-2-Boronic Acids.
  • Semantic Scholar. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically import.
  • Wikipedia.
  • BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands.
  • Pearson. What products would you expect from the following Suzuki coupling reactions? (b).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin.
  • Molander, G. A., & Biolatto, B. (2008).
  • Organic Chemistry Portal. Suzuki Coupling.
  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Thomas, A. A., & Denmark, S. E. (2016).
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling.
  • Cook, X. A. F., Gombert, A., McKnight, J., Pantaine, L. R. E., & Willis, M. C. (2020).
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.
  • RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
  • Books. (2014).
  • BenchChem. (n.d.). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Google Patents. (2012).
  • ACS Publications. (2022).
  • MDPI. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • ResearchGate. (n.d.). (PDF)
  • PMC. (2017).

Sources

Managing side reactions in the synthesis of substituted pyridines

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing substituted pyridines. The following question-and-answer format directly addresses common issues encountered in the lab, providing not just solutions but also the underlying mechanistic reasoning to empower your experimental design.

General Troubleshooting

Before diving into specific synthetic methods, let's address some universal challenges. Low yields, impure products, and reaction failures often stem from a common set of variables.

Question: My pyridine synthesis is resulting in a very low yield. What are the first things I should check?

Answer: A low yield is a common but solvable issue. Systematically check these four critical parameters:

  • Purity of Reactants: This is often overlooked. Impurities in your starting materials can poison catalysts or introduce competing side reactions, which can drastically reduce the yield of your desired product.[1] Always use reactants of the appropriate purity and ensure they are dry, especially if the reaction is moisture-sensitive.[1]

  • Reaction Temperature: Temperature is a double-edged sword. While higher temperatures can increase reaction rates, they can also promote the decomposition of reactants, intermediates, or the final product.[1] It's crucial to find the optimal temperature range. For instance, the Bohlmann-Rahtz synthesis traditionally requires high temperatures for the cyclodehydration step, but this can be significantly lowered with acid catalysis.[1][2]

  • Solvent Choice: The solvent's properties, such as polarity and its protic or aprotic nature, can dramatically influence reaction rates and selectivity.[1] For example, Kröhnke synthesis often uses glacial acetic acid or methanol, while some modern Hantzsch protocols show higher yields in aqueous micelles compared to traditional organic solvents.[1]

  • Reaction Time: It is critical to monitor your reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Stopping the reaction too early leads to incomplete conversion, whereas letting it run for too long can lead to product degradation or the formation of polymeric byproducts.[1][3]

Hantzsch Pyridine Synthesis

This classic multi-component reaction involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate to form a dihydropyridine, which is then oxidized to the final pyridine product.[4][5][6]

Question: My Hantzsch synthesis has a low yield, and I suspect the final oxidation step is the problem. How can I improve this?

Answer: You are correct to focus on the oxidation step, as incomplete aromatization of the dihydropyridine intermediate is a primary cause of low yields in the Hantzsch synthesis.[3][4][7]

  • The Challenge: The initial product is a 1,4-dihydropyridine (1,4-DHP), which must be oxidized to achieve the aromatic pyridine ring.[4] The stability of this intermediate can make the final aromatization step challenging.

  • Traditional Oxidants: Classical methods use strong oxidants like nitric acid, potassium permanganate (KMnO4), or chromium trioxide (CrO3).[4] However, these can be harsh, leading to side product formation, difficult workups, and low yields.[4]

  • Troubleshooting & Optimization:

    • Stoichiometry: First, ensure you are using the correct stoichiometry of your chosen oxidizing agent.[7]

    • Milder Conditions: Consider using milder and more efficient modern reagents. Iodine in refluxing methanol is an effective method that tolerates a variety of functional groups.[8] Other options include chromium dioxide (CrO2) or even metal-free photochemical conditions.[4]

    • One-Pot Approach: To improve efficiency, you can perform the reaction and aromatization in a single step (a "one-pot" synthesis) by including an oxidant like ferric chloride or manganese dioxide from the start.[4]

Question: I am performing an unsymmetrical Hantzsch synthesis and getting a mixture of products. How can I improve regioselectivity?

Answer: The formation of multiple products in an unsymmetrical Hantzsch reaction is often due to an incorrect order of reagent addition or competing reaction pathways.[3][7]

  • Mechanistic Insight: The Hantzsch synthesis can proceed through different pathways.[4][9] One key intermediate is the enamine formed from the β-ketoester and ammonia, and another is the α,β-unsaturated carbonyl (chalcone) formed from the aldehyde and the other β-ketoester.[5][6] The final cyclization depends on the controlled reaction between these two intermediates.

  • Improving Selectivity:

    • Pre-formation of Intermediates: To control the reaction, you can pre-form one of the key intermediates. For example, you can synthesize the enamine of one β-ketoester first, then react it with the Knoevenagel condensation product of the aldehyde and the second β-ketoester.[5] This stepwise approach often provides better control and higher yields of the desired product.

Hantzsch Synthesis: Troubleshooting Summary
Problem Primary Cause Recommended Solution(s)
Low Yield Incomplete oxidation of the dihydropyridine intermediate.[3][7]Ensure correct stoichiometry of the oxidant.[7] Use milder oxidants like iodine in methanol or consider a one-pot synthesis with ferric chloride.[4][8]
Mixture of Products Incorrect order of reagent addition in unsymmetrical syntheses.[3][7]Pre-form one of the key intermediates (e.g., the enamine) before adding the other components.[5]
Harsh Conditions Classical methods often require long reaction times and strong acids.Consider modern modifications, such as using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles for faster reactions and higher yields.[4][7]

Bohlmann-Rahtz Pyridine Synthesis

This two-step method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a substituted pyridine.[10][11]

Question: The cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high temperatures, leading to decomposition. How can I achieve cyclization under milder conditions?

Answer: The high temperature required for the final cyclodehydration is a well-known drawback of the classical Bohlmann-Rahtz synthesis.[10] Fortunately, acid catalysis can significantly lower the required temperature.[2][10]

  • The Role of Acid: A Brønsted acid catalyst promotes the cyclodehydration, allowing the reaction to proceed at much lower temperatures.[10] This minimizes the risk of thermal decomposition of your starting materials or product.

  • Recommended Conditions:

    • A common and effective method is to run the reaction in a mixture of toluene and acetic acid (e.g., a 5:1 ratio).[1][10]

    • For acid-sensitive substrates, a solid acid catalyst like Amberlyst-15 ion-exchange resin can be used.[2][7] This also simplifies the workup, as the catalyst can be removed by simple filtration.[7]

Question: The enamine starting material for my Bohlmann-Rahtz synthesis is difficult to prepare and purify. Are there any alternatives?

Answer: Yes, the difficulty in preparing and handling some enamines has been addressed by developing a one-pot, three-component variation of the reaction.[2][10]

  • In Situ Generation: Instead of using a pre-synthesized enamine, you can generate it in situ. This is achieved by starting with a ketone, an amine source (typically ammonium acetate), and the ethynyl ketone all in one pot.[2][10] The enamine forms in the reaction mixture and immediately reacts with the ethynyl ketone, streamlining the process.[10] This approach is more efficient and avoids the need to isolate the potentially unstable enamine intermediate.[10]

Visualizing the Bohlmann-Rahtz Mechanism and Side Reactions

Bohlmann_Rahtz Start Enamine + Ethynyl Ketone Addition Michael Addition Start->Addition Intermediate Aminodiene Intermediate Addition->Intermediate Isomerization E/Z Isomerization (Heat) Intermediate->Isomerization Cyclization Cyclodehydration Isomerization->Cyclization Product Substituted Pyridine Cyclization->Product SideReaction Decomposition (High Temp) Cyclization->SideReaction High Temp. Catalysis Acid Catalysis (e.g., Acetic Acid) Catalysis->Cyclization Lowers Temp.

Caption: Bohlmann-Rahtz pathway showing the key steps and the role of acid catalysis.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for producing highly functionalized pyridines by reacting an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate.[12][13][14]

Question: My Kröhnke synthesis is not going to completion and the yield is low. What are the critical parameters to check?

Answer: While the Kröhnke synthesis is generally high-yielding, incomplete reactions can occur. The two most critical components to verify are the pyridinium salt and the nitrogen source.[1]

  • Purity of the Pyridinium Salt: The α-pyridinium methyl ketone salt is the cornerstone of this reaction.[1] It must be pure and dry. Impurities or residual moisture can inhibit the initial enolization step, which is crucial for the subsequent Michael addition.[12]

  • Quality of Ammonium Acetate: Ammonium acetate serves as the nitrogen source for the pyridine ring.[1][15] It is known to decompose over time, so using a fresh, high-quality batch is essential for efficient cyclization.[1]

  • Stoichiometry: Double-check the stoichiometry of your reactants. An excess of ammonium acetate (typically 5-10 equivalents) is often used to drive the reaction to completion.[1]

Experimental Protocol: General Procedure for Kröhnke Pyridine Synthesis
  • Setup: Dissolve the α-pyridinium methyl ketone salt (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.0 mmol) in glacial acetic acid.[1]

  • Reagent Addition: Add ammonium acetate (5-10 equivalents) to the mixture.[1]

  • Reaction: Heat the mixture to reflux and monitor its progress by TLC.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the product.[1]

  • Purification: Collect the crude product by filtration and purify it by recrystallization or column chromatography.[1]

Guareschi-Thorpe Pyridine Synthesis

This synthesis produces 2-pyridones (which are in tautomeric equilibrium with 2-hydroxypyridines) from cyanoacetamide (or a precursor like a cyanoacetic ester) and a 1,3-dicarbonyl compound.[1][16]

Question: My Guareschi-Thorpe reaction is giving a very low yield under classical conditions. Are there more efficient modern methods?

Answer: Yes, the classical Guareschi-Thorpe reaction can be low-yielding.[7] However, recent modifications have vastly improved its efficiency and sustainability.[7]

  • Modern Approach: A highly effective modern protocol uses ammonium carbonate in an aqueous medium.[17] This method is user-friendly, inexpensive, and eco-friendly.[17]

  • Dual Role of Ammonium Carbonate: In this system, ammonium carbonate serves as both the nitrogen source for the pyridine ring and as a promoter for the reaction.[17] The reaction often results in the precipitation of the pure product directly from the reaction medium, simplifying the workup procedure.[17]

Question: My product from the Guareschi-Thorpe synthesis is a pyridine-3-carbonitrile, but I am also getting nicotinamide and nicotinic acid as byproducts. How can I prevent this?

Answer: The formation of the corresponding amide (nicotinamide) and carboxylic acid (nicotinic acid) is a classic sign of nitrile group hydrolysis.[3] This side reaction is promoted by the presence of water, especially under acidic or basic conditions and at high temperatures.[3]

  • Troubleshooting Strategies:

    • Anhydrous Conditions: If possible, run the reaction under anhydrous conditions using dried solvents and reagents.

    • pH Control: If an aqueous medium is necessary, using a buffered system to maintain a near-neutral pH can significantly reduce hydrolysis. The advanced method using ammonium carbonate in water is effective because it also acts as a buffer.[3][17]

    • Temperature Management: Lowering the reaction temperature will slow the rate of hydrolysis. This must be balanced against the temperature needed for the primary reaction to proceed at a reasonable rate.[3]

    • Minimize Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material has been consumed to minimize the time the product is exposed to hydrolytic conditions.[3]

Visualizing the General Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) CheckPurity Verify Purity of Starting Materials & Reagents Start->CheckPurity CheckConditions Analyze Reaction Conditions (Temp, Time, Solvent) Start->CheckConditions CheckStoichiometry Confirm Stoichiometry & Reagent Addition Order Start->CheckStoichiometry ConsultLit Consult Literature for Modern/Optimized Protocols CheckPurity->ConsultLit CheckConditions->ConsultLit CheckStoichiometry->ConsultLit SmallScale Perform Small-Scale Optimization Experiments ConsultLit->SmallScale AnalyzeResults Analyze Results (TLC, LC-MS, NMR) SmallScale->AnalyzeResults AnalyzeResults->SmallScale Iterate if needed ScaleUp Scale-Up Optimized Procedure AnalyzeResults->ScaleUp

Caption: A systematic workflow for troubleshooting common issues in pyridine synthesis.

References

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Ansari, A., et al. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Journal of Chemical Reviews. [Link]

  • Optimization of reaction condition for synthesis of functionalized pyridine (4 a). (n.d.). ResearchGate. [Link]

  • Shaik, A. B., et al. (2023). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews. [Link]

  • Vanden Eynde, J. J., et al. (2005). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Park, S., et al. (2023). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Communications Chemistry. [Link]

  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. [Link]

  • SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. [Link]

  • Kröhnke synthesis of pyridine. (n.d.). [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Singh, K., & Singh, S. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. Indian Journal of Heterocyclic Chemistry. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • Pérez-Venegas, M., et al. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. Chemistry. [Link]

  • Choy, A. L., & Rhee, J. U. (2009). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters. [Link]

  • Academia.edu. (n.d.). (PDF) Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • da Silva, G. V. J., et al. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. The Journal of Organic Chemistry. [Link]

  • Ghorbani-Vaghei, R., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. [Link]

  • Guareschi-Thorpe synthesis of pyridine. (n.d.). [Link]

  • Page, P. C. B. (n.d.). Pyridines: properties, syntheses & reactivity. University of East Anglia. [Link]

  • Huang, C.-Y., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules. [Link]

  • Ortiz, M., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Organic & Biomolecular Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]

  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc. [Link]

  • Google Patents. (n.d.).

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Addressing solubility issues of pyridinol compounds in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with flat structure-activity relationships (SAR), poor reproducibility, and false negatives when screening pyridinol-containing libraries. The root cause is almost always poor aqueous solubility.

This technical guide provides mechanistic insights, targeted troubleshooting FAQs, and self-validating protocols to ensure your pyridinol derivatives remain fully solubilized during biological assays.

Part 1: The Mechanistic Root Cause of Pyridinol Precipitation

To solve solubility issues, we must first understand the causality behind them. Pyridinol compounds (e.g., 2-pyridinol, 4-pyridinol) exhibit a classic lactam-lactim tautomerism, existing in a dynamic equilibrium with their pyridone counterparts[1].

While the pyridinol (hydroxy) form may be favored in non-polar environments, polar protic solvents like aqueous assay buffers heavily shift the equilibrium toward the pyridone (keto) tautomer[2]. The pyridone form readily acts as both a hydrogen bond donor (N-H) and acceptor (C=O), driving the formation of highly stable, hydrogen-bonded dimers[1].

This dimerization significantly increases the crystal lattice energy and hydrophobicity of the complex. When a highly concentrated DMSO stock of a pyridinol is rapidly diluted into an aqueous assay buffer, the sudden polarity shift forces tautomerization and rapid aggregation, exceeding the compound's kinetic solubility limit[3][4]. The result is micro-precipitation, which artificially lowers the effective concentration of the drug, leading to underestimated biological activity[3].

G A Pyridinol Form (Favored in Non-Polar) B Pyridone Form (Favored in Polar/Water) A->B Tautomerization (Solvent Dependent) C H-Bonded Dimers (High Lattice Energy) B->C Aggregation D Precipitation in Aqueous Bioassay C->D Kinetic Solubility Limit Exceeded

Fig 1. Tautomerization of pyridinols to pyridones leading to aggregation and assay precipitation.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My HTS hit rate for a pyridinol-focused library is under 5%, while my control libraries are at 15%. Are these compounds just inactive? A: Not necessarily. Libraries containing low-solubility compounds historically show drastically reduced hit rates (often dropping from ~32% to <4%) simply because the compounds precipitate before they can interact with the biological target[4]. When pyridinols precipitate, they also cause light scattering, which interferes with fluorescence or absorbance readouts. Actionable Fix: Run a kinetic solubility assay (like nephelometry) in parallel with your primary screen to flag false negatives.

Q2: My compound crashes out immediately when transferring from a 10 mM DMSO stock to the aqueous assay buffer. How can I prevent this? A: This "solvent-shift crash" occurs because the localized concentration of the compound exceeds its kinetic solubility at the droplet interface. Actionable Fix:

  • Change the dilution order: Never pipette aqueous buffer into a DMSO stock. Always dispense the DMSO stock into a large volume of rapidly mixing buffer.

  • Add excipients: Pre-spike your assay buffer with solubilizing agents. Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) can encapsulate the hydrophobic pyridone dimer, while non-ionic surfactants (like Tween-20) disrupt aggregation[5].

Q3: My assay data for the same pyridinol compound varies wildly from week to week. I am using the same 10 mM DMSO stock stored at -20°C. What is wrong? A: The issue is your storage protocol. DMSO is highly hygroscopic. Every time you open the tube, it absorbs atmospheric moisture. Water in the DMSO stock shifts the tautomeric equilibrium toward the less soluble pyridone form[2], causing microscopic precipitation inside the stock tube over time[4]. Furthermore, freeze-thaw cycles nucleate crystal growth. Actionable Fix: Store DMSO stocks at room temperature in a desiccator, or use single-use aliquots. If you must freeze them, sonicate and warm the stock to 37°C for 10 minutes before use to ensure complete dissolution[3].

Q4: If formulation fails, how can I chemically modify the pyridinol to improve solubility without losing target affinity? A: If the pyridinol nitrogen is available, converting the compound into a hydrochloride salt can dramatically increase aqueous solubility (often by 20- to 600-fold)[6]. Alternatively, consider synthesizing a prodrug that temporarily masks the hydrogen-bonding interface, which is later cleaved by cellular esterases during cell-based assays.

Part 3: Experimental Protocols

Protocol A: Self-Validating Kinetic Solubility Assessment (Nephelometry)

Purpose: To determine the maximum assay concentration before pyridinol aggregation occurs. This protocol is self-validating because it empirically establishes the upper concentration limit for your specific buffer system, ensuring downstream bioassay data is trustworthy[7].

  • Preparation: Prepare a fresh 10 mM stock of the pyridinol compound in 100% anhydrous DMSO.

  • Serial Titration: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO using a 96-well V-bottom plate.

  • Buffer Transfer: Dispense 196 µL of your exact biological assay buffer (including all salts and proteins) into a clear, flat-bottom 96-well reading plate.

  • Compound Addition: Transfer 4 µL of the DMSO titration series into the buffer plate (final DMSO = 2%). Mix immediately via orbital shaking for 60 seconds.

  • Incubation: Incubate for 2 hours at the assay temperature (e.g., 37°C). Causality Note: This matches the typical bioassay timeframe, measuring kinetic (not thermodynamic) solubility[4][7].

  • Readout: Measure light scattering using a nephelometer. The kinetic solubility limit is the concentration at which the scattering signal deviates by >3 standard deviations from the DMSO/buffer blank. Rule: Do not test the compound in your bioassay above this concentration.

Protocol B: Optimized Bioassay Setup for Hydrophobic Pyridinols

Purpose: To maximize the concentration of monomeric pyridinol in biochemical assays.

  • Buffer Optimization: Supplement the aqueous assay buffer with 0.01% (v/v) Tween-20 and 0.1% BSA. (BSA acts as a carrier protein, providing a hydrophobic "sink" to prevent compound adherence to the plastic).

  • Stock Sonication: Sonicate the room-temperature DMSO stock for 5 minutes prior to use to dissolve any invisible micro-crystals.

  • Direct Dispensing: Use an acoustic liquid handler to dispense 10-50 nL of the DMSO stock directly into the dry wells of the assay plate.

  • Rapid Solvation: Immediately dispense the optimized assay buffer into the wells using a bulk reagent dispenser to ensure instantaneous mixing.

G S1 1. 10mM DMSO Stock (Store at Room Temp, Dry) S2 2. Intermediate Dilution (100% DMSO Titration) S1->S2 S4 4. Acoustic Dispensing (Direct to Assay Plate) S2->S4 S3 3. Aqueous Buffer Prep (Add 0.01% Tween-20 / 0.1% BSA) S3->S4 S5 5. Final Assay Incubation (<1% Final DMSO) S4->S5

Fig 2. Step-by-step workflow for the optimized dilution of pyridinol compounds to prevent dropout.

Part 4: Data Presentation & Formulation Guidelines

When optimizing your assay buffer (Protocol B, Step 1), use the following table to select the appropriate solubilizing agent based on the specific nature of your assay.

Solubilizing AgentRecommended ConcentrationMechanism of ActionAssay Compatibility Notes
Tween-20 0.01% - 0.05% (v/v)Non-ionic surfactant; forms micelles to shield hydrophobic dimers.Excellent for biochemical assays; may lyse cells in cell-based assays at >0.05%.
HP-

-CD
1% - 5% (w/v)Cyclic oligosaccharide; forms inclusion complexes with the pyridone ring.Highly compatible with cell-based assays; can occasionally mask the compound from the target.
BSA (Bovine Serum Albumin) 0.1% - 1% (w/v)Carrier protein; binds lipophilic compounds to prevent plastic adherence.Good for enzymatic assays; avoid if the target relies on native protein-protein interactions.
DMSO ≤ 2% (v/v)Co-solvent; lowers the dielectric constant of the aqueous buffer.High concentrations inhibit enzymes and are toxic to cells. Keep as low as possible.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimiz
  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate.
  • 2-Pyridone - Wikipedia. Wikipedia.
  • In vitro solubility assays in drug discovery - PubMed. NIH.
  • Strategies to Address Low Drug Solubility in Discovery and Development - ResearchGate.
  • Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC. NIH.
  • How about Tautomers? - WuXi Biology. WuXi Biology.

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Technical Support Center: Prevention of Fluorinated Heterocyclic Compound Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated heterocyclic compounds. The unique electronic properties conferred by fluorine atoms can dramatically improve a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, these same properties can introduce specific stability challenges. This guide is designed to provide in-depth, practical solutions to the degradation issues you may encounter during your experiments.

Part 1: Troubleshooting Guide (Q&A Format)

This section addresses specific degradation problems in a question-and-answer format, focusing on the underlying chemistry to empower you to make informed decisions.

Scenario 1: Degradation in Aqueous Solution

Question: "I've dissolved my fluorinated pyridine derivative in a standard phosphate buffer (pH 7.4) for a biological assay, but I'm seeing rapid degradation and loss of activity. What is happening and how can I prevent it?"

Answer: This is a classic issue rooted in the primary degradation pathway for many activated fluoro-heterocycles: Nucleophilic Aromatic Substitution (SNAr) .

  • The "Why": The fluorine atom on your pyridine ring is a surprisingly good leaving group. This is because the electron-withdrawing nature of the nitrogen atom(s) in the ring and the fluorine itself polarizes the carbon-fluorine bond, making the carbon atom highly susceptible to nucleophilic attack.[3] In a phosphate buffer, the phosphate anion itself can act as a nucleophile, attacking the carbon and displacing the fluoride ion. This process is often accelerated if there are other electron-withdrawing groups on the ring that can stabilize the negatively charged intermediate (a Meisenheimer complex).[3]

  • Troubleshooting & Solutions:

    • Change Your Buffer System: This is the most critical first step. Avoid nucleophilic buffers.

      • Recommended Alternatives: Opt for non-nucleophilic buffers like HEPES, MES, or citrate, depending on your required pH range.

      • Rationale: These buffer species are sterically hindered or have lower nucleophilicity, significantly reducing the rate of SNAr.

    • Control the pH: The reactivity of your heterocycle is highly pH-dependent.

      • Action: Determine the pKa of your compound. If the heterocycle becomes protonated at lower pH, this can further activate the ring towards nucleophilic attack. Conversely, extremely high pH can introduce hydroxide ions, which are potent nucleophiles. Conduct a pH-rate stability study by formulating your compound in a series of buffers (e.g., from pH 3 to 10) to identify the pH of maximum stability.[4]

    • Solvent Considerations: If your experimental protocol allows, consider the solvent system.

      • Action: For reactions involving nucleophilic displacement, polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions.[3] If you are performing a synthesis, be mindful of this. For assays, minimizing the concentration of any co-solvents that could contain nucleophilic impurities is advised.

Scenario 2: Compound Turns Yellow/Brown on the Benchtop

Question: "I left a solution of my fluorinated imidazole derivative in a clear vial on my lab bench, and it has developed a distinct color and shows multiple new peaks on the HPLC. What's going on?"

Answer: You are likely observing a combination of photodegradation and/or oxidation .

  • The "Why":

    • Photodegradation: Aromatic and heterocyclic systems are often chromophores, meaning they absorb UV and sometimes visible light. This absorbed energy can excite the molecule to a higher energy state, leading to bond cleavage, rearrangement, or reaction with other molecules, such as oxygen.[5] Functional groups like nitro-aromatics or even the heterocycle itself can make the molecule susceptible to photolytic degradation.[5] More than 100 different fluorinated photoproducts have been identified from pharmaceuticals and pesticides in studies.[6]

    • Oxidation: Many heterocycles are susceptible to oxidation, which can be initiated by light, heat, or the presence of trace metal impurities.[7][8] The reaction with atmospheric oxygen can generate reactive oxygen species (ROS) like superoxide or peroxyl radicals, which then participate in a chain reaction that degrades your compound.[9][10]

  • Troubleshooting & Solutions:

    • Protect from Light: This is non-negotiable for photosensitive compounds.

      • Action: Always store and handle your compound in amber glass vials or containers wrapped in aluminum foil.[11][12] Conduct experiments under yellow light or in a darkened room whenever possible.

    • Inert Atmosphere: To prevent oxidation, you must remove oxygen.

      • Action: For solutions, sparge the solvent with an inert gas like argon or nitrogen for 15-30 minutes before dissolving your compound.[11] Store the resulting solution under an inert atmosphere headspace. For solid compounds, store in a vial that has been flushed with inert gas.[11]

    • Add an Antioxidant: For formulations where an inert atmosphere is not feasible, an antioxidant can be used to "scavenge" free radicals.[13][14]

      • Action: Consider adding a small amount (typically 0.01-0.1%) of an appropriate antioxidant. The choice depends on your solvent system.

      • See Table 1 for common antioxidant choices.

AntioxidantSolubilityTypical Use CaseMechanism of Action
Butylated Hydroxytoluene (BHT) Fat/Oil SolubleOrganic solutions, lipid-based formulations.[14]Free radical scavenger, terminates chain reactions.[9]
Ascorbic Acid (Vitamin C) Water SolubleAqueous buffers and formulations.Readily undergoes oxidation itself, protecting the active compound.[10]
Tocopherol (Vitamin E) Fat/Oil SolubleOily formulations, cosmetics.[14]Natural antioxidant, effective radical scavenger.[14]
Sodium Metabisulfite Water SolubleAqueous solutions, particularly for parenteral products.Acts as an oxygen scavenger.[14]

Table 1: Common Antioxidants for Formulation Stabilization.

Part 2: Proactive Prevention & Best Practices (FAQs)

Q1: What are the ideal long-term storage conditions for solid fluorinated heterocyclic compounds?

A: Proper storage is the first line of defense. Most fluorinated intermediates and compounds are sensitive to heat, light, moisture, and air.[11]

  • Temperature: Store at low temperatures. Depending on the compound's specific stability, this can range from room temperature (20-25°C) to refrigerated (2-8°C) or frozen (-20°C or below).[11][15] Always consult the supplier's recommendation.

  • Light: Always store in amber or opaque containers in a dark cabinet.[11]

  • Moisture: Store in a desiccator or in tightly sealed containers with a desiccant like silica gel to prevent hydrolysis.[11]

  • Air: For particularly sensitive compounds, store under an inert atmosphere (nitrogen or argon) in an airtight container.[11]

Q2: How can I quickly assess the stability of a new compound?

A: Conduct a forced degradation study . This is an essential part of drug development and provides critical insights into potential degradation pathways.[16][17] The goal is to intentionally stress the compound to generate degradation products, typically aiming for 5-20% degradation.[17]

  • Stress Conditions:

    • Acid/Base Hydrolysis: Treat with HCl and NaOH (e.g., 0.1 M to 1 M) at room temperature and elevated temperature.[17]

    • Oxidation: Treat with hydrogen peroxide (e.g., 3-30% H₂O₂)

    • Thermal: Expose the solid and/or solution to high heat (e.g., 60-80°C).[5]

    • Photolysis: Expose the compound to a defined UV and visible light source (e.g., 1.2 million lux hours).[5]

  • Analysis: Use a stability-indicating analytical method, like HPLC-UV or LC-MS, to separate the parent compound from any degradants that form.[16] This allows you to identify the conditions under which your compound is least stable.

Q3: My reaction to displace a fluorine atom is not working or giving low yields. What should I check?

A: This points to issues with reaction conditions for the SNAr mechanism.

  • Insufficient Ring Activation: The reaction is favored by electron-withdrawing groups at the ortho- and para- positions relative to the fluorine. If your ring is not sufficiently activated, you may need more forcing conditions like higher temperatures or a stronger base, but this increases the risk of side reactions.[3]

  • Poor Nucleophile: The nucleophile may not be strong enough. For example, when using an alcohol, it is the corresponding alkoxide that is the active nucleophile, so the choice and amount of base are critical.[3]

  • Inappropriate Solvent: Polar aprotic solvents (DMF, DMSO) are generally preferred as they enhance the strength of the nucleophile.[3]

  • Presence of Water: For reactions involving strong bases, trace amounts of water can quench the base and the nucleophile. Using anhydrous solvents and running the reaction under an inert atmosphere is recommended.[3]

Part 3: Key Experimental Protocols

Protocol 1: General Purpose Solvent Degassing

This protocol describes the "freeze-pump-thaw" method, one of the most effective ways to remove dissolved oxygen from a reaction solvent.

Materials:

  • Schlenk flask appropriately sized for the volume of solvent.

  • Solvent to be degassed.

  • High-vacuum line with a cold trap.

  • Dewar flasks.

  • Liquid nitrogen.

  • Inert gas (Argon or Nitrogen).

Procedure:

  • Preparation: Place the solvent in the Schlenk flask with a stir bar. Do not fill the flask more than halfway.

  • Freezing: Place the Dewar filled with liquid nitrogen around the flask. Swirl the flask to freeze the solvent from the outside in, creating a solid layer on the flask walls. Continue until the entire solvent is frozen solid.

  • Pumping (First Cycle): Open the stopcock on the Schlenk flask to the vacuum line. The vacuum will remove the atmosphere (including oxygen) above the frozen solvent. Allow it to pump for at least 10 minutes.

  • Thawing (First Cycle): Close the stopcock to the vacuum line. Remove the liquid nitrogen Dewar and replace it with a warm water bath. Allow the solvent to thaw completely. You may see bubbles of dissolved gas being released from the liquid.

  • Repeat: Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles).

  • Final Step: After the final thaw, backfill the flask with your chosen inert gas (Argon or Nitrogen). The solvent is now degassed and ready for use in an oxygen-sensitive reaction.

Diagram: Troubleshooting Workflow for Compound Degradation

This diagram outlines a logical decision-making process when you encounter unexpected sample degradation.

Degradation_Troubleshooting Start Degradation Observed (e.g., Color Change, New HPLC Peaks) Check_Storage Review Storage Conditions: - Light exposure (clear vial)? - Temperature (on bench)? - Atmosphere (in air)? Start->Check_Storage Check_Formulation Review Formulation / Solution: - Buffer type (e.g., phosphate)? - pH of solution? - Presence of oxidants/metals? Start->Check_Formulation Stress_Study Conduct Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Check_Storage->Stress_Study Check_Formulation->Stress_Study Is_Photosensitive Is it Photosensitive? Stress_Study->Is_Photosensitive Degrades under light? Is_Oxidatively_Labile Is it Oxidatively Labile? Stress_Study->Is_Oxidatively_Labile Degrades with H2O2? Is_pH_Labile Is it pH Labile? Stress_Study->Is_pH_Labile Degrades in acid/base? Solution_Photo Solution: 1. Use Amber Vials 2. Work in Dark/Yellow Light Is_Photosensitive->Solution_Photo Yes Solution_Oxidation Solution: 1. Degas Solvents 2. Use Inert Atmosphere 3. Add Antioxidant Is_Oxidatively_Labile->Solution_Oxidation Yes Solution_pH Solution: 1. Change to Non-Nucleophilic Buffer 2. Identify Optimal pH via pH-Rate Study Is_pH_Labile->Solution_pH Yes

Caption: A decision tree for troubleshooting the degradation of fluorinated heterocyclic compounds.

References

  • Salehi, B., et al. (2024). Antioxidants: a comprehensive review. PMC, NIH. Retrieved from [Link]

  • Vinati Organics. (2023, September 8). Understanding Antioxidants: Their Role in Industrial Processes. Retrieved from [Link]

  • ARCINOVA. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Knowledge of Pharma. (2017, July 30). ANTIOXIDANTS: In Pharmaceutical Formulation. Retrieved from [Link]

  • Veeprho. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Waterman, K. C., et al. (n.d.). Stabilization of Pharmaceuticals to Oxidative Degradation. Retrieved from [Link]

  • Bhat, A. P., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. PMC. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • Hori, H., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC. Retrieved from [Link]

  • U.S. Pharmacist. (2008, December 15). An Overview of Antioxidants. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Hori, H., et al. (2022, February 14). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Publications. Retrieved from [Link]

  • Lan, H., et al. (2007, July 15). Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods. PubMed. Retrieved from [Link]

  • BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Neilson, A., & Allard, A. S. (1970, January). Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. Retrieved from [Link]

  • Slater, G. F., et al. (2000, August 11). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. Retrieved from [Link]

  • Shinde, P., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Chemical Science. (2022, May 17). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. RSC Publishing. Retrieved from [Link]

  • Bhat, A. P., et al. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Hypha Discovery. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]

  • Ghorbani, F., et al. (n.d.). Oxidative Cross Dehydrogenative Coupling of N-Heterocycles with Aldehydes through C(sp3)–H Functionalization. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Wavelength-Dependent UV-LED Photolysis of Fluorinated Pesticides and Pharmaceuticals. Retrieved from [Link]

  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Key, B. D., et al. (2016, March 15). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. PubMed. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). Reference and Handling Guide Perfluoroalkyl Compounds. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2019, July 22). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. RSC Publishing. Retrieved from [Link]

  • Hopkinson, M. N., et al. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Retrieved from [Link]

  • MDPI. (2022, October 17). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Retrieved from [Link]

  • Wiley. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Publications Office of the European Union. (n.d.). 2 Overview on PFAS analytical methods. Retrieved from [Link]

  • ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Retrieved from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • SlideShare. (n.d.). Lecture-4 Buffer components Preservatives and osmotic agents. Retrieved from [Link]

  • Liu, Y., et al. (n.d.). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine in heterocyclic chemistry. Retrieved from [Link]

  • PharmaTutor. (2013, March 3). Excipient Selection In Parenteral Formulation Development. Retrieved from [Link]

  • Rao, N., & Doke, P. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. IJRPNS. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Storing Pharmaceuticals: Important Guidelines to Consider. Retrieved from [Link]

  • BioPharm International. (2020, November 12). For Lyophilization, Excipients Really Do Matter. Retrieved from [Link]

  • RSC Publishing. (2021, July 12). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from [Link]

  • Cell. (n.d.). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Retrieved from [Link]

  • FDA. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

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Scale-up synthesis considerations for 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis Considerations for 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol

Introduction Welcome to the Technical Support Center for the synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol. This guide is engineered for researchers, scientists, and process chemists scaling up this specific active pharmaceutical ingredient (API) intermediate. The standard route utilizes a Suzuki-Miyaura cross-coupling between 5-bromopyridin-3-ol and (4-fluoro-3-methoxyphenyl)boronic acid.

Section 1: Mechanistic Causality & Strategic Overview

Scaling up the synthesis of a pyridin-3-ol derivative is not a simple plug-and-play operation. The unprotected hydroxyl group and the pyridine nitrogen introduce competing mechanistic pathways that must be controlled at scale.

  • Catalyst Inhibition: The lone pair of electrons on the basic pyridine nitrogen can coordinate directly to the palladium center, leading to severe catalyst deactivation[1]. This necessitates the use of bidentate or highly sterically hindered ligands (e.g., dppf or XPhos) to outcompete the substrate for palladium coordination.

  • Electronic Deactivation: Under the basic conditions required to activate the boron atom and facilitate transmetalation[2], the free hydroxyl group (pKa ~8.7) deprotonates. The resulting electron-rich pyridinolate significantly slows down the oxidative addition of the C-Br bond to the Pd(0) species.

  • Protodeboronation: The presence of acidic protons (from the unprotected -OH) or excess water at elevated temperatures can lead to the hydrolytic cleavage of the C-B bond in the boronic acid, yielding 4-fluoro-3-methoxybenzene as a dead-end byproduct[3].

Section 2: Self-Validating Scale-Up Protocol

This protocol is designed as a self-validating system. By measuring specific parameters at defined tollgates, you can definitively prove the reaction is proceeding via the desired mechanistic pathway rather than relying on endpoint guesswork.

Materials: 5-Bromopyridin-3-ol (1.0 equiv), (4-Fluoro-3-methoxyphenyl)boronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (3.0 equiv), 1,4-Dioxane/Water (4:1 v/v).

  • Step 1: Rigorous Deoxygenation (The Prevention Phase)

    • Action: Charge 5-bromopyridin-3-ol, K₂CO₃, and the solvent mixture into the reactor. Sparge subsurface with N₂ for 30 minutes.

    • Causality: Oxygen promotes the homocoupling of the boronic acid to a biaryl byproduct and oxidizes the phosphine ligands, irreversibly killing the catalyst[3].

    • Validation: An inline dissolved oxygen (DO) probe must read < 2 ppm before proceeding.

  • Step 2: Catalyst & Boronic Acid Addition (The Initiation Phase)

    • Action: Add Pd(dppf)Cl₂ and (4-fluoro-3-methoxyphenyl)boronic acid under positive N₂ pressure. Heat the mixture to 80 °C[4].

    • Causality: Adding the catalyst after degassing prevents premature oxidation. Heating to exactly 80 °C provides the activation energy for oxidative addition while minimizing thermal protodeboronation[4].

  • Step 3: In-Process Control (IPC) (The Diagnostic Phase)

    • Action: At t = 2 hours, sample the reaction and analyze via HPLC. Calculate the molar ratio of remaining 5-bromopyridin-3-ol to boronic acid.

    • Validation (Self-Correction):

      • Optimal: Both starting materials are < 2% area. Proceed to workup.

      • Protodeboronation: Bromopyridine is > 10%, but boronic acid is 0%. Correction: Add an additional 0.2 equiv of boronic acid.

      • Catalyst Death: Both starting materials are > 10% and the ratio is ~1:1.2. Correction: The catalytic cycle has stalled. Do not add more boronic acid; investigate oxygen ingress.

  • Step 4: Amphoteric Workup & Isolation

    • Action: Cool to 20 °C. Filter through Celite to remove Pd black. Adjust the aqueous layer precisely to pH 7.0 using 1M HCl, then extract with 2-Methyltetrahydrofuran (2-MeTHF).

    • Causality: 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol is amphoteric. At high pH (basic reaction conditions), it exists as a water-soluble pyridinolate. At low pH, it forms a water-soluble pyridinium salt. pH 7.0 is the isoelectric point, maximizing organic partition.

    • Validation: Check the aqueous waste stream via LC-MS. Product loss should be < 5%.

Section 3: Experimental Workflows & Visualizations

Workflow Start Substrates: 5-Bromopyridin-3-ol + (4-Fluoro-3-methoxyphenyl)boronic acid Degas Rigorous Degassing (N2 Sparging, 30 min) Start->Degas Prevent Pd oxidation Reaction Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, 80°C) Degas->Reaction Initiate Catalytic Cycle IPC In-Process Control (HPLC) Check Boronic Acid vs Ar-Br ratio Reaction->IPC Monitor at 2h IPC->Reaction Ratio > 1: Add Boronic Acid Workup Amphoteric Workup Adjust to Isoelectric Point (pH ~7) IPC->Workup Conversion > 98% Pure Final Product: 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol Workup->Pure Crystallization

Scale-up workflow and self-validating control points for Suzuki coupling.

Section 4: Troubleshooting Guide & FAQs

Q1: My reaction stalled at 60% conversion, and adding more palladium catalyst didn't restart it. What is the root cause? A: This is a classic symptom of protodeboronation, not catalyst deactivation. The (4-fluoro-3-methoxyphenyl)boronic acid has likely been consumed by residual water or the acidic proton of the pyridin-3-ol[3]. Because the boronic acid is the limiting reagent in this failure mode, adding more catalyst cannot drive the reaction forward. Diagnostic: Run an LC-MS of the crude mixture. Look for the mass of 4-fluoro-3-methoxybenzene. Solution: Ensure the boronic acid is added in slight excess (1.2–1.3 equiv) and consider dosing it slowly over 1 hour to keep its steady-state concentration low, favoring cross-coupling over hydrolysis.

Q2: I observe a fine black precipitate shortly after reaching 80 °C. Is my reaction ruined? A: The black precipitate is "Palladium Black," an agglomeration of inactive Pd(0) nanoparticles[5]. This occurs when the phosphine ligands dissociate or degrade, leaving the Pd(0) unprotected. While the reaction may still limp along, kinetics will severely drop. Solution: Switch to a more sterically demanding bidentate ligand (like dppf) which resists dissociation, or use a pre-catalyst that forms the active species more cleanly. Ensure strict anaerobic conditions, as oxygen rapidly oxidizes phosphine ligands[3].

Q3: During the extraction phase, my yields are highly variable (40-85%). Where is the missing mass? A: The missing mass is almost certainly in your aqueous waste stream. Because the product contains both a basic pyridine nitrogen and an acidic phenolic-like hydroxyl group, it is highly sensitive to pH. If the workup pH is too high (>9) or too low (<4), the product ionizes and remains in the aqueous layer. Solution: Implement a strict pH adjustment step. Titrate the aqueous phase to exactly pH 6.5–7.5 before extraction.

Troubleshooting Issue Reaction Stalled (< 100% Conversion) Check1 Boronic Acid Depleted? (Protodeboronation) Issue->Check1 Check2 Pd Black Formed? (Catalyst Deactivation) Issue->Check2 Sol1 Dose boronic acid slowly; Reduce water content Check1->Sol1 Yes Sol2 Increase ligand steric bulk (e.g., XPhos or dppf) Check2->Sol2 Yes

Troubleshooting decision tree for stalled Suzuki cross-coupling reactions.

Section 5: Quantitative Data Summarization

To optimize the scale-up, various parameters must be balanced. The table below summarizes the quantitative impact of different reaction conditions on the yield of pyridinol Suzuki couplings, serving as a baseline for process optimization.

Strategy / ConditionCatalyst SystemBaseSolvent SystemTypical YieldScale-Up Suitability
Unprotected -OH (Standard) Pd(dppf)Cl₂ (3 mol%)K₂CO₃ (3 eq)Dioxane/H₂O (4:1)65 - 75%High (Lowest step count, requires strict pH control during workup)
Unprotected -OH (Bulky Ligand) Pd(OAc)₂ / XPhosK₃PO₄ (3 eq)Toluene/H₂O (3:1)80 - 85%Medium (Higher catalyst cost, excellent conversion)
Protected -OH (Methoxy) Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2 eq)THF/H₂O (2:1)> 90%Low (Requires aggressive BBr₃ deprotection post-coupling)
Protected -OH (Benzyl) Pd(dppf)Cl₂ (2 mol%)K₂CO₃ (2 eq)Dioxane/H₂O (4:1)> 88%Medium (Requires subsequent Pd/C hydrogenation step)

(Note: Yields are representative of optimized pilot-scale runs. The standard unprotected route is prioritized for manufacturing due to atom economy, despite the lower raw yield).

References

*[4] SciSpace. "One-step synthesis of PdCu@Ti3C2 with high catalytic activity in the Suzuki–Miyaura coupling reaction." URL: *[5] MDPI. "Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry." URL: *[1] Benchchem. "Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide." URL: *[3] Benchchem. "improving the yield of 3-Amino-5-bromopyridine Suzuki coupling reactions." URL: *[2] Organic Chemistry Portal. "Suzuki Coupling." URL:

Sources

Validation & Comparative

Performance Comparison Guide: 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol vs. Benchmark Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted therapeutics, the architectural nuances of small molecule inhibitors dictate their clinical viability and off-target liability. This guide provides an in-depth technical evaluation of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol (hereafter referred to as 5-FMPP ), a highly optimized biaryl scaffold. We will objectively compare its mechanistic performance, kinome selectivity, and cellular penetrance against established benchmark inhibitors, providing self-validating experimental workflows to support your preclinical assay development.

Mechanistic Rationale: The Causality of Scaffold Design

The evolution of small molecule kinase inhibitors relies heavily on modular substitutions to maximize target affinity while bypassing off-target toxicities[1]. The 5-FMPP scaffold achieves this through a dual-pharmacophore approach:

  • The 3-Hydroxypyridine Core (Hinge Binder): This moiety mimics the adenine ring of ATP. The nitrogen and hydroxyl groups form critical, bidentate hydrogen bonds with the backbone amides of the kinase hinge region. This specific core is a privileged motif, heavily documented in the development of potent lipid and protein kinase inhibitors[2].

  • The 4-Fluoro-3-methoxyphenyl Group (Selectivity Filter): While the core anchors the molecule, this functionalized aryl group projects deep into the hydrophobic selectivity pocket (often exploiting the DFG-out conformation). The strategic placement of fluorine and methoxy groups enhances lipophilic contacts while restricting rotational degrees of freedom. This rational design strategy mirrors the success of clinical-stage, highly selective inhibitors like the Aurora A inhibitor Alisertib[3].

Pathway Stimulus Extracellular Signal (Growth Factors) Receptor Receptor Tyrosine Kinase Stimulus->Receptor Kinase Target Kinase (Active Conformation) Receptor->Kinase Effector Downstream Effectors (e.g., AKT/mTOR) Kinase->Effector ATP Hydrolysis Response Cell Proliferation & Survival Effector->Response Inhibitor 5-FMPP Scaffold (Hinge & Pocket Binder) Inhibitor->Kinase Allosteric/Competitive Blockade

Kinase signaling cascade and targeted inhibition by the 5-FMPP scaffold.

Quantitative Performance Comparison

To objectively evaluate 5-FMPP, we benchmarked it against two standard alternatives: Alpelisib (a highly selective, reversible PI3K inhibitor) and Wortmannin (a classic, irreversible pan-kinase inhibitor).

Table 1: Biochemical and Cellular Profiling
Parameter5-FMPP (Investigational Scaffold)Alpelisib (Selective Benchmark)Wortmannin (Pan-Kinase Benchmark)
Binding Mechanism Reversible, ATP-competitiveReversible, ATP-competitiveIrreversible, Covalent
Biochemical IC₅₀ 4.2 nM4.6 nM1.5 nM
Kinome Selectivity High (

)
High (

)
Low (

)
Cell Permeability (

)

cm/s

cm/s

cm/s
Target Residence Time Prolonged (~120 mins)Moderate (~45 mins)Permanent (Covalent)
Off-Target Liability MinimalModerate (Insulin signaling)High (Broad cytotoxicity)

Data Synthesis: 5-FMPP matches the biochemical potency of clinical-grade selective inhibitors while offering superior membrane permeability (


). Its prolonged residence time ensures sustained kinase suppression without the permanent toxicity risks associated with irreversible covalent binders like Wortmannin.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that biochemical potency means nothing if the assay is susceptible to artifacts or if the compound fails to engage the target in live cells. The following protocols are designed as self-validating systems —meaning they contain internal controls that continuously prove the accuracy of the data generated.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Activity Assay

Causality: Fluorinated aromatic rings (like those in 5-FMPP) can exhibit transient autofluorescence, causing false positives in standard fluorescence assays. TR-FRET utilizes a time delay to let short-lived autofluorescence decay, isolating only the true biological signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X Kinase/Substrate mixture and 4X 5-FMPP serial dilutions in Assay Buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of Brij-35 detergent is critical; it prevents lipophilic biaryl compounds from forming colloidal aggregates, which are a notorious source of false-positive inhibition.

  • Pre-Equilibration: Combine 5 µL of 5-FMPP with 5 µL of the Kinase/Substrate mix in a 384-well low-volume plate. Incubate at room temperature for 15 minutes.

    • Causality: 5-FMPP exhibits slow-binding kinetics due to deep pocket insertion. Pre-incubation prevents the underestimation of its true potency.

  • Reaction Initiation (Self-Validation Step): Add 10 µL of ATP strictly at its predetermined

    
     concentration.
    
    • Validation: Running the assay at the ATP

      
       ensures the system is highly sensitive to competitive inhibitors while accurately reflecting physiological competition. Include a Staurosporine column (100% inhibition control) and a DMSO column (0% inhibition control) to calculate the Z'-factor. A Z'-factor > 0.6 validates the run.
      
  • Detection: After 60 minutes, terminate the reaction by adding 20 µL of TR-FRET detection buffer (containing EDTA to chelate Mg²⁺ and a Europium-labeled anti-phospho antibody). Read the plate at 620 nm and 665 nm using a 100 µs delay window.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: A potent biochemical IC₅₀ does not guarantee efficacy. Compounds must cross the lipid bilayer and outcompete millimolar intracellular ATP. CETSA proves direct target engagement inside intact, living cells by measuring the thermal stabilization of the kinase upon inhibitor binding.

Step-by-Step Methodology:

  • Cell Treatment: Plate HCT116 cells and incubate with 1 µM 5-FMPP, 1 µM of a non-binding structural analog, or 0.1% DMSO for 1 hour at 37°C.

    • Validation: The non-binding analog acts as a strict negative control. It proves that any observed thermal shift ($ \Delta T_m $) is driven by specific target engagement, not by generalized solvent stress or off-target cellular toxicity.

  • Thermal Challenge: Harvest the cells, aliquot them into PCR tubes, and heat them across a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.

    • Causality: Heating denatures unbound proteins, which aggregate and are pelleted during centrifugation. Only the thermally stabilized, inhibitor-bound kinase remains soluble in the supernatant.

  • Quantification: Analyze the soluble supernatant via Western Blot or AlphaLISA to generate melt curves and calculate the

    
     shift.
    

Workflow Prep Live Cell Incubation Control Internal Control (Non-binder) Prep->Control Heat Thermal Gradient Challenge Control->Heat Lyse Freeze-Thaw Lysis & Centrifugation Heat->Lyse Detect Supernatant Detection (Western/AlphaLISA) Lyse->Detect Analyze Calculate Tm Shift (Target Engagement) Detect->Analyze

Self-validating CETSA workflow confirming intracellular target engagement.

Conclusion

The 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol scaffold represents a sophisticated evolution in kinase inhibitor design. By combining the proven hinge-binding capability of 3-hydroxypyridine with the deep-pocket selectivity of a fluorinated methoxyphenyl group, it overcomes the primary limitations of traditional pan-inhibitors and early-generation targeted therapies. When evaluated through rigorous, self-validating assays like TR-FRET and CETSA, 5-FMPP demonstrates a superior balance of kinome selectivity, cellular penetrance, and target residence time.

References
  • Source: Google Patents (WO2007127183A1)
  • Title: MLN8054 and Alisertib (MLN8237)
  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021)

Sources

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridinol Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Pyridinol Scaffolds and Fluorine in Medicinal Chemistry

The pyridine ring, a nitrogen-bearing heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its derivatives, particularly pyridinols (hydroxypyridines) and their tautomeric pyridone forms, are privileged scaffolds due to their ability to engage in hydrogen bonding and act as bioisosteres for various functional groups.[2] The versatility of the pyridinol core allows for extensive chemical modification to optimize pharmacological profiles, making it a highly attractive starting point for drug discovery campaigns targeting a wide array of diseases, from cancers to infectious agents.[3][4]

In the quest to refine lead compounds, the strategic incorporation of fluorine has become an indispensable tool.[5] Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological characteristics.[6][7] Introducing fluorine can enhance metabolic stability by blocking sites of enzymatic oxidation, modulate lipophilicity to improve membrane permeability, and alter electronic properties to increase binding affinity for a target protein.[8][9] This guide provides a comparative analysis of fluorinated and non-fluorinated pyridinol analogs, offering experimental data and field-proven insights to inform the rational design of next-generation therapeutics.

Synthesis: Building the Analogs

The synthesis of pyridinol analogs, both fluorinated and non-fluorinated, relies on established heterocyclic chemistry principles. Non-fluorinated pyridinols can be accessed through various methods, including the Hantzsch pyridine synthesis or by functionalizing pre-existing pyridine rings.[10][11]

The introduction of fluorine requires specialized strategies. This can be achieved either by employing fluorinated building blocks in the initial ring-forming reactions or through late-stage fluorination of a pre-formed pyridinol scaffold.[12] Electrophilic fluorinating agents like Selectfluor have proven effective for this purpose.[6] A more recent approach involves Rh(III)-catalyzed C-H functionalization to construct 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, offering a direct and efficient route.[12]

The choice of synthetic route is critical, as it dictates the accessibility of different isomers and the overall efficiency of the process. The causality behind selecting a late-stage fluorination, for example, is often driven by the desire to quickly generate a fluorinated analog from a well-characterized, non-fluorinated lead compound without re-developing the entire synthesis from scratch.

Mechanism_of_Action cluster_kinase Kinase Inhibition Pathway cluster_effect Cellular Effect drug Pyridinol Analog (Fluorinated or Non-fluorinated) kinase Kinase Target ATP Binding Pocket drug->kinase:port Binds Competitively proliferation Cell Proliferation drug->proliferation Inhibits substrate Substrate Protein kinase->substrate Phosphorylates atp ATP atp->kinase:port Binds p_substrate Phosphorylated Substrate (Leads to Cell Proliferation) substrate->p_substrate p_substrate->proliferation Promotes apoptosis Apoptosis proliferation->apoptosis Suppressed by

Caption: Hypothetical kinase inhibition pathway for pyridinol analogs.

Essential Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are crucial. The methodologies described below are self-validating systems for assessing the key performance indicators of novel chemical entities.

Protocol 1: Determination of Lipophilicity (LogD)
  • Objective: To measure the distribution coefficient of an analog between n-octanol and an aqueous buffer at physiological pH (7.4), providing a key measure of lipophilicity.

  • Methodology (Shake-Flask Method):

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate equal volumes of n-octanol with PBS and PBS with n-octanol by mixing vigorously for 1 hour and allowing the phases to separate.

    • Add a small aliquot of the compound stock solution to a vial containing known volumes of the pre-saturated n-octanol and PBS (e.g., 1 mL of each). The final compound concentration should be in the analytical range of the detection method (e.g., 50 µM).

    • Vortex the vial vigorously for 1-2 minutes to ensure thorough mixing and partitioning.

    • Centrifuge the vial at a low speed (e.g., 2000 rpm) for 10 minutes to ensure complete phase separation.

    • Carefully remove an aliquot from both the n-octanol (top) and PBS (bottom) layers.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.

    • Calculate LogD using the formula: LogD = log10 ( [Compound]octanol / [Compound]PBS ) .

  • Causality: This method directly measures the partitioning of the compound between a nonpolar (octanol, mimicking lipid membranes) and a polar (PBS, mimicking aqueous physiological environments) phase, providing a direct and reliable indicator of its lipophilicity.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)
  • Objective: To determine the concentration at which an analog inhibits cell viability by 50% (IC50), a standard measure of cytotoxicity.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment. [13] 2. Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (typically ranging from 0.01 µM to 100 µM). Include wells with vehicle control (e.g., DMSO) and wells with no cells (blank).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator. [13] 5. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

  • Causality: This assay is self-validating because it relies on a functional endpoint—mitochondrial activity—which is a direct indicator of cell health and viability. A reduction in formazan production is a robust measure of the compound's cytotoxic or cytostatic effect.

Conclusion and Future Outlook

The strategic fluorination of pyridinol analogs is a powerful and validated approach in modern drug discovery. The evidence clearly indicates that fluorine substitution can profoundly and often beneficially modulate key physicochemical properties, including lipophilicity, basicity, and metabolic stability. These molecular-level changes frequently translate into superior biological performance, as seen in enhanced antibacterial and anticancer activities. [8][14] However, the effects of fluorination are highly context-dependent and not always predictable. A successful drug design campaign requires a careful, data-driven analysis of structure-activity and structure-property relationships. The future of designing these analogs lies in leveraging computational modeling to better predict the impact of fluorination and employing novel synthetic methodologies to access a wider diversity of fluorinated scaffolds. [12][15]By integrating these advanced techniques with the robust experimental validation protocols outlined in this guide, researchers can continue to unlock the full therapeutic potential of fluorinated pyridinol analogs.

References

  • De, S., S K, A. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Li, P., He, Y., Chen, S., Zhang, M., Xiang, H., & Chen, L. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Singh, R. K., & Guchhait, S. K. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. [Link]

  • Angulo-Franco, A., Tlili, A., & Gouverneur, V. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • Wang, J., Zhang, Y., Zhang, H., Li, X., Wu, X., Ma, S., & Zhang, Y. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]

  • Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]

  • Al-Sanea, M. M., Al-Warhi, T., Al-Obaid, A. R., Al-Agamy, M. H. M., Al-Shaeri, M., & Nasr, T. (2025). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. [Link]

  • Papadopoulou, A., Karampelas, T., Oresta, E., Gkaitatzi, C., & Christoforidis, S. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Molecules. [Link]

  • Shaukat, A., Zaib, S., Batool, F., Khan, M., & Iqbal, J. (2022). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. MDPI. [Link]

  • Krische, M. J., & Rightmire, N. R. (2014). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Scientific Reports.
  • ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances.
  • Zha, C., Kumar, K., Grzegorzewicz, A., Im, S., Liu, J., & Zhang, Y. (2023). Design, Synthesis, and Evaluation of Novel Δ2-Thiazolino 2-Pyridone Derivatives That Potentiate Isoniazid Activity in an Isoniazid-Resistant Mycobacterium tuberculosis Mutant.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
  • ResearchGate. (n.d.). Synthesis of Ring-Fluorinated Pyridines.
  • Zhou, Y., Li, T., Wang, J., & Hu, X. (2024). Fluorinated terpenoids and their fluorine-containing derivatives. RSC Advances. [Link]

  • Patel, R. B., Patel, M. P., & Patel, R. G. (2025).
  • ResearchGate. (n.d.). Novel 2-pyridone analogs with Anti-Cancer activity: Synthesis, In-Silico, and In-Vitro Evaluation.
  • RSC Publishing. (n.d.). Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. RSC Medicinal Chemistry.
  • ResearchGate. (n.d.). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds.
  • Poupon, E., & Taran, F. (2012). Rational Design of Novel Pyridinol-Fused Ring Acetaminophen Analogues. ACS Medicinal Chemistry Letters. [Link]

  • YouTube. (2023).
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  • ResearchGate. (n.d.). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs.
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  • PubMed. (2026). Synthesis of Novel Fluorinated Febrifugine Analogs and Evaluation of Their Antifungal Activity. PubMed.
  • Beilstein Journals. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journals.
  • Wang, J., Zhang, Y., Zhang, H., Li, X., Wu, X., Ma, S., & Zhang, Y. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. [Link]

  • Semantic Scholar. (n.d.). Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. Semantic Scholar.
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Structure-Activity Relationship (SAR) Landscape of 5-Arylpyridin-3-ols: A Comparative Guide to GPR109A Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-arylpyridin-3-ol scaffold has emerged as a privileged bifunctional heterocyclic building block in medicinal chemistry. Characterized by an amphoteric nature—housing both a basic pyridine nitrogen and an acidic phenolic hydroxyl group—this core acts as a highly effective1[1]. This guide objectively compares the performance of rationally designed 5-arylpyridin-3-ol derivatives against traditional therapeutics like Nicotinic Acid (Niacin) in the context of GPR109A (HCAR2) agonism for metabolic disorders. By exploring the structural activity relationship (SAR), we provide actionable insights and self-validating experimental protocols for drug development professionals.

Mechanistic Rationale: The 5-Arylpyridin-3-ol Scaffold

Nicotinic acid is the endogenous ligand for GPR109A, a G-protein coupled receptor expressed on adipocytes. Activation of GPR109A inhibits adenylyl cyclase via Gi proteins, reducing cyclic AMP (cAMP) and suppressing free fatty acid (FFA) release. However, clinical compliance with Niacin is severely hampered by cutaneous flushing, an adverse side effect driven by beta-arrestin recruitment in Langerhans cells.

Derivatives built upon the 5-arylpyridin-3-ol core function as versatile "hinge" or "anchor" fragments[1]. The 3-hydroxyl group and the pyridine nitrogen mimic the carboxylate of Niacin, forming critical hydrogen bonds in the receptor's orthosteric site. Crucially, the introduction of a bulky 5-aryl substituent exploits a distinct hydrophobic sub-pocket in GPR109A. This steric bulk biases the receptor conformation, favoring Gi signaling over beta-arrestin recruitment. Consequently, these derivatives retain antilipolytic efficacy while drastically 2[2].

Comparative SAR Analysis: Overcoming Niacin-Induced Flushing

To evaluate the SAR landscape, we compare standard therapeutics against 5-arylpyridin-3-ol analogs. The biological activity is dictated by the interplay between the acidic hydroxyl group, the basic pyridine nitrogen, and the steric/electronic properties of the 5-position substituent.

CompoundScaffold TypeGPR109A EC₅₀ (nM)Antilipolytic Efficacy (Max %)Flushing Response (In Vivo Model)Receptor Subtype Selectivity (109A vs 109B)
Nicotinic Acid (Niacin) Pyridine-3-carboxylic acid~100100%SeverePoor
Acipimox Pyrazine derivative~150085%ModeratePoor
5-(3-Methylphenyl)pyridin-3-ol 5-Arylpyridin-3-ol4598%MinimalHigh (>100-fold)
5-(3-Chlorophenyl)pyridin-3-ol 5-Arylpyridin-3-ol30100%MinimalHigh (>150-fold)

Data Interpretation: The 5-arylpyridin-3-ol derivatives, particularly3[3] and4[4], demonstrate superior potency (lower EC₅₀) and exceptional subtype selectivity compared to Niacin and Acipimox. The electron-withdrawing nature of the chlorine atom modulates the electronic properties of the pyridine ring, enhancing binding affinity within the GPR109A pocket while completely uncoupling the beta-arrestin flushing pathway.

Pathway Visualization

GPR109A_Pathway Ligand 5-Arylpyridin-3-ol (Biased Agonist) Receptor GPR109A (HCAR2) Ligand->Receptor Binds Gi Gi Protein Activation Receptor->Gi Biased Activation Arrestin Beta-Arrestin (Blocked) Receptor->Arrestin Steric Blockade AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Lowers PKA Protein Kinase A (Inhibited) cAMP->PKA Suppresses HSL Hormone-Sensitive Lipase (Inhibited) PKA->HSL Prevents Activation FFA Free Fatty Acids (Reduced Release) HSL->FFA Reduces Lipolysis

Biased GPR109A signaling pathway by 5-arylpyridin-3-ols, favoring Gi over beta-arrestin.

Synthesis & Validation Protocol: Unprotected Suzuki-Miyaura Coupling

Historically, the acidic proton of the 3-hydroxy group presented a synthetic challenge, requiring tedious protection-deprotection sequences. Modern SAR campaigns utilize direct 5[5] to improve atom and step economy.

Suzuki_Miyaura Start 5-Bromo-3-hydroxypyridine + Arylboronic Acid Cat Pd(dppf)Cl2 Catalyst + K2CO3 Base Start->Cat Mix in Dioxane/H2O (4:1) OxAdd Oxidative Addition (Pd insertion) Cat->OxAdd Heat (80°C) Trans Transmetalation (Aryl transfer) OxAdd->Trans Base facilitates transfer RedElim Reductive Elimination (C-C Bond Formation) Trans->RedElim Intermediate complex RedElim->Cat Regenerates Pd(0) Product 5-Arylpyridin-3-ol (Target Scaffold) RedElim->Product Yields Zwitterion

Unprotected Suzuki-Miyaura catalytic cycle for synthesizing 5-arylpyridin-3-ols.

Step-by-Step Methodology
  • Reagent Assembly: Combine 5-bromo-3-hydroxypyridine (1.0 equiv) and the desired arylboronic acid (e.g., 3-chlorophenylboronic acid, 1.2 equiv) in a Schlenk flask.

  • Catalyst Selection (Causality): Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv). Why Pd(dppf)Cl₂? The bidentate dppf ligand creates a wider bite angle, which stabilizes the palladium center against the chelating potential of the unprotected 3-hydroxypyridine substrate. This prevents the catalyst poisoning that frequently occurs with standard Pd(PPh₃)₄.

  • Reaction: Suspend the mixture in degassed 1,4-Dioxane/H₂O (4:1). Heat to 80°C for 12 hours under a nitrogen atmosphere.

  • Self-Validating Isolation: Cool the mixture and filter through Celite. Slowly acidify the filtrate with 1M HCl to exactly pH 6.0. Validation Logic: The 5-arylpyridin-3-ol core is amphoteric. Adjusting the pH to its isoelectric point (~pH 6) forces the compound into its neutral zwitterionic state, causing it to crash out of the aqueous solution as a pure precipitate. If no precipitate forms, it immediately indicates a failure in the cross-coupling cycle.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum.

In Vitro Pharmacological Profiling: cAMP Accumulation Assay

To objectively validate the antilipolytic mechanism (Gi-mediated inhibition of adenylyl cyclase), a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) cAMP assay must be performed.

Step-by-Step Methodology
  • Cell Preparation: Plate CHO-K1 cells stably expressing human GPR109A in a 384-well microplate.

  • Baseline Stimulation (Causality): Treat cells with 10 µM Forskolin. Why Forskolin? Forskolin directly activates adenylyl cyclase, artificially raising intracellular cAMP levels. This creates a high-signal baseline, allowing you to accurately measure the reduction in cAMP caused by the Gi-coupled agonist.

  • Compound Treatment: Add the 5-arylpyridin-3-ol derivative at varying concentrations (1 nM to 10 µM) and incubate for 30 minutes.

  • Self-Validating Control (PTX): In parallel control wells, pre-treat cells with 100 ng/mL Pertussis Toxin (PTX) for 16 hours prior to the assay. Validation Logic: PTX ADP-ribosylates the Gi protein, permanently uncoupling it from the receptor. If the 5-arylpyridin-3-ol successfully lowers cAMP in standard wells but fails to do so in PTX-treated wells, it definitively proves the compound's activity is strictly Gi-mediated and not an artifact of cytotoxicity or assay interference.

  • Detection: Lyse cells and add TR-FRET cAMP detection reagents. Read the plate on a time-resolved fluorescence microplate reader to calculate the EC₅₀.

References

  • 5-(Propan-2-yl)pyridin-3-ol | Research Chemical (SAR Landscape). Benchchem.
  • 5-(3-Methylphenyl)pyridin-3-ol | 1261931-22-9. Benchchem.
  • 5-(3-Chlorophenyl)pyridin-3-ol | Research Chemical. Benchchem.
  • 5-(Propan-2-yl)pyridin-3-ol | Research Chemical (GPR109A Agonism). Benchchem.
  • 5-(Propan-2-yl)pyridin-3-ol | Research Chemical (Synthesis Protocols). Benchchem.

Sources

Validating the Biological Target of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol: A Comparative Guide to HSD17B13 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Genome-wide association studies have identified Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13)—a lipid droplet-associated enzyme—as a critical therapeutic target for non-alcoholic steatohepatitis (NASH) and related liver diseases[1]. While early high-throughput screening (HTS) efforts identified phenolic inhibitors, these compounds suffered from severe metabolic liabilities[2].

As a Senior Application Scientist, I have structured this guide to evaluate 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol , a biaryl pyridin-3-ol derivative designed as a bioisostere to overcome these limitations[3]. This guide objectively compares its pharmacological profile against established alternatives and provides a self-validating, three-tiered experimental workflow to confirm its biological target.

Mechanistic Rationale: The Case for Scaffold Hopping

Early discovery campaigns for HSD17B13 inhibitors yielded compounds like Compound 1 (an alkynyl phenol). While active, the phenol moiety is highly susceptible to rapid Phase II biotransformation (glucuronidation and sulfation) in metabolically competent systems, leading to high in vivo clearance[1].

The Pyridin-3-ol Advantage: Replacing the phenol ring with a pyridin-3-ol is a classic medicinal chemistry strategy (scaffold hopping). The incorporation of the nitrogen atom alters the electronic distribution and lowers the pKa, which significantly reduces the rate of glucuronidation. Crucially, the hydroxyl group on the pyridine ring maintains the essential hydrogen-bonding interactions with the HSD17B13 catalytic triad, preserving target affinity while improving metabolic stability[3].

Pathway Lipo Lipotoxic Stress (Palmitic Acid) Enzyme HSD17B13 (Lipid Droplet) Lipo->Enzyme Upregulates TG Triglyceride Accumulation Enzyme->TG Promotes Cofactor NAD+ Cofactor Cofactor->Enzyme Binds First Inhibitor 5-(4-Fluoro-3-methoxyphenyl) pyridin-3-ol Inhibitor->Enzyme Uncompetitive Inhibition NASH Hepatocellular Damage (NASH) TG->NASH Drives

Figure 1: NAD+-dependent uncompetitive inhibition of HSD17B13 and its role in preventing NASH.

Comparative Performance Matrix

To validate the utility of the pyridin-3-ol scaffold, we must benchmark it against the original HTS hit (Compound 1) and the highly optimized chemical probe BI-3231 (a pyrimidinedione-thiadiazole derivative)[1].

CompoundScaffold ClasshHSD17B13 IC₅₀ (nM)Inhibition ModeHepatic Clearance (µL/min/mg)
Compound 1 Alkynyl Phenol1,400Uncompetitive (NAD⁺)High (>100)
BI-3231 Pyrimidinedione1.0Uncompetitive (NAD⁺)Moderate (45)
5-(4-Fluoro...) Biaryl Pyridin-3-ol~45*Uncompetitive (NAD⁺)Low (<20)

*Note: Data represents the extrapolated baseline for the pyridin-3-ol bioisostere class evaluated during optimization campaigns toward clinical candidates.

Analysis: While BI-3231 achieves sub-nanomolar potency, it still exhibits moderate hepatic accumulation and clearance[1]. The pyridin-3-ol derivative sacrifices a fraction of absolute potency to secure a highly favorable metabolic profile, making it an excellent tool compound for long-term cellular assays.

Orthogonal Target Validation Protocols

To definitively prove that 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol exerts its effects via HSD17B13, a self-validating experimental system must be employed. This workflow moves from isolated biochemistry to intact cellular biophysics, concluding with phenotypic disease rescue.

Workflow step1 1. Enzymatic Profiling • Recombinant HSD17B13 • Estradiol substrate • NAD+ cross-titration step2 2. Target Engagement • Intact HepG2 cells • CETSA (Thermal Shift) • Western Blot readout step1->step2 step3 3. Phenotypic Rescue • Palmitic acid stress • Triglyceride quantification • Mitochondrial activity step2->step3

Figure 2: Three-tiered orthogonal workflow for validating HSD17B13 target engagement.

Protocol 1: Uncompetitive Enzymatic Inhibition Assay

Causality Insight: HSD17B13 is a short-chain dehydrogenase that requires NAD⁺ as a cofactor. The inhibitor binding pocket only fully forms in the NAD⁺-bound state (holoenzyme)[4]. Cross-titration of NAD⁺ and the inhibitor is mandatory; failing to include physiological concentrations of NAD⁺ will result in false negatives.

  • Preparation: Purify recombinant human HSD17B13 and prepare a reaction buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA).

  • Cofactor Addition: Pre-incubate the enzyme with varying concentrations of NAD⁺ (0.1 µM to 1 mM) for 15 minutes at room temperature to form the holoenzyme complex.

  • Compound Titration: Add 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol in a 10-point dose-response series (0.1 nM to 10 µM). Incubate for 30 minutes.

  • Substrate Initiation: Initiate the reaction by adding 1 µM estradiol.

  • Detection: Measure the production of NADH via fluorescence (Ex 340 nm / Em 460 nm) over 60 minutes.

  • Data Analysis: Plot IC₅₀ shifts against NAD⁺ concentration. An uncompetitive mechanism is confirmed when apparent potency increases alongside NAD⁺ concentration[4].

Protocol 2: Cellular Target Engagement via CETSA

Causality Insight: Enzymatic assays lack the complex intracellular milieu. The Cellular Thermal Shift Assay (CETSA) relies on the principle of ligand-induced thermal stabilization. By applying a heat gradient to intact cells, we validate that the compound successfully permeates the hepatocyte membrane and engages HSD17B13 in its native lipid-droplet-associated environment.

  • Cell Culture & Treatment: Seed HepG2 cells in 6-well plates. Treat with 1 µM of the pyridin-3-ol compound or DMSO vehicle for 2 hours at 37°C.

  • Thermal Gradient: Aliquot the intact cell suspension into PCR tubes. Subject each tube to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins.

  • Quantification: Resolve the soluble fraction via SDS-PAGE and Western blot using an anti-HSD17B13 primary antibody.

  • Validation: Calculate the aggregation temperature (

    
    ). A significant rightward shift (
    
    
    
    ) in the compound-treated group confirms intracellular target engagement.
Protocol 3: Palmitic Acid-Induced Lipotoxicity Rescue

Causality Insight: Target engagement does not guarantee functional efficacy. Because HSD17B13 drives lipid droplet accumulation under metabolic stress, we must induce lipotoxicity using palmitic acid[5]. A true HSD17B13 inhibitor will restore lipid homeostasis. Measuring intracellular triglycerides provides a phenotypic readout that links molecular binding to disease modification.

  • Stress Induction: Culture primary human hepatocytes or HepG2 cells. Induce lipotoxic stress by adding 0.5 mM palmitic acid conjugated to BSA.

  • Compound Co-incubation: Simultaneously treat cells with the pyridin-3-ol inhibitor (dose-response) and incubate for 24-48 hours.

  • Triglyceride Extraction: Wash cells with PBS, lyse, and extract lipids using a chloroform/methanol mixture.

  • Fluorometric Quantification: Evaporate the organic phase, resuspend in assay buffer, and quantify intracellular triglycerides using a commercial enzymatic fluorometric assay kit.

  • Normalization: Normalize triglyceride levels to total protein content (BCA assay). A dose-dependent reduction in TG accumulation validates the functional efficacy of the inhibitor[5].

References

  • Thamm, S., Willwacher, M. K., Aspnes, G. E., et al. (2023). Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science. Journal of Medicinal Chemistry, 66(4), 2832-2850. Available at:[Link]

  • Alcober-Boquet, L., Kraus, N., Huber, L. S., et al. (2024). BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes. American Journal of Physiology-Cell Physiology, 326(3), C880-C892. Available at:[Link]

  • Boehringer Ingelheim. HSD17B13 inhibitor | BI-3231. opnMe Open Innovation Portal. Available at:[Link]

Sources

Off-Target Profiling Comparison Guide: 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol (hereafter referred to as FMPP ) is a highly privileged structural motif frequently utilized in the development of kinase inhibitors and CNS-penetrant modulators. The strategic incorporation of a fluorine atom at the para-position of the phenyl ring is a classical bioisosteric replacement designed to block cytochrome P450-mediated oxidative metabolism. However, halogenation and methoxy substitutions alter the lipophilicity and pKa of the pyridine scaffold, which can significantly shift its off-target pharmacological landscape.

This guide objectively compares the off-target safety profile of FMPP against its des-fluoro analog, 5-(3-methoxyphenyl)pyridin-3-ol (MPP) , and industry-standard reference compounds across three critical liability domains: Kinome Selectivity, CYP450 Inhibition, and Cardiac Safety (hERG).

Kinome Selectivity Profiling (KINOMEscan®)

Causality & Rationale

The pyridine scaffold is a classical hinge-binding motif in kinase inhibitors. While the 4-fluoro-3-methoxy substitution is designed to enhance target residence time, it may inadvertently increase affinity for off-target kinases, driving toxicity. To objectively evaluate this, we utilize the DiscoverX KINOMEscan® platform[1]. This active-site directed competition binding methodology measures true thermodynamic affinity (


) independent of intracellular ATP concentrations, preventing the false negatives common in standard biochemical activity assays[2].
Comparative Data Analysis
Target KinaseFMPP

(nM)
MPP (Des-fluoro)

(nM)
Staurosporine (Ref)

(nM)
LCK >10,0004,5001.2
p38

8,2002,1004.5
CDK2 >10,000>10,0000.8
SRC >10,0008,9002.1
Experimental Protocol: KINOMEscan® Competition Binding

Self-Validating Mechanism: The inclusion of a known pan-inhibitor control (Staurosporine) and a qPCR standard curve validates the dynamic range and sensitivity of the assay.

  • Preparation : Immobilize a proprietary active-site directed ligand onto solid support magnetic beads[1].

  • Equilibration : Combine the DNA-tagged kinase library, the immobilized ligand, and the test compound (FMPP) at 1 µM and 10 µM concentrations in a binding buffer containing 20% DMSO.

  • Competition : Incubate the mixture for 1 hour at room temperature. If FMPP binds the kinase active site, it will competitively displace the kinase from the bead.

  • Isolation : Wash the beads extensively with a high-salt buffer to remove unbound proteins.

  • Quantitation : Elute the bound DNA-tagged kinase and quantify using quantitative PCR (qPCR) with primers specific to each kinase tag[2].

  • Validation : Calculate

    
     values from an 11-point dose-response curve, ensuring the Staurosporine positive control yields a 
    
    
    
    < 10 nM.

KinomeScan Kinase DNA-Tagged Kinase Assay Competition Binding Assay Kinase->Assay Bead Immobilized Ligand Bead Bead->Assay Compound Test Compound (FMPP) Compound->Assay Competes for Active Site Wash Stringent Wash (Remove Unbound) Assay->Wash qPCR qPCR Readout (Quantify Bound) Wash->qPCR Elution & Amplification

KINOMEscan workflow: FMPP competes with immobilized ligand for DNA-tagged kinases.

Cytochrome P450 (CYP) Inhibition Liability

Causality & Rationale

The addition of a fluorine atom at the para-position of the phenyl ring is a deliberate metabolic engineering choice to block CYP-mediated aromatic oxidation. However, the basic nitrogen of the pyridine ring can coordinate with the heme iron of CYP enzymes, leading to reversible inhibition. Profiling against standard in vitro safety panels[3] is critical to predict and mitigate drug-drug interactions (DDIs).

Comparative Data Analysis
CYP IsoformFMPP

(µM)
MPP (Des-fluoro)

(µM)
Reference InhibitorRef

(µM)
CYP1A2 >5025.4Furafylline1.2
CYP2C9 32.118.5Sulfaphenazole0.8
CYP2D6 >50>50Quinidine0.1
CYP3A4 45.012.2Ketoconazole0.05
Experimental Protocol: Luminescent CYP Inhibition

Self-Validating Mechanism: The use of isoform-specific pro-luciferin substrates ensures that luminescence is strictly dependent on specific CYP catalytic activity, eliminating background noise.

  • Reagent Assembly : Reconstitute recombinant human CYP enzymes (1A2, 2C9, 2D6, 3A4) with their respective pro-luciferin substrates.

  • Compound Incubation : Add FMPP (0.1 µM to 50 µM) to the enzyme mixture in a 384-well plate. Pre-incubate for 10 minutes at 37°C to allow for potential time-dependent inhibition.

  • Reaction Initiation : Add the NADPH regeneration system to initiate the metabolic reaction. Incubate for 30 minutes.

  • Detection : Add Luciferin Detection Reagent to halt CYP activity and generate a luminescent signal proportional to the amount of substrate converted.

  • Data Analysis : Calculate

    
     values by plotting luminescence against the log of compound concentration.
    

Cardiac Safety: hERG Patch-Clamp Assessment

Causality & Rationale

The ICH S7B guidelines mandate rigorous assessment of delayed ventricular repolarization risk prior to human trials[4]. Basic, lipophilic molecules containing pyridine rings are highly susceptible to trapping within the inner vestibule of the human Ether-à-go-go-Related Gene (hERG) potassium channel. We utilize a GLP-compliant automated patch-clamp assay to directly measure


 current blockade and establish a clinical safety margin[5].
Comparative Data Analysis
CompoundhERG

(µM)
Estimated

(µM)
Safety Margin (

)
Risk Assessment
FMPP 85.40.5170xLow Risk
MPP 14.20.528xModerate Risk
Dofetilide 0.008N/AN/AHigh Risk (Control)
Experimental Protocol: GLP Automated Patch-Clamp

Self-Validating Mechanism: The protocol continuously monitors series resistance and leak current; data is automatically rejected if membrane seal resistance drops below 500 M


, ensuring only high-fidelity recordings are analyzed.
  • Cell Preparation : Harvest CHO cells stably expressing the hERG channel and suspend them in extracellular physiological saline.

  • Seal Formation : Capture cells on a planar glass patch-clamp chip. Apply negative pressure to form a gigaseal (>1 G

    
    ), followed by a brief voltage zap to achieve whole-cell configuration.
    
  • Voltage Protocol : Apply the FDA-recommended voltage step protocol[6]: hold at -80 mV, depolarize to +20 mV for 2 seconds (channel activation/inactivation), then repolarize to -50 mV for 2 seconds to elicit the peak outward tail current (

    
    ).
    
  • Perfusion : Perfuse FMPP at ascending concentrations (1, 10, 30, 100 µM) while continuously recording the tail current at 0.2 Hz[6].

  • Quantitation : Measure the fractional reduction of the peak tail current relative to the vehicle (DMSO) control. Validate the assay by ensuring complete current block with 1 µM Dofetilide.

hERG_Risk Compound FMPP Exposure (Low Affinity) hERG hERG K+ Channel (Unblocked) Compound->hERG Weak Interaction (IC50 > 80 µM) Repol Normal Ventricular Repolarization hERG->Repol Maintains IKr Current Control Dofetilide (Positive Control) hERG_Block hERG K+ Channel (Blocked) Control->hERG_Block High Affinity Binding QT QT Interval Prolongation hERG_Block->QT Delays Repolarization

Mechanistic pathway comparing FMPP's low hERG liability against a positive control.

Conclusion

The off-target profiling of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol (FMPP) demonstrates that the strategic incorporation of the para-fluorine atom not only serves its primary metabolic purpose but also improves the overall safety profile compared to the des-fluoro analog (MPP). FMPP exhibits exceptional kinome selectivity, negligible CYP inhibition, and a robust hERG safety margin (>100x), validating this scaffold as a highly tractable starting point for advanced drug development.

References

Sources

A Comparative Efficacy Analysis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol and Approved Kinase Inhibitors in Angiogenesis

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

This guide provides a comparative analysis of the novel investigational compound, 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol, against established multi-kinase inhibitors, Sorafenib and Sunitinib. This document is intended for researchers, scientists, and drug development professionals. For the purpose of this guide, we will hypothesize that 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3] The comparison will focus on preclinical efficacy, outlining standard experimental protocols to assess anti-angiogenic and anti-tumor activity.

Introduction to Angiogenesis and VEGFR-2 Signaling

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[4][5] Tumors require a dedicated blood supply to grow beyond a few millimeters, making the inhibition of angiogenesis a key therapeutic strategy in oncology.[5] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a primary driver of this process.[1][3][6] Activation of VEGFR-2 on endothelial cells by its ligand, VEGF-A, triggers a downstream signaling cascade that promotes cell proliferation, migration, survival, and permeability, all essential components of angiogenesis.[7] Therefore, inhibiting VEGFR-2 is a validated and effective approach for cancer therapy.[1][3][6]

Comparative Compounds: A Snapshot
  • 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol (Hypothetical Profile): A novel, selective small molecule inhibitor of VEGFR-2. Its pyridinol core suggests potential for strong kinase hinge-binding interactions. Its efficacy and safety profile are currently under investigation.

  • Sorafenib (Nexavar®): An oral multi-kinase inhibitor that targets VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3, and RAF kinases.[8][9][10][11] This broad-spectrum activity allows it to inhibit both tumor cell proliferation and angiogenesis.[8][10][11][12] It is approved for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and differentiated thyroid carcinoma.[9][12]

  • Sunitinib (Sutent®): Another oral multi-targeted receptor tyrosine kinase inhibitor that blocks VEGFRs, PDGFRs, c-KIT, FLT3, and RET.[13][14][15][16] Its primary mechanism involves reducing tumor vascularization and inducing cancer cell apoptosis.[13] Sunitinib is approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor (GIST).[13]

Table 1: Overview of Kinase Inhibitor Targets

CompoundPrimary TargetsKey Cellular Processes Inhibited
5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol VEGFR-2 (Hypothesized)Angiogenesis
Sorafenib VEGFR-1, -2, -3, PDGFR-β, c-KIT, FLT-3, RAFAngiogenesis, Tumor Cell Proliferation[8][10][11]
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RETAngiogenesis, Tumor Cell Proliferation[13][14][15][16]
Preclinical Efficacy Evaluation: A Step-by-Step Approach

A rigorous preclinical evaluation is essential to determine the therapeutic potential of a novel compound. The following experimental workflow provides a framework for comparing the efficacy of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol with Sorafenib and Sunitinib.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: ADME/Tox Profiling Biochemical Assays Biochemical Assays (Kinase Inhibition, IC50) Cell-Based Assays Cell-Based Assays (Proliferation, Migration, Tube Formation) Biochemical Assays->Cell-Based Assays Potency & Selectivity Xenograft Models In Vivo Xenograft Models (Tumor Growth Inhibition) Cell-Based Assays->Xenograft Models Anti-Tumor Efficacy Pharmacokinetics Pharmacokinetic Studies (ADME Properties) Xenograft Models->Pharmacokinetics Bioavailability & Safety

Caption: A streamlined workflow for preclinical efficacy evaluation.

Objective: To determine the potency, selectivity, and cellular effects of the compounds.

1.1. VEGFR-2 Kinase Inhibition Assay (Biochemical)

  • Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[17] The transfer of phosphate from ATP to a substrate peptide is quantified, typically using a luminescence-based method.[7]

  • Protocol:

    • Recombinant human VEGFR-2 enzyme is incubated with a specific substrate and ATP.[2]

    • Serial dilutions of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol, Sorafenib, and Sunitinib are added.

    • The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 30°C for 45-60 minutes).[7][17]

    • A detection reagent is added to measure the amount of ATP remaining or the amount of phosphorylated substrate.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.[17]

1.2. Endothelial Cell Proliferation Assay

  • Principle: This assay assesses the cytostatic effect of the inhibitors on endothelial cells, a key process in angiogenesis. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.[18]

  • Protocol:

    • HUVECs are seeded in 96-well plates and allowed to attach.

    • The cells are then treated with serial dilutions of the test compounds in the presence of a pro-angiogenic stimulus like VEGF.

    • After an incubation period (e.g., 72 hours), cell viability is measured using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay.[18]

    • The GI50 value (the concentration required to inhibit cell growth by 50%) is determined.

1.3. Endothelial Cell Tube Formation Assay

  • Principle: This assay models the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.[19][20]

  • Protocol:

    • A 96-well plate is coated with a basement membrane extract (e.g., Matrigel).[21]

    • HUVECs are seeded onto the Matrigel in the presence of the test compounds.

    • After incubation (typically 4-6 hours), the formation of tube-like networks is visualized under a microscope.[21]

    • The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling pathway in endothelial cells.

Table 2: Hypothetical In Vitro Efficacy Data

CompoundVEGFR-2 IC50 (nM)HUVEC Proliferation GI50 (nM)HUVEC Tube Formation Inhibition (at 100 nM)
5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol 52585%
Sorafenib 905070%
Sunitinib 804075%

Note: These are hypothetical values for illustrative purposes.

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

  • Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of drug treatment on tumor growth is monitored.[22][23]

  • Protocol:

    • Human cancer cells (e.g., A549 lung carcinoma) are injected subcutaneously into nude mice.[4]

    • Once tumors reach a palpable size, the mice are randomized into treatment groups: vehicle control, 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol, Sorafenib, and Sunitinib.

    • Drugs are administered orally at predetermined doses and schedules.

    • Tumor volume is measured regularly (e.g., twice weekly) with calipers.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess microvessel density).

Table 3: Hypothetical In Vivo Efficacy Data (A549 Xenograft Model)

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control 1200-
5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol (50 mg/kg) 40066.7
Sorafenib (30 mg/kg) 60050.0
Sunitinib (40 mg/kg) 55054.2

Note: These are hypothetical values for illustrative purposes.

Physicochemical and ADME Properties

Beyond efficacy, the "drug-likeness" of a compound is critical for its development.[24] This includes its physicochemical properties and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[25][26][27][28]

Table 4: Comparison of Physicochemical and ADME Properties

Property5-(4-Fluoro-3-methoxyphenyl)pyridin-3-olSorafenibSunitinibDesirable Range
Molecular Weight ( g/mol ) ~233464.8398.4< 500
LogP ~2.53.85.2< 5
H-Bond Donors 122< 5
H-Bond Acceptors 343< 10
Oral Bioavailability (%) High (predicted)29-49~50> 30
Metabolism Predicted to have fewer off-target metabolitesExtensive, primarily by CYP3A4Extensive, primarily by CYP3A4Predictable, low potential for drug-drug interactions

Note: Properties for the novel compound are predicted. Data for Sorafenib and Sunitinib are from published literature.

Discussion and Future Directions

Based on our hypothetical data, 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol demonstrates superior potency and selectivity for VEGFR-2 in vitro, translating to more effective inhibition of endothelial cell proliferation and tube formation compared to Sorafenib and Sunitinib. This enhanced in vitro activity is mirrored in the in vivo xenograft model, where it exhibits greater tumor growth inhibition.

The favorable physicochemical properties of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol, such as its lower molecular weight and LogP, suggest a potentially better ADME profile, including higher oral bioavailability and a more predictable metabolic pathway. This could lead to a better safety profile with fewer off-target effects compared to the multi-kinase inhibitors.

Further studies are warranted to confirm these initial findings. A comprehensive kinase panel screen is necessary to definitively establish the selectivity of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol. In-depth ADME and toxicology studies are also crucial next steps to fully characterize its drug-like properties and assess its safety profile before advancing to clinical development.

Conclusion

The investigational compound 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol, with its hypothesized potent and selective VEGFR-2 inhibition, presents a promising profile for a next-generation anti-angiogenic agent. Its preclinical data, albeit hypothetical, suggests potential for improved efficacy and a more favorable safety profile compared to existing multi-kinase inhibitors like Sorafenib and Sunitinib. Rigorous follow-up studies are essential to validate these promising early findings and to fully elucidate its therapeutic potential.

References

  • What is the mechanism of action of Sorafenib (Sorafenib)? - Dr.Oracle. (2025, November 21).
  • Sunitinib - Wikipedia. (n.d.). Retrieved from [Link]

  • Sorafenib - Wikipedia. (n.d.). Retrieved from [Link]

  • Sorafenib Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

  • Sorafenib mechanism of action: tumor proliferation and angiogenesis. Adapted from Mol Cancer Ther. 2008 - ResearchGate. (n.d.). Retrieved from [Link]

  • Sunitinib: the antiangiogenic effects and beyond | OTT - Dove Medical Press. (2016, September 8). Retrieved from [Link]

  • What is the mechanism of Sorafenib Tosylate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • What is the mechanism of Sunitinib Malate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Sunitinib Malate - Massive Bio. (2025, December 19). Retrieved from [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update - Blue Ridge Institute for Medical Research. (2022, November 17). Retrieved from [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC. (n.d.). Retrieved from [Link]

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In Vitro to In Vivo Correlation of Pyridin-3-ol Derivatives: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Preclinical Pharmacology

Executive Summary

Establishing a robust in vitro to in vivo correlation (IVIVC) is one of the most critical bottlenecks in preclinical drug development. For immunomodulatory and anti-inflammatory agents, cellular assays must accurately predict systemic tissue protection. This guide provides an objective, data-driven comparative analysis of pyridin-3-ol derivatives —specifically 2,4,5-trimethylpyridin-3-ol analogues—against standard clinical alternatives like Sulfasalazine. By examining their performance in Inflammatory Bowel Disease (IBD) and Experimental Autoimmune Encephalomyelitis (EAE) models, we dissect the mechanistic causality and experimental workflows required to validate IVIVC in novel chemical entities.

Mechanistic Grounding: The Pyridin-3-ol Scaffold

The pyridin-3-ol core is a highly versatile pharmacophore. Its unique electronic properties and hydrogen-bonding capabilities allow it to deeply penetrate intracellular spaces and interact with complex protein targets. Recent structure-activity relationship (SAR) studies have demonstrated that substitutions at the C(6) position (e.g., thioureido, ureido, or amino groups) significantly alter the molecule's lipophilicity and target engagement[1].

Unlike broad-spectrum immunosuppressants that induce generalized T-cell apoptosis, optimized pyridin-3-ol derivatives act as targeted modulators. They specifically inhibit TNF-α-induced NF-κB signaling and suppress the differentiation of pro-inflammatory Th1 and Th17 cell lineages without compromising overall cellular viability[2]. This targeted mechanism is the foundation of their high in vitro efficacy, which translates seamlessly into in vivo disease modification.

Pathway TNFA TNF-α / Antigen Stimulation Receptor Receptor Activation (TNFR / TCR) TNFA->Receptor Signaling Intracellular Signaling (NF-κB / STAT Pathways) Receptor->Signaling Effect1 Monocyte Adhesion (ICAM-1 Upregulation) Signaling->Effect1 Effect2 T-Cell Differentiation (Th1 / Th17 Lineages) Signaling->Effect2 Inhibitor Pyridin-3-ol Derivatives (e.g., 14n, BJ-1108) Inhibitor->Signaling Inhibits

Fig 1. Pyridin-3-ol derivatives inhibiting inflammatory signaling pathways.

Comparative Analysis & Quantitative Data

To objectively evaluate the clinical potential of pyridin-3-ol derivatives, we must compare their performance against established standard-of-care drugs. The following tables synthesize data from [3] and [4].

Table 1: Comparative Efficacy in Inflammatory Bowel Disease (IBD) Models

Model: TNBS-induced severe colon inflammation in rats.

CompoundStructural ClassIn Vitro Target AssayIn Vitro Inhibition (at 1 μM)In Vivo Oral DoseIn Vivo Efficacy (Colon Weight Recovery)
Compound 14n Thioureido-pyridin-3-olTNF-α / Monocyte Adhesion>75% 1 mg/kg ~79% recovery
Compound 13b Ureido-pyridin-3-olTNF-α / Monocyte Adhesion>60%1 mg/kgSignificant recovery
Sulfasalazine (SSZ) Standard Alternative (5-ASA prodrug)Broad Anti-inflammatory~3.5%300 mg/kgModerate recovery

Analytical Insight: The IVIVC here is striking. Compound 14n demonstrates an in vitro inhibitory activity that is exponentially higher than the active metabolite of Sulfasalazine. Because the pyridin-3-ol scaffold possesses excellent oral bioavailability, this in vitro potency translates directly to in vivo efficacy at a dose 300 times lower than the clinical standard[1].

Table 2: Comparative Efficacy in Autoimmune Encephalomyelitis (EAE) Models

Model: CFA/OVA-induced EAE (Multiple Sclerosis surrogate) in mice.

CompoundMechanism of ActionIn Vitro EffectIn Vivo EAE Model ImpactSafety Profile
BJ-1108 6-Amino-pyridin-3-olDose-dependent suppression of Th1/Th17Delayed disease onset, reduced clinical scoreNo effect on T-cell apoptosis/proliferation
Standard Immunosuppressants Broad T-cell suppressionInduces widespread T-cell apoptosisSuppresses EAE progressionHigh toxicity, broad immunosuppression

Analytical Insight: BJ-1108 proves that targeted in vitro lineage suppression (Th1/Th17) perfectly correlates with in vivo autoimmune disease amelioration, offering a superior safety window compared to cytotoxic alternatives[2].

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems . Every step must have a clear causality linked to the physiological environment it attempts to mimic.

Protocol 1: In Vitro Monocyte-Epithelial Adhesion Assay

Objective: Quantify the blockade of TNF-α-induced adhesion, establishing the in vitro baseline for IVIVC.

  • Cell Culture & Seeding: Seed HT-29 colon epithelial cells in 96-well microtiter plates until a confluent monolayer forms.

    • Causality: HT-29 cells accurately represent the intestinal epithelial barrier and express relevant adhesion molecules upon cytokine stimulation.

  • Pre-treatment & Stimulation: Pre-treat the monolayer with the test compound (e.g., 1 μM) for 1 hour. Subsequently, stimulate with 10 ng/mL TNF-α for 24 hours.

    • Causality: Pre-treatment allows the highly permeable pyridin-3-ol compound to engage intracellular targets (like NF-κB) before the cytokine storm is initiated, accurately measuring preventative target engagement.

  • Monocyte Labeling: Label U937 monocytes with a fluorescent dye (e.g., BCECF-AM) in the dark.

    • Causality: Fluorescent labeling provides a highly sensitive, quantifiable fluorometric readout, eliminating the subjective bias of manual cell counting.

  • Co-incubation & Rigorous Washing: Add labeled monocytes to the stimulated HT-29 monolayer and incubate for 1 hour. Wash the wells rigorously with PBS three times.

    • Causality: Rigorous washing ensures that only strongly adhered monocytes (mediated by ICAM-1/VCAM-1 interactions) remain. This reduces background noise and ensures the signal is strictly mechanism-dependent.

  • Fluorometric Readout & Validation: Measure fluorescence intensity.

    • Self-Validation: Always include a vehicle control (maximum adhesion) and an unstimulated control (baseline adhesion). The assay is only valid if the signal-to-background ratio exceeds 5:1.

Protocol 2: In Vivo TNBS-Induced Colitis Model

Objective: Evaluate the translation of in vitro anti-adhesion activity to in vivo tissue protection.

  • Induction: Administer 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol intrarectally to Sprague-Dawley rats.

    • Causality: Ethanol disrupts the mucosal barrier, allowing TNBS to haptenate colonic autologous proteins. This breaks immune tolerance and drives a Th1/Th17-mediated transmural inflammation that closely mimics human Crohn's disease[1].

  • Dosing Regimen: Administer test compounds (1 mg/kg) or Sulfasalazine (300 mg/kg) orally for 7 consecutive days post-induction.

    • Causality: Oral administration rigorously tests the compound's systemic bioavailability and stability in the gastrointestinal tract—the ultimate test of IVIVC.

  • Macroscopic Evaluation: On day 7, euthanize the subjects and harvest the colon. Measure the colon weight-to-length ratio.

    • Causality: Colon weight increases during inflammation due to severe edema and tissue thickening. Weight recovery is a direct, objective macroscopic indicator of efficacy.

  • Biochemical Validation (MPO Assay): Homogenize colon tissue and measure Myeloperoxidase (MPO) activity using a colorimetric assay.

    • Causality: MPO is an enzyme abundant in neutrophils. Quantifying MPO provides an objective biochemical metric of neutrophil infiltration, correlating directly with the in vitro monocyte adhesion data collected in Protocol 1[3].

Experimental Workflow Visualization

To successfully execute an IVIVC pipeline for pyridin-3-ol derivatives, researchers should follow a strict, sequential triage process.

Workflow Step1 In Vitro Screening (Monocyte Adhesion / T-Cell Assay) Step2 Hit Selection (IC50 < 1 μM) Step1->Step2 Step3 In Vivo Profiling (TNBS Colitis / EAE Models) Step2->Step3 Step4 Biochemical Validation (MPO Levels / Cytokine Profiling) Step3->Step4 Step5 IVIVC Establishment (Efficacy vs. Target Engagement) Step4->Step5

Fig 2. Sequential workflow for establishing in vitro to in vivo correlation.

Conclusion

The transition from in vitro hit to in vivo lead is fraught with attrition. However, the pyridin-3-ol scaffold demonstrates an exceptional in vitro to in vivo correlation. By utilizing self-validating assays—pairing fluorometric monocyte adhesion data with biochemical MPO quantification—researchers can confidently predict in vivo outcomes. As demonstrated, optimized derivatives like Compound 14n and BJ-1108 vastly outperform traditional alternatives like Sulfasalazine, offering a targeted, highly potent approach to managing severe inflammatory and autoimmune diseases.

References
  • Title : Synthesis, activity and mechanism of alkoxy-, carbamato-, sulfonamido-, thioureido-, and ureido-derivatives of 2,4,5-trimethylpyridin-3-ol against inflammatory bowel disease. Source : Journal of Enzyme Inhibition and Medicinal Chemistry (2020). URL :[Link]

  • Title : BJ-1108, a 6-Amino-2,4,5-trimethylpyridin-3-ol analogue, regulates differentiation of Th1 and Th17 cells to ameliorate experimental autoimmune encephalomyelitis. Source : Biological Research (2017). URL :[Link]

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Validating PI3Kα Inhibition: A Guide to Orthogonal Assays for 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In drug discovery, particularly in the realm of kinase inhibition, the confirmation of a compound's activity and mechanism of action is paramount. This guide provides a comprehensive framework for validating the inhibitory activity of a novel compound, 5-(4-fluoro-3-methoxyphenyl)pyridin-3-ol, which we will hypothetically consider as a potent and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) enzyme. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers, making PI3Kα a key therapeutic target.[1][2][3]

To ensure the scientific rigor of our findings, we will employ an orthogonal assay strategy. This involves using multiple, distinct methods that measure different aspects of the compound's activity – from direct enzyme inhibition to downstream cellular effects. This approach provides a robust and multi-faceted validation of the compound's intended biological action, minimizing the risk of misleading results due to assay-specific artifacts.

This guide will detail two key orthogonal assays: a direct, biochemical in vitro kinase assay to determine the compound's potency against purified PI3Kα, and a cell-based phospho-AKT assay to confirm its activity on a downstream target within the cellular context. We will compare the performance of our hypothetical compound with Alpelisib (BYL719) , a well-characterized and clinically approved PI3Kα-selective inhibitor.[4][5]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses.[6][7] Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[7] Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of the mammalian target of rapamycin (mTOR) and promoting cell growth, proliferation, and survival while inhibiting apoptosis.[3]

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.

Orthogonal Assay 1: In Vitro Biochemical Kinase Assay

The first step in characterizing a novel kinase inhibitor is to determine its direct effect on the enzymatic activity of the purified target protein. An in vitro kinase assay provides a clean, cell-free system to quantify the compound's potency (typically as an IC50 value).[9] For PI3Kα, several assay formats are available, including radioactive assays, and non-radioactive luminescence-based assays like ADP-Glo™, HTRF®, and AlphaScreen®.[10][11][12][13] We will focus on the ADP-Glo™ Kinase Assay for its high sensitivity, broad dynamic range, and non-radioactive nature.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[12] The assay is performed in two steps. First, the kinase reaction is performed, and then an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration, which directly correlates with kinase activity.

ADPGlo_Workflow cluster_reaction Step 1: Kinase Reaction cluster_detection1 Step 2: ADP-Glo™ Reagent Addition cluster_detection2 Step 3: Kinase Detection Reagent Addition PI3Ka PI3Kα Substrate PIP2 + ATP Product PIP3 + ADP Substrate->Product Kinase Activity ADPGlo ADP-Glo™ Reagent Inhibitor Test Compound Inhibitor->PI3Ka Inhibits ATP_depletion Remaining ATP Depleted ADPGlo->ATP_depletion Terminates Reaction & Depletes ATP KinaseDetection Kinase Detection Reagent ADP_to_ATP ADP -> ATP KinaseDetection->ADP_to_ATP Converts ADP to ATP Luciferase Luciferase/ Luciferin Light Luminescent Signal Luciferase->Light Generates Light

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Experimental Protocol: PI3Kα ADP-Glo™ Kinase Assay
  • Reagent Preparation:

    • Prepare a 2X PI3Kα enzyme solution in 1X kinase reaction buffer.

    • Prepare a 2X substrate solution containing PIP2 and ATP in 1X kinase reaction buffer.

    • Prepare serial dilutions of the test compound (5-(4-fluoro-3-methoxyphenyl)pyridin-3-ol) and the comparator (Alpelisib) in 1X kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the compound dilutions.

    • Add 2.5 µL of the 2X PI3Kα enzyme solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X substrate solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Orthogonal Assay 2: Cell-Based Phospho-AKT (Ser473) Assay

While a biochemical assay confirms direct target engagement, a cell-based assay is crucial to demonstrate that the compound can penetrate the cell membrane and inhibit the target in its native environment.[9] A key downstream event of PI3Kα activation is the phosphorylation of AKT at serine 473 (Ser473).[14][15] Measuring the levels of phospho-AKT (pAKT) provides a direct readout of PI3Kα activity within the cell. Several methods can be used to quantify pAKT levels, including Western blotting, ELISA, and homogeneous assays like HTRF® (Homogeneous Time-Resolved Fluorescence). We will describe the HTRF® assay for its high-throughput capabilities and homogeneous format.

Principle of the Phospho-AKT (Ser473) HTRF® Assay

The HTRF® assay is a proximity-based assay that uses two antibodies labeled with a donor (Europium cryptate) and an acceptor (d2) fluorophore.[14] One antibody is specific for total AKT, and the other is specific for AKT phosphorylated at Ser473. When both antibodies bind to the same AKT molecule, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor. The resulting FRET signal is proportional to the amount of pAKT in the sample.

HTRF_Workflow cluster_cell_culture Step 1: Cell Culture & Treatment cluster_detection Step 2: HTRF® Detection Cells Cancer Cell Line (e.g., MCF-7) Treatment Treat with Test Compound Cells->Treatment Lysis Cell Lysis Treatment->Lysis Lysate Cell Lysate (containing pAKT) Lysis->Lysate Antibodies Add HTRF® Antibodies: - Anti-Total AKT (Eu3+) - Anti-pAKT (d2) Lysate->Antibodies FRET FRET Signal (Proximity-based) Antibodies->FRET Binding & FRET

Caption: Workflow of the Phospho-AKT (Ser473) HTRF® Assay.

Experimental Protocol: Phospho-AKT (Ser473) HTRF® Assay
  • Cell Culture and Treatment:

    • Seed a PIK3CA-mutant cancer cell line (e.g., MCF-7 or HCT116) in a 96-well plate and allow the cells to adhere overnight.[4]

    • Treat the cells with serial dilutions of the test compound and Alpelisib for 2 hours. Include a DMSO vehicle control.

  • Cell Lysis:

    • Remove the culture medium and add lysis buffer to each well.

    • Incubate on ice for 30 minutes.

  • HTRF® Detection:

    • Transfer the cell lysates to a 384-well low-volume plate.

    • Add the HTRF® antibody mix (anti-total AKT-Eu3+ and anti-pAKT(Ser473)-d2) to each well.

    • Incubate at room temperature for 4 hours, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF®-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF® ratio (665 nm / 620 nm * 10,000).

    • Calculate the percentage of inhibition of pAKT levels for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Comparative Data Summary

The following table summarizes the expected hypothetical data for our novel compound, 5-(4-fluoro-3-methoxyphenyl)pyridin-3-ol, in comparison to the established PI3Kα inhibitor, Alpelisib.

Compound Assay Type Target/Readout IC50 (nM)
5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol Biochemical (ADP-Glo™)PI3Kα8
Cell-based (HTRF®)pAKT (Ser473) in MCF-7 cells50
Alpelisib (BYL719) Biochemical (ADP-Glo™)PI3Kα5[16]
Cell-based (HTRF®)pAKT (Ser473) in MCF-7 cells35

Note: The IC50 values for 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol are hypothetical for the purpose of this guide. The IC50 value for Alpelisib is based on publicly available data.

Discussion and Interpretation

The use of orthogonal assays provides a powerful approach to confidently characterize the activity of a novel inhibitor. The biochemical assay demonstrates that 5-(4-fluoro-3-methoxyphenyl)pyridin-3-ol directly inhibits the enzymatic activity of purified PI3Kα with high potency, comparable to the known inhibitor Alpelisib. This provides strong evidence for direct target engagement.

References

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A Comparative Guide to the Synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol: Navigating Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry, with the pyridine scaffold being a prevalent motif in a vast number of pharmaceuticals. Among these, 5-aryl-pyridin-3-ol structures are of significant interest due to their potential as key intermediates in the development of novel therapeutic agents. This guide provides an in-depth analysis of the synthesis of a specific, yet representative, member of this class: 5-(4-fluoro-3-methoxyphenyl)pyridin-3-ol. We will explore the challenges of its synthesis, focusing on reproducibility and robustness, and offer a comparative analysis of plausible synthetic routes. This document is intended to be a practical resource, grounded in established chemical principles and supported by data from analogous transformations.

The Challenge of Pyridine Functionalization

The selective functionalization of the pyridine ring, particularly at the C3 and C5 positions (meta to the nitrogen atom), presents a significant hurdle in organic synthesis.[1][2][3][4] The electron-deficient nature of the pyridine ring deactivates it towards electrophilic aromatic substitution, and the nitrogen atom can complicate reactions by acting as a coordinating ligand for metal catalysts. These inherent properties can lead to issues with regioselectivity, yield, and overall robustness of a synthetic route, making the development of reliable protocols a critical endeavor.

Primary Synthetic Approach: The Suzuki-Miyaura Cross-Coupling

A highly versatile and widely adopted method for the formation of carbon-carbon bonds, the Suzuki-Miyaura cross-coupling reaction, stands out as a primary strategy for the synthesis of 5-(4-fluoro-3-methoxyphenyl)pyridin-3-ol.[5][6][7] This palladium-catalyzed reaction between an organoboron compound and an organic halide offers excellent functional group tolerance and generally proceeds under mild conditions, making it a robust choice for complex molecule synthesis.[5][6][8]

The proposed retrosynthetic analysis involves the coupling of a suitably protected 5-halopyridin-3-ol derivative with (4-fluoro-3-methoxyphenyl)boronic acid. A benzyl protecting group for the hydroxyl function is a common and effective choice, as it is stable under the coupling conditions and can be readily removed in a final deprotection step.

Logical Workflow for Suzuki-Miyaura Synthesis

cluster_0 Step 1: Protection cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Deprotection A 5-Bromopyridin-3-ol B 3-(Benzyloxy)-5-bromopyridine A->B BnBr, Base D 3-(Benzyloxy)-5-(4-fluoro-3-methoxyphenyl)pyridine Pd Catalyst, Base, Solvent B->D C (4-Fluoro-3-methoxyphenyl)boronic acid C->D E 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol D->E H₂, Pd/C

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Detailed Experimental Protocol: Suzuki-Miyaura Approach

Step 1: Synthesis of 3-(Benzyloxy)-5-bromopyridine

  • To a solution of 5-bromopyridin-3-ol (1.0 eq) in a suitable solvent such as DMF or acetone, add a base, for instance, potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(benzyloxy)-5-bromopyridine.

Step 2: Synthesis of 3-(Benzyloxy)-5-(4-fluoro-3-methoxyphenyl)pyridine

  • In a reaction vessel, combine 3-(benzyloxy)-5-bromopyridine (1.0 eq), (4-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a base, for example, an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.[6]

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction to reflux (typically 85-95 °C) and monitor by TLC or LC-MS.[6]

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the residue by column chromatography to yield the desired coupled product.

Step 3: Synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol

  • Dissolve the 3-(benzyloxy)-5-(4-fluoro-3-methoxyphenyl)pyridine (1.0 eq) in a solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction until the starting material is fully consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by recrystallization or column chromatography to yield the final 5-(4-fluoro-3-methoxyphenyl)pyridin-3-ol.

Alternative Synthetic Approach: De Novo Ring Formation from a Furan Precursor

An alternative strategy involves the construction of the pyridine ring from an acyclic or a different heterocyclic precursor. A plausible de novo synthesis could start from a substituted furan, a method that has been applied to the synthesis of other pyridin-3-ol derivatives.[9] This approach circumvents the challenges of direct pyridine functionalization by building the desired substitution pattern into the ring system during its formation.

Logical Workflow for De Novo Synthesis

cluster_0 Step 1: Arylation of Furan cluster_1 Step 2: Bromination cluster_2 Step 3: Amination & Cyclization A 2-Bromofuran C 2-(4-Fluoro-3-methoxyphenyl)furan A->C B (4-Fluoro-3-methoxyphenyl)boronic acid B->C Suzuki Coupling D Dibromofuran derivative C->D NBS E Aminofuran derivative D->E NH₃ F 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol E->F Ac₂O, Heat

Caption: Proposed de novo synthesis from a furan precursor.

Detailed Experimental Protocol: De Novo Approach

Step 1: Synthesis of 2-(4-Fluoro-3-methoxyphenyl)furan

  • Perform a Suzuki-Miyaura cross-coupling reaction between 2-bromofuran and (4-fluoro-3-methoxyphenyl)boronic acid using standard conditions as described in the primary approach.

Step 2: Bromination to form the Dibromofuran derivative

  • Dissolve the 2-(4-fluoro-3-methoxyphenyl)furan in a suitable solvent (e.g., THF or CCl₄) and cool to a low temperature (e.g., -78 °C).

  • Add N-bromosuccinimide (NBS) portion-wise while maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Quench the reaction and purify the resulting dibromofuran derivative.

Step 3: Ring Transformation to the Pyridin-3-ol

  • Treat the dibromofuran derivative with a source of ammonia, such as a solution of ammonia in methanol, in a sealed tube and heat.

  • After the formation of the aminofuran intermediate, remove the solvent.

  • Treat the crude aminofuran with acetic anhydride and heat the mixture to facilitate ring-opening and subsequent cyclization to the pyridin-3-ol.[9]

  • After the reaction, carefully quench with water, neutralize, and extract the product.

  • Purify by column chromatography to obtain 5-(4-fluoro-3-methoxyphenyl)pyridin-3-ol.

Comparative Analysis of Synthetic Routes

ParameterMethod 1: Suzuki-Miyaura CouplingMethod 2: De Novo Synthesis from Furan
Starting Materials 5-Bromopyridin-3-ol, (4-Fluoro-3-methoxyphenyl)boronic acid2-Bromofuran, (4-Fluoro-3-methoxyphenyl)boronic acid
Number of Steps 3 (including protection/deprotection)3-4
Key Reagents Palladium catalyst, Benzyl bromide, H₂N-Bromosuccinimide, Ammonia, Acetic anhydride
Estimated Overall Yield 40-60%20-40%
Key Advantages High convergence, well-established and robust key reaction, potential for late-stage functionalization.Avoids direct functionalization of a potentially sensitive pyridine ring, potential for analogue synthesis by varying the initial furan.
Key Disadvantages Requires protection/deprotection steps, potential for catalyst poisoning by the pyridine nitrogen.Potentially lower overall yield, may require more optimization for the ring transformation step, harsh conditions in the final step.

Conclusion and Future Outlook

The synthesis of 5-(4-fluoro-3-methoxyphenyl)pyridin-3-ol, while not explicitly detailed in the current literature, can be confidently approached using established synthetic methodologies. The Suzuki-Miyaura cross-coupling offers a robust and high-yielding route, benefiting from the vast body of literature on this transformation. While requiring protection and deprotection steps, its reliability and predictability make it the preferred method for laboratory-scale synthesis.

The de novo synthesis from a furan precursor presents a viable, albeit likely lower-yielding, alternative. This pathway may be advantageous in specific contexts, for instance, when the required substituted pyridinol starting material for the Suzuki route is unavailable or when a divergent approach to a library of analogues is desired.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including scale, timeline, and available resources. Both presented methods offer a solid foundation for the successful and reproducible synthesis of 5-(4-fluoro-3-methoxyphenyl)pyridin-3-ol and other structurally related compounds, paving the way for their further investigation in drug discovery and development programs.

References

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A Comparative Guide to Pyridine and Pyrimidine Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Choice Between Six-Membered Azaheterocycles

In the landscape of medicinal chemistry, pyridine and pyrimidine rings are foundational scaffolds, consistently appearing in a vast number of FDA-approved drugs.[1][2] Their prevalence is not accidental; these nitrogen-containing heterocycles offer a unique combination of chemical stability, synthetic tractability, and a remarkable ability to modulate pharmacokinetic and pharmacodynamic properties.[3][4] Pyridine, with its single nitrogen atom, and pyrimidine, with its 1,3-diaza arrangement, present distinct electronic and steric profiles. This guide provides a comparative analysis of these two critical scaffolds, moving beyond a simple list of attributes to explain the underlying causality behind their application in drug design. We will explore how the subtle, yet significant, differences between them are strategically exploited by medicinal chemists to overcome challenges in potency, selectivity, solubility, and metabolic stability.

Part 1: Fundamental Physicochemical and Electronic Properties

The decision to employ a pyridine or pyrimidine scaffold is rooted in their fundamental chemical properties. The introduction of one or two nitrogen atoms into a benzene ring drastically alters its electronic landscape, which in turn governs its behavior in a biological environment.

The most striking difference is in basicity. Pyridine is a moderate base (pKa of protonated form ≈ 5.2-5.3), allowing its nitrogen to serve as a strong hydrogen bond acceptor at physiological pH.[5][6][7] In contrast, pyrimidine is significantly less basic (pKa of protonated form ≈ 1.2), a direct consequence of the second nitrogen atom's inductive electron-withdrawing effect.[5][8] This reduced basicity means pyrimidine is rarely protonated under physiological conditions, a feature that can be leveraged to avoid unwanted interactions or improve cell permeability.

From an electronic standpoint, both rings are π-deficient compared to benzene, making them susceptible to nucleophilic aromatic substitution but resistant to electrophilic substitution.[5] Pyrimidine is even more π-deficient than pyridine, which enhances its metabolic stability against oxidative enzymes like Cytochrome P450s (CYPs).[9] This increased stability is a primary driver for chemists to perform a "scaffold hop" from a pyridine to a pyrimidine during lead optimization.[9]

Comparative Data Summary

The following table summarizes the core physicochemical properties that guide the strategic selection between these two scaffolds.

PropertyPyridinePyrimidineRationale and Implication in Drug Design
pKa (Conjugate Acid) ~5.30[8]~1.23[8]Basicity & H-Bonding: Pyridine is a potent H-bond acceptor. Pyrimidine's weak basicity avoids full protonation, which can be beneficial for cell penetration and avoiding interactions with off-target acidic residues.
Hydrogen Bond Acceptors 12Binding Interactions: Pyrimidine offers two distinct vectors for H-bonding, potentially increasing binding affinity and specificity if the target's active site has complementary donors.[10]
Aqueous Solubility Miscible[11]HighFormulation & PK: Both scaffolds generally improve the water solubility of parent compounds. The additional nitrogen in pyrimidine often imparts greater polarity.[12]
Metabolic Stability ModerateHighADMET: The electron-deficient nature of pyrimidine makes it more resistant to oxidative metabolism by CYPs compared to pyridine, often leading to improved half-life.[9]
Dipole Moment ~2.2 D~2.3 DMolecular Recognition: The dipole moment influences long-range electrostatic interactions with the protein target and affects overall molecular polarity and solubility.
Bioisosteric Role Phenyl ring, ThiazolePhenyl ring, Purine, PyridineScaffold Hopping: Both are used as phenyl bioisosteres to introduce polarity and H-bonding potential. Pyrimidine is a classic bioisostere for the purine core of ATP, making it a privileged scaffold for kinase inhibitors.[13]

Part 2: Impact on Drug-Receptor Interactions and Metabolism

The choice between pyridine and pyrimidine profoundly affects how a drug candidate interacts with its biological target and how it is processed by the body.

Hydrogen Bonding and Molecular Recognition

The pyridine nitrogen is a classic hydrogen bond acceptor, crucial for anchoring ligands within protein binding sites.[6] Pyrimidine's two nitrogen atoms, however, offer more complex interaction possibilities. They can engage two different hydrogen bond donors simultaneously or provide a "chelating" effect. This can lead to significantly higher binding affinity and selectivity. For instance, in a series of adenosine receptor ligands, the replacement of a pyridine with a pyrimidine ring led to a notable increase in affinity, attributed to the stabilization of a key water network in the binding pocket.[14]

Caption: Comparative hydrogen bonding potential of pyridine vs. pyrimidine.

Metabolic Stability: A Key Driver for Scaffold Hopping

A common liability of aromatic rings in drug candidates is oxidative metabolism by Cytochrome P450 enzymes. The electron-deficient nature of the pyrimidine ring makes it significantly more resistant to this metabolic pathway compared to pyridine or benzene rings. This principle is a cornerstone of modern lead optimization. By replacing a metabolically vulnerable pyridine with a more stable pyrimidine, medicinal chemists can often improve a compound's half-life and overall pharmacokinetic profile without sacrificing potency.[9]

Caption: Contrasting metabolic fates of pyridine and pyrimidine scaffolds.

Part 3: Case Study - Kinase Inhibitors

The development of kinase inhibitors for oncology provides a rich source of comparative data. The pyrimidine ring is a well-established bioisostere of the purine ring of ATP, making it a privileged scaffold for targeting the ATP binding site of kinases.[13][15]

A prime example is the evolution of Epidermal Growth Factor Receptor (EGFR) inhibitors. First-generation inhibitors like Erlotinib are based on a quinazoline scaffold (a fused benzene and pyrimidine). However, to improve properties and overcome resistance, subsequent generations have heavily utilized pyridine and pyrimidine cores. For instance, Osimertinib, a third-generation EGFR inhibitor, features a central pyrimidine ring that is critical for its high potency, especially against resistance mutations like T790M.[15]

Let's consider a hypothetical but representative comparison between two kinase inhibitors targeting EGFR:

CompoundScaffoldIC₅₀ (EGFR WT)IC₅₀ (EGFR T790M)Rationale for Performance
Pyridinib Pyridine50 nM>1000 nMThe pyridine provides a key H-bond to the kinase hinge region, but its flexibility and electronic profile are suboptimal for binding to the mutated gatekeeper residue.
Pyrimidinib Pyrimidine10 nM30 nMThe pyrimidine core offers superior shape complementarity and additional H-bonding opportunities within the ATP pocket, enabling potent inhibition of both wild-type and resistant mutant forms.[15][16] Its metabolic stability is also typically enhanced.

Part 4: Experimental Workflow & Protocols

Evaluating the efficacy of novel pyridine or pyrimidine-based inhibitors requires robust and validated experimental protocols. The in vitro kinase inhibition assay is a fundamental experiment to determine a compound's potency (IC₅₀).

Workflow for Inhibitor Evaluation

G A Compound Synthesis Pyridinib vs. Pyrimidinib Analogs B Primary Screening In Vitro Kinase Assay (e.g., ADP-Glo) Determine IC₅₀ A->B Test Potency C Cell-Based Assays Cell Viability (e.g., MTT Assay) Determine GI₅₀ in cancer cell lines B->C Validate in Cells D Selectivity Profiling Kinome-wide panel screen Assess off-target activity C->D Assess Selectivity E ADME & PK Studies Metabolic Stability (microsomes) Solubility, Permeability D->E Profile Drug-like Properties F Lead Optimization Iterative design based on data Address liabilities (e.g., scaffold hopping) E->F Refine Structure F->A Synthesize New Analogs

Caption: A typical drug discovery workflow for kinase inhibitor evaluation.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the steps to determine the IC₅₀ value of a test compound against a specific kinase. The principle is to measure the amount of ADP produced in the kinase reaction; less ADP means more effective inhibition.

Objective: To determine the concentration of a pyridine or pyrimidine-based inhibitor that reduces the enzymatic activity of a target kinase by 50%.

Materials:

  • Purified recombinant kinase (e.g., EGFR)

  • Kinase-specific substrate peptide

  • Adenosine Triphosphate (ATP)

  • Test Compounds (Pyridinib, Pyrimidinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Methodology:

  • Compound Preparation:

    • Create a 10-point serial dilution series of each test compound in DMSO, starting from a high concentration (e.g., 10 mM).

    • Further dilute this series in the appropriate kinase reaction buffer. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction Setup:

    • In each well of a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls).

    • Add 2.5 µL of a 2X kinase/substrate solution.

    • To initiate the reaction, add 5 µL of a 2X ATP solution. The final ATP concentration should ideally be at its Km value for the kinase to ensure assay sensitivity.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[15]

Conclusion

The choice between a pyridine and pyrimidine scaffold is a nuanced, data-driven decision in drug design. Pyridine offers strong, directional hydrogen bonding and a well-understood chemical profile.[6][17] Pyrimidine provides enhanced metabolic stability, reduced basicity, and more complex hydrogen bonding opportunities, making it a "privileged" scaffold, particularly in kinase inhibitor design.[18][19] Understanding the fundamental differences in their electronics, pKa, and metabolic susceptibility allows medicinal chemists to rationally design molecules with improved efficacy, selectivity, and pharmacokinetic profiles, ultimately accelerating the journey from a promising hit to a life-saving therapeutic.

References

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.).
  • FDA-approved drugs containing pyridine or dihydropyridine scaffolds for... - ResearchGate. (n.d.).
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. (n.d.).
  • FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025, November 23).
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. (2021, October 13).
  • FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. (n.d.).
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  • Marketed drugs containing the pyrimidine scaffold. - ResearchGate. (n.d.).
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  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (n.d.).
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  • (A) Effect of the bioisosteric replacement of pyrimidine (left) by... - ResearchGate. (n.d.).
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Benchmarking the Anticancer Activity of Novel Pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary: The Pyridine Scaffold in Oncology

In medicinal chemistry, pyridine—a six-membered aromatic ring containing a single nitrogen atom—is widely recognized as a privileged pharmacophore[1]. Its unique electronic properties, structural rigidity, and capacity for diverse hydrogen bonding make it an ideal scaffold for interacting with complex biological targets[1][2]. Over the past decade, novel pyridine derivatives have emerged as highly potent anticancer agents, demonstrating the ability to suppress tumor growth by inhibiting angiogenesis, inducing cell cycle arrest, and triggering apoptosis[1][3].

This guide objectively benchmarks the performance of recently synthesized pyridine derivatives against standard chemotherapeutics (e.g., Doxorubicin) and provides self-validating, step-by-step experimental protocols for evaluating their efficacy.

Mechanistic Pathways and Target Validation

The superior anticancer activity of pyridine derivatives is largely attributed to their multi-targeted mechanism of action (MoA). Rather than acting as simple cytotoxic poisons, these compounds disrupt specific signaling cascades essential for tumor survival and proliferation[1].

  • Kinase Inhibition (VEGFR-2): Tumor growth relies heavily on angiogenesis (the formation of new blood vessels). Specific pyridine-urea derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[4]. By blocking VEGFR-2 phosphorylation, these compounds cut off the tumor's nutrient supply[1][4].

  • Cell Cycle Arrest and Apoptosis: Other structural classes of pyridine derivatives induce a cytostatic effect by upregulating the cell cycle inhibitors p53 and p21, leading to G2/M phase arrest[3]. Concurrently, they trigger programmed cell death (apoptosis) via the phosphorylation and activation of the JNK (c-Jun N-terminal kinase) signaling pathway[3][4].

MoA Pyridine Novel Pyridine Derivatives VEGFR2 VEGFR-2 Receptor Pyridine->VEGFR2 Inhibits p53 p53 / p21 Upregulation Pyridine->p53 Activates JNK JNK Pathway Activation Pyridine->JNK Phosphorylates Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Blocks Arrest G2/M Cell Cycle Arrest p53->Arrest Induces Apoptosis Apoptosis (Cell Death) JNK->Apoptosis Triggers Arrest->Apoptosis Progresses to

Mechanistic pathways of pyridine derivatives targeting VEGFR-2 and inducing apoptosis.

Comparative Performance Analysis: Benchmarking Efficacy

To objectively evaluate the therapeutic potential of novel pyridine derivatives, their in vitro cytotoxicity is benchmarked against widely used clinical standards. The primary metric for this comparison is the half-maximal inhibitory concentration (IC₅₀)—the concentration required to inhibit cancer cell growth by 50%[4][5]. A lower IC₅₀ value indicates a significantly higher potency[4].

The table below consolidates recent preclinical benchmarking data across various human cancer cell lines, highlighting the superior performance of specific pyridine-urea hybrids.

CompoundStructural ClassTarget Cell LineIC₅₀ (µM)Reference Standard (IC₅₀)
Pyridine-Urea 8e Urea-Pyridine HybridMCF-7 (Breast)0.11 Doxorubicin (1.93 µM)[4]
Pyridine-Urea 8n Urea-Pyridine HybridMCF-7 (Breast)0.80 Doxorubicin (1.93 µM)[4]
Compound 31 Nicotinamide DerivativeHepG2 (Liver)21.00 Doxorubicin (N/A)[6]
Compound 31 Nicotinamide DerivativeMCF-7 (Breast)26.10 Doxorubicin (N/A)[6]
Compound TP6 Triazole-Pyridine HybridB16F10 (Melanoma)41.12 5-Fluorouracil (N/A)[5]

Data Insight: Compounds 8e and 8n exhibit exceptional inhibitory activity against the MCF-7 breast cancer cell line, outperforming the standard drug Doxorubicin by an order of magnitude[4]. This suggests that targeted modifications to the pyridine core (such as urea hybridization) drastically enhance binding affinity to critical targets like VEGFR-2[1][4].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of these compounds must follow a strict, hierarchical workflow transitioning from broad phenotypic screening to targeted mechanistic elucidation[7].

Workflow Synthesis 1. Compound Synthesis & Characterization Screening 2. In Vitro Cytotoxicity (MTT / SRB Assays) Synthesis->Screening Hit Identification MoA 3. Mechanism of Action (Flow Cytometry) Screening->MoA Lead Selection InVivo 4. In Vivo Efficacy (Xenograft Models) MoA->InVivo Preclinical Validation

Hierarchical experimental workflow for evaluating novel pyridine anticancer agents.

Protocol 1: High-Throughput In Vitro Cytotoxicity (MTT Assay)

Causality & Rationale: The MTT assay is utilized because it provides a direct phenotypic readout of cellular metabolic activity. Viable cells possess active mitochondrial succinate dehydrogenases that cleave the tetrazolium ring of the MTT reagent, reducing it to insoluble purple formazan crystals[5][7]. The resulting optical absorbance is directly proportional to the number of living cells[5].

The Self-Validating System: A protocol is only as reliable as its internal controls. To prevent false positives (e.g., solvent toxicity) or false negatives (e.g., degraded reagents), this assay requires four pillars of validation:

  • Blank Control: Culture media only (subtracts background spectrophotometric noise).

  • Vehicle Control: Cells treated with the maximum solvent concentration (e.g., 0.1% DMSO) to establish the true 100% viability baseline and prove the solvent is non-toxic[7].

  • Positive Control: Cells treated with a known chemotherapeutic (e.g., Doxorubicin) to confirm the specific cell line's sensitivity and assay functionality[2][7].

  • Test Wells: Serial dilutions of the novel pyridine derivative[7].

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2) into 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular adherence[5][7].

  • Compound Treatment: Aspirate the old medium. Apply 100 µL of fresh medium containing serial dilutions of the pyridine derivatives, alongside the vehicle and positive controls. Incubate for 48 hours[5][7].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark at 37°C[5][7].

  • Formazan Solubilization: Carefully aspirate the media to avoid disturbing the cell monolayer. Add 100 µL of pure DMSO to each well to dissolve the internalized purple formazan crystals[5][7].

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ utilizing non-linear regression analysis software[5].

Protocol 2: Apoptosis & Cell Cycle Analysis (Flow Cytometry)

Causality & Rationale: Once cytotoxicity is established, researchers must determine if the cell death is cytostatic (growth arrest) or cytotoxic (apoptotic). Annexin V-FITC binds specifically to phosphatidylserine, a membrane lipid that flips from the inner to the outer leaflet of the plasma membrane exclusively during early apoptosis[2][7]. Propidium Iodide (PI) is a DNA intercalating agent that cannot pass through intact cell membranes; it only stains cells in late apoptosis or necrosis when membrane integrity is lost[2][7].

The Self-Validating System: Accurate flow cytometry requires strict gating controls. The system is validated using:

  • Unstained Cells: To establish the baseline autofluorescence of the cell line.

  • Single-Stained Annexin V Cells: To set the compensation for the FITC channel.

  • Single-Stained PI Cells: To set the compensation for the PE channel, ensuring no spectral overlap causes false double-positive readings.

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat cells in 6-well plates with the pyridine derivative at its calculated IC₅₀ concentration for 24 to 48 hours. Harvest the cells via trypsinization, wash thoroughly with cold PBS, and centrifuge to collect the cell pellet[2][7].

  • Resuspension: Resuspend the washed cell pellet in 1X Annexin V Binding Buffer at a standardized concentration of 1 × 10⁶ cells/mL[7].

  • Dual Staining: Transfer 100 µL of the cell suspension to a flow cytometry culture tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution[2][7].

  • Incubation: Gently vortex the tubes and incubate for 15 to 30 minutes at room temperature, strictly in the dark to prevent fluorophore photobleaching[7].

  • Analysis: Add 400 µL of Binding Buffer to each tube to halt the reaction. Analyze the fluorescence of at least 10,000 events per sample using a flow cytometer to accurately quantify viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic (Annexin V+/PI+) populations[2][7].

References

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents International Journal on Science and Technology (IJS
  • New Pyridine Derivatives Emerge as Potent Anticancer Agents, Outperforming Doxorubicin in Preclinical Studies Benchchem
  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells PMC (NIH)
  • Anticancer Functions of Pyridine Heterocycles IntechOpen
  • Application Notes and Protocols for Evaluating the Anticancer Activity of Pyridine Deriv
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine deriv
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS Semantic Scholar

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the responsible management of chemical compounds from synthesis to disposal is a cornerstone of our commitment to laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol, a halogenated heterocyclic compound. The protocols herein are designed to ensure the safety of laboratory personnel and adherence to regulatory standards, reflecting field-proven best practices.

The fundamental principle guiding this process is that all chemical waste must be managed in a way that protects human health and the environment. Regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States provide a "cradle-to-grave" framework for hazardous waste management, meaning the generator is responsible for the waste from its creation to its ultimate disposal.[1][2] This guide is structured to help you fulfill that responsibility with scientific diligence.

Part 1: Hazard Characterization and Risk Assessment

Structural Analysis:

  • Fluorinated Aromatic Group: The presence of a fluoro-phenyl group classifies this compound as a halogenated organic.[3][4][5] Halogenated solvents and compounds require specific disposal streams because they can be more difficult and costly to treat, often requiring high-temperature incineration.[4][5] Mixing them with non-halogenated waste is strongly discouraged as it contaminates the entire volume, mandating the more stringent disposal route.[3][6]

  • Pyridinol Moiety: Pyridine and its derivatives can exhibit toxicity.[7] SDS information for similar structures, such as 3-Fluoro-4-methoxypyridine and 6-(2-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one, indicates hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[8][9]

Based on this analysis, 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol should be handled as a hazardous chemical waste with potential irritant and toxic properties. It must not be disposed of down the sink or in general trash.[10][11]

Part 2: Personal Protective Equipment (PPE) and Handling

Before handling the waste, ensure appropriate PPE is worn to mitigate exposure risks.

Minimum PPE Requirements:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal technique.[12]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Handling of dry powder or generation of aerosols should be performed in a certified chemical fume hood to avoid inhalation.[3][8][13]

Part 3: Waste Segregation and Collection Protocol

Proper segregation is the most critical step in an effective chemical waste management program. The primary directive is to keep halogenated waste separate from all other waste streams .

Step-by-Step Collection Procedure:
  • Select an Appropriate Waste Container:

    • Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) carboy or a glass bottle with a screw cap is appropriate for liquid waste.[5][14]

    • For solid waste or contaminated labware (e.g., weigh boats, pipette tips), use a designated, clearly labeled solid waste container, such as a pail lined with a clear plastic bag.[6]

    • The container must be in good condition, free of leaks or cracks, and have a secure, vapor-tight lid.[3][14]

  • Label the Waste Container:

    • Label the container before adding any waste.[3]

    • Use a "Hazardous Waste" tag as provided by your institution's Environmental Health and Safety (EH&S) department.[5]

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "Waste 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol". Do not use abbreviations.[3]

      • If in solution, list all components and their approximate percentages (e.g., "5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol (~5g), Dichloromethane (100mL)").

      • The relevant hazard characteristics (e.g., "Toxic," "Irritant").[5]

      • The date accumulation started.

  • Accumulate Waste Safely:

    • Always keep the waste container closed except when actively adding waste.[3][5]

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[5][6][14]

    • Ensure the SAA is in a secondary containment tray to manage potential spills.

    • Do not accumulate more than 25 gallons of chemical waste in the SAA.[5][6]

Part 4: Disposal of Different Waste Forms

Bulk Quantities (Unused or Expired Reagent)

If possible, submit the compound for disposal in its original, fully labeled manufacturer's container.[6] Simply write "WASTE" on the bottle and affix a completed hazardous waste tag.[11]

Solutions and Liquid Waste

Collect all solutions containing 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol in a designated "Halogenated Organic Liquid Waste" container.[3][15] This includes reaction mixtures, mother liquors, and rinsates from cleaning glassware.

Contaminated Solid Waste

Any disposable items that have come into direct contact with the compound (e.g., gloves, weigh paper, absorbent pads from spills) must be collected as hazardous solid waste.

  • Place items in a designated, lined solid waste container.

  • Do not place any free liquids in the solid waste container.

  • Once full, seal the bag, close the container, and attach a completed hazardous waste tag.

Empty Container Disposal

A container that held 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol is not considered "empty" until it has been properly decontaminated.

  • Triple-rinse the container with a suitable solvent (e.g., acetone, ethanol).

  • Collect all three rinsates as "Halogenated Organic Liquid Waste."[6][16]

  • After triple-rinsing, deface or remove the original label. The container can now be disposed of as general non-hazardous glass or plastic waste, according to institutional policy.[4]

The table below summarizes the key disposal information.

Parameter Guideline for 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol
Waste Classification Hazardous Chemical Waste; Halogenated Organic
Primary Hazards Potential Skin/Eye/Respiratory Irritant, Potential Toxicity
Prohibited Disposal Sink Drain, General Trash, Mixed with Non-Halogenated Waste
Liquid Waste Container Labeled, sealed glass or HDPE bottle/carboy
Solid Waste Container Labeled, sealed, lined pail
Container Labeling "Hazardous Waste", full chemical name, all components, hazards
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment

Workflow for Disposal Decision-Making

The following diagram illustrates the logical workflow for managing waste generated from experiments involving 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol.

G start Waste Generated (Contains 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol) is_liquid Is the waste primarily liquid? start->is_liquid collect_liquid Collect in designated 'Halogenated Organic Liquid Waste' container. is_liquid->collect_liquid Yes is_solid Is the waste primarily solid? (e.g., contaminated gloves, paper) is_liquid->is_solid No label_waste Ensure waste container is properly labeled and sealed. collect_liquid->label_waste collect_solid Collect in designated 'Halogenated Solid Waste' container. is_solid->collect_solid Yes is_empty Is it an empty reagent container? is_solid->is_empty No collect_solid->label_waste is_empty->start No (Re-evaluate) decontaminate Triple-rinse container. Collect rinsate as liquid waste. is_empty->decontaminate Yes dispose_container Deface label. Dispose of container as non-hazardous glass/plastic. decontaminate->dispose_container store_waste Store in Satellite Accumulation Area with secondary containment. label_waste->store_waste request_pickup Request pickup from EH&S when container is full. store_waste->request_pickup

Caption: Disposal decision workflow for 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol waste.

Part 5: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response team.

  • Contain Spill: For small, manageable spills, use a chemical spill kit with absorbent material (e.g., vermiculite or sand) to contain the spill.[8] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Clean Up: Wearing appropriate PPE, carefully sweep up the absorbed material and place it into a sealed container for disposal as hazardous solid waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

By adhering to these detailed procedures, researchers can ensure that the disposal of 5-(4-Fluoro-3-methoxyphenyl)pyridin-3-ol is conducted safely, responsibly, and in full compliance with environmental regulations.

References

  • National Institutes of Health (2022). NIH Waste Disposal Guide 2022. [Link]

  • National Institutes of Health (2022). NIH Waste Disposal Guide 2022 - Chemical Waste. [Link]

  • ACTenviro (2024). How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • National Institutes of Health (2022). NIH Waste Disposal Guide 2022 - General Waste. [Link]

  • HERC (2025). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. [Link]

  • U.S. Environmental Protection Agency (2025). Waste, Chemical, and Cleanup Enforcement. [Link]

  • U.S. Environmental Protection Agency (2026). Hazardous Waste. [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • U.S. Environmental Protection Agency (2025). Learn the Basics of Hazardous Waste. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • ETH Zürich (2016). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • U.S. Environmental Protection Agency CompTox Chemicals Dashboard. 5-(4-Fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid - Exposure Predictions. [Link]

  • Temple University Environmental Health and Radiation Safety. Chemical Waste Guideline: Halogenated Solvents in Laboratories. [Link]

  • Northwestern University Research Safety (2023). Hazardous Waste Disposal Guide. [Link]

  • Daniels Health (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • PubChem, National Library of Medicine. Pyridine, 3-fluoro-, 1-oxide. [Link]

  • U.S. Environmental Protection Agency CompTox Chemicals Dashboard. 3-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one - Links. [Link]

  • I. J. T. Horváth, et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. ResearchGate. [Link]

  • I. J. T. Horváth, et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications. [Link]

  • Grandjean, P., & Claman, E. D. (2015). Perfluorinated alkyl substances: emerging insights into health risks. PMC, NIH. [Link]

  • Agency for Toxic Substances and Disease Registry (1992). Toxicological Profile for Pyridine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.